N-ethyl-N-methylformamide
Description
Properties
IUPAC Name |
N-ethyl-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-5(2)4-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLHLDBEZKTSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325638 | |
| Record name | N-ethyl-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-25-5 | |
| Record name | N-Ethyl-N-methylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-methylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28860-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-ethyl-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-methylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-ethyl-N-methylformamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-ethyl-N-methylformamide, a versatile tertiary amide with significant applications in research and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthetic methodologies, reactivity, and safety protocols associated with this compound. The information presented herein is synthesized from established scientific literature and databases to ensure technical accuracy and practical relevance.
Introduction to this compound
This compound, with the chemical formula C4H9NO, is an organic compound classified as a formamide derivative.[1] Its molecular structure features both an ethyl and a methyl group attached to the nitrogen atom of a formamide functional group.[1] This configuration results in a colorless to pale yellow liquid with a characteristic amine-like odor.[1] As a polar aprotic solvent, it is a valuable medium for a variety of chemical reactions and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Furthermore, its structural similarity to the peptide bond makes it a useful model compound for studying the conformational preferences in biological systems, which is fundamental to understanding protein structure.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, application in synthesis, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C4H9NO | [3][4][5] |
| Molecular Weight | 87.12 g/mol | [2][3][5] |
| CAS Number | 28860-25-5 | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.878 g/cm³ | [2][3][4] |
| Boiling Point | 163.7 °C at 760 mmHg | [2][3][4] |
| Flash Point | 61.8 °C | [2][3][4] |
| Solubility | Soluble in water and many organic solvents | [1] |
| Vapor Pressure | 2.04 mmHg at 25°C | [3][4] |
| Refractive Index | 1.408 | [3][4] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Aminolysis of Formate Esters
A widely employed and high-yield method involves the reaction of ethylamine with methyl formate or methylamine with ethyl formate.[2] This aminolysis reaction is typically performed under controlled temperature conditions and may be catalyzed to enhance the rate of conversion.[2]
Reaction Scheme: CH3CH2NH2 + HCOOCH3 → HCON(CH2CH3)CH3 + CH3OH or CH3NH2 + HCOOCH2CH3 → HCON(CH2CH3)CH3 + CH2CH3OH
Experimental Protocol: Aminolysis of Methyl Formate with Ethylamine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl formate.
-
Reagent Addition: Slowly add ethylamine to the flask. The reaction can be exothermic, so cooling may be necessary to maintain the desired reaction temperature (typically between 40-90°C).[2]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the excess reactants and the methanol by-product are removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.[2]
Direct Alkylation of Formamide Derivatives
A more traditional approach involves the N-alkylation of N-methylformamide with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a strong base.[2]
Reaction Scheme: HCONHCH3 + CH3CH2X + Base → HCON(CH2CH3)CH3 + Base·HX (where X = Br, I)
Experimental Protocol: Ethylation of N-methylformamide
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylformamide in a suitable polar aprotic solvent (e.g., DMF, DMSO).[2]
-
Base Addition: Carefully add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution.[2]
-
Ethylating Agent Addition: Once the deprotonation is complete, slowly add the ethyl halide to the reaction mixture.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or GC. After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The final product is purified by fractional distillation.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), the N-methyl group (a singlet), and the formyl proton (a singlet). Due to restricted rotation around the amide C-N bond, some signals may appear as two sets, corresponding to the syn and anti conformers.[6] Theoretical studies suggest the methyl group of the N-ethyl substituent adopts a conformation nearly perpendicular to the plane of the amide group.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the N-methyl carbon.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic peaks will correspond to C-H and C-N stretching and bending vibrations.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 87.[5] Fragmentation patterns can provide further structural confirmation.
Chemical Reactivity and Applications
This compound undergoes a range of chemical transformations, making it a versatile building block in organic synthesis.[2]
-
Oxidation: It can be oxidized to the corresponding carbamic acid derivatives or further to carbon dioxide and the corresponding secondary amine. Common oxidizing agents include potassium permanganate and chromium trioxide.[2]
-
Reduction: The amide functionality can be reduced to the corresponding tertiary amine (N-ethyl-N-methylamine) using strong reducing agents like lithium aluminum hydride (LiAlH4).[2]
-
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the replacement of the formyl group.[2]
Its primary applications in scientific research include its use as a solvent in organic synthesis and in the study of enzyme mechanisms and protein folding.[2] In industrial settings, it is utilized in the production of polymers and resins.[2]
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5] Therefore, appropriate safety precautions must be observed during its handling and use.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after.[7][8]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[9]
-
Respiratory Protection: If working in a poorly ventilated area or with heated material, use a respirator with an appropriate organic vapor cartridge.[7]
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
Skin Contact: Wash off with soap and plenty of water.[7]
-
Eye Contact: Flush eyes with water as a precaution.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention.
-
References
- 1. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 3. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 4. This compound | 28860-25-5 [chemnet.com]
- 5. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to N-ethyl-N-methylformamide (CAS 28860-25-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-ethyl-N-methylformamide, a tertiary amide with the CAS number 28860-25-5, represents a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. While structurally simple, its unique combination of an ethyl and a methyl group on the formamide nitrogen imparts a nuanced reactivity and distinct physical properties that set it apart from more common formamide solvents like DMF and NMF. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a detailed exploration of its synthesis, physicochemical characteristics, reactivity, and safe handling. By synthesizing field-proven insights with established scientific principles, this document aims to serve as a comprehensive resource for those looking to employ this compound in their research and development endeavors.
Molecular Structure and Physicochemical Properties
This compound (C₄H₉NO) is a colorless to pale yellow liquid characterized by a molecular weight of 87.12 g/mol .[1][2] Its structure, featuring both a methyl and an ethyl substituent on the nitrogen atom of a formamide moiety, leads to a unique conformational landscape.
Conformational Analysis
The amide bond in this compound exhibits a partial double bond character, which results in a significant rotational barrier around the C-N bond. This leads to the existence of syn and anti conformers. Theoretical studies, including ab initio calculations, have been employed to understand the conformational preferences of this molecule.[1][3] These studies indicate that the methyl group of the N-ethyl substituent tends to adopt a conformation that is nearly perpendicular to the plane of the amide group.[1] This steric arrangement is a key determinant of its electronic and spectroscopic properties. The interplay of steric hindrance and hyperconjugative effects dictates the relative stabilities of the different conformers.[3]
References
An In-Depth Technical Guide to the Physical Properties of N-ethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: N-ethyl-N-methylformamide (NEMF) is a tertiary amide that serves as a versatile polar aprotic solvent and a valuable model compound in scientific research.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and essential safety protocols. By synthesizing technical data with practical field insights, this document aims to equip researchers with the foundational knowledge required for the effective application of NEMF in organic synthesis, method development, and fundamental physical organic chemistry studies.[1]
Introduction: Unveiling this compound
This compound, with the chemical formula C₄H₉NO, is an organic compound that has garnered interest in various scientific domains.[2] Its molecular structure, featuring both an ethyl and a methyl group attached to the formamide nitrogen, bestows upon it a unique set of chemical and physical characteristics.[1] As a tertiary amide, it is a valuable model system for investigating the conformational preferences of peptide bonds, a cornerstone of understanding protein architecture in biological systems.[1] In the realm of organic chemistry, it functions as a polar aprotic solvent and a reagent in various synthetic transformations.[1]
The synthesis of this compound is commonly achieved through the high-yield aminolysis of methyl formate with ethylamine.[1] This guide will delve into the meticulously characterized physical parameters that define this compound, providing a robust resource for its application in a laboratory setting.
Core Physical Properties
The physical properties of a compound are fundamental to its application, dictating its behavior as a solvent, its handling requirements, and its purification methods. The key physical constants for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO | [2][3] |
| Molecular Weight | 87.12 g/mol | [1][3] |
| CAS Number | 28860-25-5 | [2][3] |
| Appearance | Liquid | |
| Density | 0.878 g/cm³ | [1][2] |
| Boiling Point | 163.7 °C at 760 mmHg | [1][2] |
| Melting Point | Not available | |
| Flash Point | 61.8 °C | [1][2] |
| Refractive Index | 1.408 | [2] |
| Vapor Pressure | 2.04 mmHg at 25°C | [2] |
| Solubility | Soluble in water and many organic solvents.[4] | Qualitative |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous identification of a compound and offers insights into its molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Theoretical studies using ab initio calculations have been employed to predict the NMR chemical shifts of this compound.[5] These calculations also reveal that the methyl group of the N-ethyl substituent adopts a conformation nearly perpendicular to the plane of the amide group, which significantly influences its electronic and spectroscopic properties.[1]
-
¹³C NMR: The ¹³C NMR spectrum of this compound is available in public databases such as PubChem.[3]
-
¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the initial search, theoretical studies suggest its calculability.[5] For the related compound N-ethylformamide, distinct proton signals are observed, which can provide a basis for predicting the spectrum of NEMF.[6]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present. The vapor phase IR spectrum of this compound is accessible through databases like PubChem.[3] Key expected absorptions would include:
-
C=O stretch: A strong absorption band characteristic of the amide carbonyl group.
-
C-N stretch: An absorption associated with the carbon-nitrogen bond.
-
C-H stretch: Absorptions corresponding to the stretching vibrations of the methyl and ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available on PubChem.[3] The fragmentation pattern would be expected to show the molecular ion peak and characteristic fragments resulting from the cleavage of the ethyl and methyl groups.
Safety and Handling
A thorough understanding of the hazards associated with a chemical is paramount for safe laboratory practice.
GHS Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[3]
-
Flammable liquid and vapor (H226)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Recommended Safety Precautions
When handling this compound, the following personal protective equipment (PPE) and handling procedures are essential:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile).
-
Wear safety glasses with side-shields or chemical goggles.
-
Wear a lab coat.
-
-
Handling:
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is a cornerstone of chemical research. The following are detailed, field-proven protocols for measuring the boiling point and refractive index of a liquid sample like this compound.
Determination of Boiling Point (Capillary Method)
This method is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Diagram of Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination.
Methodology:
-
Preparation:
-
Take a small capillary tube and seal one end by heating it in a flame.
-
Fill a small test tube or a fusion tube with approximately 0.5 mL of this compound.
-
Place the sealed capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
-
Measurement:
-
Suspend the thermometer and test tube assembly in a heating bath (e.g., a beaker of mineral oil or a Thiele tube). The liquid in the bath should be above the level of the NEMF in the test tube but below the opening of the test tube.
-
Begin heating the bath gently with constant stirring to ensure uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observe the capillary tube closely. When a rapid and continuous stream of bubbles emerges from the open end of the capillary, the vapor pressure of the liquid is equal to the atmospheric pressure. Note this temperature.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn into the capillary tube, record the temperature. This is the boiling point of the liquid.
-
-
Rationale: The principle behind this method is that the rapid stream of bubbles indicates the vapor pressure of the liquid has overcome the atmospheric pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.
Measurement of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.
Diagram of Refractive Index Measurement Workflow:
Caption: Workflow for Refractive Index Measurement.
Methodology:
-
Instrument Preparation and Calibration:
-
Ensure the prisms of the Abbe refractometer are clean. If necessary, clean them with a soft lens tissue moistened with ethanol and allow them to dry completely.
-
Turn on the light source for the refractometer.
-
Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water (n = 1.3330 at 20°C). Apply a drop of distilled water to the prism, close it, and adjust the instrument to read the correct value.
-
-
Sample Measurement:
-
Open the hinged prism of the refractometer.
-
Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.
-
Close the prisms and secure them.
-
Look through the eyepiece. You will see a scale and a field of view that is partially light and partially dark.
-
Adjust the coarse and then the fine adjustment knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
If a colored band is visible at the boundary, adjust the chromatic dispersion compensator until the boundary is a sharp, colorless line.
-
-
Reading and Recording:
-
Read the refractive index value from the built-in scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
-
-
Post-Measurement:
-
Clean the prisms thoroughly with a suitable solvent (e.g., ethanol) and a soft tissue to remove all traces of the sample.
-
Rationale: The Abbe refractometer operates on the principle of total internal reflection. By measuring the critical angle at which light is no longer refracted through the sample, the instrument can directly calculate and display the refractive index.
Conclusion
This compound is a compound with a well-defined set of physical properties that make it a useful tool in various research and development settings. This guide has provided a detailed compilation of its physical constants, spectroscopic characteristics, safety information, and standardized experimental protocols for its characterization. By understanding these fundamental properties, researchers can confidently and safely employ this compound in their scientific endeavors, from exploring its potential as a novel solvent system to utilizing it as a key building block in organic synthesis.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. This compound | 28860-25-5 [chemnet.com]
- 3. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. N-ETHYLFORMAMIDE(627-45-2) 1H NMR [m.chemicalbook.com]
N-ethyl-N-methylformamide molecular weight and formula
An In-depth Technical Guide to N-ethyl-N-methylformamide: Molecular Characteristics, Synthesis, and Applications
Introduction
This compound (NEMF) is a tertiary amide that serves as a versatile polar aprotic solvent and a valuable model compound in scientific research.[1] With the chemical formula C4H9NO, its molecular structure features both an ethyl and a methyl group attached to the nitrogen atom of a formamide functional group.[1][2] This unique configuration imparts distinct chemical properties that make it a subject of interest in organic synthesis, physical organic chemistry, and the study of biological structures.[1] Unlike more common formamides such as N-methylformamide (NMF) or dimethylformamide (DMF), NEMF offers an intermediate polarity and specific steric profile, making it a useful tool for investigating structure-activity relationships and reaction mechanisms.[1]
Physicochemical and Molecular Properties
The fundamental characteristics of this compound are crucial for its application in a laboratory or industrial setting. These properties are determined by its specific molecular structure and composition. The IUPAC name for the compound is this compound.[3]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H9NO | [3][4][5][6] |
| Molecular Weight | 87.12 g/mol | [1][3] |
| Exact Mass | 87.068413911 Da | [3][5] |
| CAS Number | 28860-25-5 | [3][4] |
| Physical Form | Liquid | |
| Density | 0.878 g/cm³ | [1][4][5] |
| Boiling Point | 163.7°C at 760 mmHg | [1][4][5] |
| Flash Point | 61.8°C | [1][4][5] |
| Vapor Pressure | 2.04 mmHg at 25°C | [4][5] |
Molecular Structure and Conformational Analysis
The arrangement of atoms and functional groups in NEMF dictates its reactivity and physical behavior. Key structural identifiers and conformational details provide deeper insight into its chemical nature.
Structural Identifiers:
Theoretical studies using ab initio calculations have revealed important aspects of NEMF's three-dimensional structure. A key finding is that the methyl group of the N-ethyl substituent adopts a conformation that is nearly perpendicular to the plane of the amide group.[1] This orientation is significant as it influences the molecule's electronic properties, spectroscopic behavior, and steric interactions in chemical reactions.[1]
Caption: 2D structure of this compound.
Synthesis Methodologies
The preparation of this compound can be achieved through several established synthetic routes. The choice of method often depends on factors such as desired yield, purity, and scalability.
Aminolysis of Methyl Formate
A prevalent and high-yield method involves the reaction of ethylmethylamine with an ester of formic acid, such as methyl formate.[1][5] This nucleophilic acyl substitution reaction, known as aminolysis, produces the target amide and an alcohol by-product.
Causality: This method is favored for its directness and efficiency. Methyl formate is an excellent formylating agent, and its reaction with a secondary amine like ethylmethylamine proceeds readily under controlled temperature conditions to form the stable tertiary amide. The removal of the methanol by-product can drive the equilibrium toward the product side.
Experimental Protocol: Synthesis via Aminolysis
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add ethylmethylamine (1.0 eq) and methyl formate (1.2 eq).
-
Temperature Control: The reaction can be performed neat or with a suitable solvent. The temperature is typically elevated to between 40–90°C to ensure a reasonable reaction rate.[1]
-
Reaction Monitoring: The progress of the reaction is monitored over several hours using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the excess methyl formate and the methanol by-product are removed via distillation.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield this compound of high purity.
Caption: Workflow for the synthesis of NEMF via aminolysis.
N-Alkylation of Formamide Derivatives
An alternative route involves the sequential N-alkylation of formamide.[1] For instance, N-methylformamide can be ethylated using an ethylating agent like ethyl halide in the presence of a strong base.
Causality: This method relies on the deprotonation of the N-H bond in a less substituted amide to form an amidate anion, which then acts as a nucleophile to attack the ethylating agent. The choice of a strong, non-nucleophilic base (e.g., sodium hydride) is critical to prevent side reactions.[7] This pathway offers versatility for creating various substituted amides.
Applications in Research and Industry
This compound is utilized across several scientific and industrial domains.
-
Organic Synthesis: It serves as a polar aprotic solvent and a reagent in various chemical transformations.[1] Its boiling point, higher than that of DMF, can be advantageous for reactions requiring elevated temperatures.[1]
-
Biological Research: NEMF is a valuable model compound for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure and folding.[1] Its structure mimics a substituted peptide linkage, allowing researchers to investigate the steric and electronic effects of N-alkyl groups.
-
Pharmacological Studies: Although NEMF itself was found to have no significant antitumor activity, its structural similarity to active compounds like N-methylformamide makes it useful in structure-activity relationship (SAR) investigations, helping to elucidate the molecular features required for therapeutic effects.[1]
Safety and Handling
According to GHS classifications, this compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a well-characterized tertiary amide with a molecular formula of C4H9NO and a molecular weight of 87.12 g/mol . Its specific structural arrangement, featuring both ethyl and methyl substituents on the nitrogen atom, provides it with a unique profile as a solvent and a research tool. Synthesized primarily through the aminolysis of formates, NEMF is instrumental in advancing our understanding of chemical reactions and biological systems, particularly in the context of peptide bond conformations and structure-activity relationship studies.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 28860-25-5 [chemnet.com]
- 5. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 6. en.huatengsci.com [en.huatengsci.com]
- 7. prepchem.com [prepchem.com]
A Technical Guide to the Physicochemical Properties and Experimental Determination of the Boiling Point of N-ethyl-N-methylformamide
Abstract
N-ethyl-N-methylformamide (NEMF), a tertiary amide and polar aprotic solvent, serves as a valuable compound in diverse fields of chemical research, from organic synthesis to the study of protein architecture. Its physicochemical properties, particularly its boiling point, are critical parameters that govern its application, purification, and handling. This technical guide provides an in-depth analysis of the boiling point of this compound, including its experimentally determined value, the underlying molecular principles, and a detailed, field-proven protocol for its accurate measurement. This document is intended for researchers, scientists, and drug development professionals who utilize NEMF and require a comprehensive understanding of its core characteristics.
Introduction to this compound (CAS: 28860-25-5)
This compound (NEMF) is an organic compound notable for its utility as a versatile solvent and a model system for fundamental chemical studies.[1] Its structure, featuring both ethyl and methyl groups on the formamide nitrogen, imparts a unique combination of polarity and aprotic nature, making it suitable for a range of chemical transformations.
1.1. Significance in Research and Development
In the context of drug discovery and development, understanding the properties of solvents and reagents like NEMF is paramount. Its primary roles include:
-
Polar Aprotic Solvent: NEMF's character allows it to dissolve a variety of organic and inorganic substances, facilitating reactions that require a polar medium but are sensitive to protic species.[2]
-
Model for Peptide Bond Studies: The amide linkage in NEMF serves as a simple yet effective model for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure and function in biological systems.[1]
-
Synthetic Intermediate: It is used as a reagent and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
-
Structure-Activity Relationship (SAR) Investigations: While NEMF itself was found to have no significant antitumor activity in certain murine models, its structural similarity to active compounds like N-methylformamide makes it a useful tool in SAR studies to probe the effects of N-alkylation on biological activity.[1]
Core Physicochemical Properties of this compound
A precise understanding of a compound's physical properties is essential for its effective use in a laboratory or industrial setting. The boiling point, in particular, dictates the conditions required for purification by distillation and the temperature limits for its use as a reaction solvent.
2.1. The Boiling Point: A Critical Parameter
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] For this compound, the established boiling point is 163.7°C at 760 mmHg .[1][5][6] This relatively high boiling point indicates the presence of strong intermolecular forces.[2] The sharpness of the boiling point is also a reliable indicator of substance purity; impurities will typically broaden the boiling range.[4]
2.2. Summary of Key Properties
The following table summarizes the critical physicochemical data for this compound, consolidated from authoritative chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 28860-25-5 | [1][5][6][7] |
| Molecular Formula | C₄H₉NO | [5][6] |
| Molecular Weight | 87.12 g/mol | [1][5] |
| Boiling Point | 163.7°C (at 760 mmHg) | [1][5][6] |
| Density | 0.878 g/cm³ | [1][5][6] |
| Flash Point | 61.8°C | [1][5][6] |
| Appearance | Liquid | [7] |
| Vapor Pressure | 2.04 mmHg at 25°C | [5][6] |
Experimental Determination of Boiling Point
The accurate determination of a liquid's boiling point is a fundamental laboratory skill. The Thiele tube method is a classic and reliable technique that requires a minimal amount of sample, making it ideal for research settings.[8]
3.1. Principle of Measurement
The method relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid sample. As the sample is heated, the trapped air expands and escapes. When the heating is stopped, the sample begins to cool, and the pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary tube.[8]
3.2. Experimental Workflow Diagram
The following diagram outlines the logical flow of the boiling point determination process using the Thiele tube method.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
3.3. Detailed Step-by-Step Protocol
This protocol is a self-validating system. Precision in execution and observation ensures the trustworthiness of the result.
-
Sample Preparation: Fill a small test tube (e.g., 75x10 mm) to a depth of about 1-2 cm with this compound (approx. 0.5 mL).
-
Capillary Tube Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly: Secure the test tube to a thermometer using a small rubber band. The bulb of the thermometer should be aligned with the bottom of the test tube.
-
Thiele Tube Setup: Insert the entire assembly into a Thiele tube containing mineral oil or another suitable heating fluid. The oil level should be high enough to immerse the sample but remain below the opening of the test tube.[8]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[8] The design of the tube promotes convection currents, ensuring uniform heat distribution.
-
Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the stream is rapid and continuous. This indicates that the vapor pressure of the NEMF has exceeded the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Stirring the oil bath gently with a glass rod can ensure a uniform temperature gradient.[3]
-
Data Recording: The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. Record this temperature immediately.
-
Validation: A pure compound will exhibit a sharp, reproducible boiling point. If the process occurs over a wide temperature range, the sample may be impure. It is best practice to allow the apparatus to cool and repeat the determination to confirm the result.
Synthesis and Purification Context
The boiling point is not just an identifying characteristic; it is a cornerstone of purification. This compound can be synthesized through several established routes, such as the aminolysis of methyl formate with ethylamine or the formylation of N-ethyl-N-methylamine.[1] The crude product from these reactions is invariably purified by fractional distillation, a process that relies entirely on the difference in boiling points between the desired product and any impurities or unreacted starting materials.
4.1. Synthesis and Purification Workflow
Caption: Role of Boiling Point in the Synthesis and Purification of NEMF.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. Its safety profile necessitates the use of personal protective equipment and proper engineering controls.
-
Signal Word: Danger.[7]
-
Primary Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][9][10] It is also classified as a substance that may damage fertility or the unborn child.[7]
-
Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear protective gloves, safety glasses or goggles, and a lab coat.[9] Avoid breathing vapors.[9]
Conclusion
The boiling point of this compound, 163.7°C at 760 mmHg, is a fundamental physical constant that is indispensable for its identification, purification, and effective application in research and development.[1][5][6] A thorough understanding of this property, coupled with methodologically sound experimental determination and safe handling practices, enables scientists and researchers to leverage the full potential of this versatile amide solvent in their work.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 6. This compound | 28860-25-5 [chemnet.com]
- 7. This compound | 28860-25-5 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-N-methylformamide: Density and Viscosity
Foreword: The Significance of N-alkylation in Modern Drug Discovery and the Role of Model Compounds
In the landscape of contemporary pharmaceutical research, the strategic modification of peptide and small molecule drug candidates is paramount to optimizing their therapeutic potential. N-alkylation, particularly N-methylation, of amide bonds has emerged as a powerful strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug molecules. This modification can profoundly influence a compound's metabolic stability, cell permeability, and receptor binding affinity by altering its conformational flexibility and hydrogen bonding capacity.[1][2] N-ethyl-N-methylformamide (NEMF), with its tertiary amide structure, serves as an invaluable, simple model for studying the conformational preferences of N-alkylated peptide bonds, which is fundamental to understanding protein structure and designing more effective therapeutics.[3]
A thorough understanding of the physicochemical properties of research compounds like NEMF is critical for scientists in drug development. Properties such as density and viscosity are not merely academic data points; they are essential parameters that influence reaction kinetics, fluid handling, and the design of purification processes. This technical guide provides a comprehensive overview of the density and viscosity of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
Physicochemical Properties of this compound and Related Amides
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO | [5][6] |
| Molecular Weight | 87.12 g/mol | [3][5] |
| Density | 0.878 g/cm³ (Temperature not specified) | [3][5] |
| Boiling Point | 163.7 °C at 760 mmHg | [3][5] |
| Flash Point | 61.8 °C | [3] |
| CAS Number | 28860-25-5 | [5][6] |
Table 2: Temperature-Dependent Viscosity of N-methylformamide (for comparative purposes)
| Temperature (°C) | Viscosity (mN·s/m or cP) | Source(s) |
| 15 | 1.99 | [7] |
| 25 | 1.65 | [7] |
Note: The viscosity of most liquids decreases with increasing temperature. This trend is expected for this compound as well.
Experimental Determination of Density: A Protocol for the Pycnometer Method
The pycnometer method is a highly precise technique for determining the density of a liquid by measuring a precisely known volume of the liquid.[8][9] The choice of a pycnometer is predicated on its ability to provide a constant and accurately known volume, which is essential for reliable density measurements.
Protocol: Density Determination of this compound
Materials:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore
-
Analytical balance (readable to at least 0.1 mg)
-
This compound (sample)
-
Distilled or deionized water (for calibration)
-
Acetone or other suitable volatile solvent (for cleaning)
-
Thermostatic water bath
-
Lint-free wipes
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Ensure the pycnometer is completely dry by placing it in an oven at a suitable temperature or by flushing it with a dry, inert gas.
-
Mass of the Empty Pycnometer: Allow the dry pycnometer and stopper to equilibrate to ambient temperature. Accurately weigh the empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.
-
Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exude from the capillary. Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20.0 °C) and allow it to equilibrate for at least 20 minutes.
-
Drying and Weighing (Water): Remove the pycnometer from the water bath and carefully dry the exterior with a lint-free wipe, ensuring no water is drawn from the capillary. Weigh the pycnometer filled with water and record this mass as m₁.
-
Volume Calculation: The volume of the pycnometer (V) at the calibration temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Equilibration and Weighing (Sample): Place the pycnometer with the sample in the thermostatic water bath at the desired temperature. After equilibration, dry the exterior and weigh it. Record this mass as m₂.
-
Density Calculation: The density of the this compound (ρ_sample) at the measurement temperature is calculated as: ρ_sample = (m₂ - m₀) / V
To investigate the temperature dependence, repeat steps 6-8 at various temperatures.
Caption: Experimental workflow for density determination using a pycnometer.
Experimental Determination of Viscosity: The Falling-Ball Viscometer Method
The falling-ball viscometer is a simple and effective instrument for measuring the viscosity of Newtonian fluids.[10][11] The principle involves measuring the time it takes for a ball of known density and diameter to fall a specific distance through the fluid under gravity. The viscosity is then calculated based on Stokes' law, with corrections for the wall effects of the tube.
Protocol: Viscosity Determination of this compound
Materials:
-
Falling-ball viscometer with a set of calibrated balls of different sizes and densities
-
Jacketed glass tube for temperature control
-
Circulating water bath
-
Stopwatch
-
Thermometer
-
This compound (sample)
Procedure:
-
Setup and Temperature Control: Assemble the viscometer according to the manufacturer's instructions. Connect the jacketed tube to the circulating water bath and set it to the desired measurement temperature. Allow the system to equilibrate.
-
Sample Introduction: Fill the clean, dry viscometer tube with this compound, avoiding the formation of air bubbles.
-
Ball Selection: Choose a ball that will have a fall time long enough to be measured accurately (typically between 30 and 300 seconds) for the expected viscosity range.
-
Measurement of Fall Time: Gently introduce the selected ball into the top of the viscometer tube. Start the stopwatch as the bottom of the ball passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat Measurements: Perform several measurements (at least three) of the fall time for the same ball at the same temperature and calculate the average fall time.
-
Viscosity Calculation: The dynamic viscosity (η) can be calculated using the following formula, which is a simplified form of Stokes' law with a calibration constant (K) provided by the viscometer manufacturer: η = K * (ρ_ball - ρ_liquid) * t Where:
-
K is the ball constant (provided by the manufacturer)
-
ρ_ball is the density of the ball (provided by the manufacturer)
-
ρ_liquid is the density of the this compound at the measurement temperature (determined previously)
-
t is the average fall time
-
-
Temperature Dependence: To determine the temperature dependence of the viscosity, repeat the measurements at different temperatures by adjusting the circulating water bath.
Caption: Workflow for viscosity measurement using a falling-ball viscometer.
Conclusion and Future Perspectives
This compound serves as a pertinent model compound for investigating the impact of N-alkylation on molecular conformation, a critical aspect of modern drug design. While comprehensive physicochemical data for NEMF remains to be fully characterized in publicly accessible literature, this guide provides the foundational knowledge and robust experimental protocols necessary for researchers to determine its density and viscosity with high precision. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality data essential for advancing research in medicinal chemistry and pharmaceutical development. It is anticipated that a more complete characterization of NEMF and similar N-alkylated amides will further empower scientists to refine their molecular design strategies and develop the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 4. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]
- 5. This compound | 28860-25-5 [chemnet.com]
- 6. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. che.utah.edu [che.utah.edu]
- 10. ese.iitb.ac.in [ese.iitb.ac.in]
- 11. americanlaboratory.com [americanlaboratory.com]
An In-depth Technical Guide to the N-ethyl-N-methylformamide Safety Data Sheet (SDS)
For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is not merely a regulatory formality but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for N-ethyl-N-methylformamide (CAS No. 28860-25-5), moving beyond mere compliance to offer actionable insights grounded in chemical principles and laboratory experience. Our focus is on the causality behind safety protocols, ensuring a self-validating system of risk assessment and management.
Compound Identification and Physicochemical Profile
This compound is a tertiary amide that serves as a versatile polar aprotic solvent and a model compound in scientific research.[1] Its utility in organic synthesis and for studying peptide bond conformations makes a thorough understanding of its properties essential for safe handling.[1][2]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C4H9NO | [3][4][5] |
| Molecular Weight | 87.12 g/mol | [1][3][4] |
| CAS Number | 28860-25-5 | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 163.7°C at 760 mmHg | [1][7] |
| Flash Point | 61.8°C | [1][7] |
| Density | 0.878 g/cm³ | [1][7] |
| Solubility | Soluble in water | [6] |
The relatively high boiling point and flash point indicate that while it is a combustible liquid, it does not present an immediate fire hazard at standard laboratory temperatures.[1][7] However, its miscibility with water has significant implications for both firefighting measures and environmental containment in the event of a spill.[6]
Hazard Identification and GHS Classification: A Causal Analysis
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the classifications are driven by its chemical reactivity and biological interactions.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[4] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[3][4] |
-
Flammability (H226): The presence of ethyl and methyl groups contributes to its combustibility. While not as volatile as some common solvents, its vapor can form flammable mixtures with air, particularly at elevated temperatures.[4]
-
Acute Oral Toxicity (H302): The amide functional group can undergo hydrolysis in the acidic environment of the stomach, potentially forming metabolites that are harmful if absorbed.[3]
-
Skin and Eye Irritation (H315, H319): As a polar aprotic solvent, this compound can defat the skin, leading to irritation. Its ability to act as a mild irritant is also due to its chemical nature, which can disrupt cellular membranes upon direct contact with sensitive tissues like the eyes.[3][4]
-
Respiratory Irritation (H335): Inhalation of vapors can irritate the mucous membranes of the respiratory tract. This is a common property of volatile organic compounds.[3][4]
Caption: GHS Hazard Profile for this compound.
Exposure Controls and Personal Protective Equipment (PPE): A Proactive Approach
A self-validating safety system relies on a multi-layered approach to exposure control, with PPE as the final line of defense.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the concentration of airborne vapors.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][8] This is crucial not only to prevent inhalation of vapors but also to contain any potential spills.
-
Local Exhaust Ventilation: For larger-scale operations, local exhaust ventilation at the point of vapor generation is recommended.[8]
Personal Protective Equipment (PPE): Essential Safeguards
The selection of appropriate PPE is critical for preventing direct contact.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of splashing, chemical goggles and a face shield are necessary.[3][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[3][10][11][12]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a high potential for splashing, a full-body suit may be required.[11][12]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][12]
Caption: Recommended PPE for handling this compound.
Handling and Storage: Ensuring Chemical Stability and Integrity
Proper handling and storage are paramount to preventing accidents and maintaining the purity of the chemical.
Safe Handling Protocols
-
Work Area Preparation: Ensure the work area is clean and free of incompatible materials. Have spill control materials readily available.
-
Dispensing: Use a chemical fume hood for all dispensing activities. Avoid generating aerosols.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[5]
Storage Requirements
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[12]
-
Temperature: Store at room temperature.[3]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[10]
First-Aid and Emergency Procedures: A Systematic Response
A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Caption: First-aid response to this compound exposure.
Toxicological Information: Understanding the Biological Impact
While comprehensive toxicological data for this compound is not as extensive as for more common solvents, its structural similarity to N-methylformamide and N,N-dimethylformamide (DMF) provides valuable insights into its potential health effects.[10]
-
Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.[3]
-
Reproductive Toxicity: Some related formamides have shown reproductive toxicity in animal studies. Therefore, it is prudent to handle this compound with care, especially for individuals of reproductive age.[11]
Disposal Considerations: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3][11]
-
Contaminated Packaging: Dispose of as unused product.[3][11]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[10]
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
synthesis of N-ethyl-N-methylformamide
An In-depth Technical Guide to the Synthesis of N-ethyl-N-methylformamide
Authored by: A Senior Application Scientist
This compound (NEMF) is a tertiary amide that serves as a versatile polar aprotic solvent and a valuable intermediate in organic synthesis.[1] Its structural simplicity makes it a fundamental model for investigating the conformational preferences of peptide bonds, which is crucial for understanding protein architecture in biological systems.[1] This guide provides a comprehensive overview of the synthesis of this compound, detailing the prevalent synthetic methodologies, step-by-step experimental protocols, purification techniques, and characterization data. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure both scientific integrity and practical applicability.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its synthesis, purification, and identification. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 28860-25-5 | [2] |
| Molecular Formula | C₄H₉NO | [2][3] |
| Molecular Weight | 87.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 163.7°C at 760 mmHg | [1] |
| Density | 0.878 g/cm³ | [1] |
| Flash Point | 61.8°C | [1] |
| Refractive Index | 1.408 | |
| Solubility | Soluble in water and many organic solvents | [5] |
| InChI Key | FJLHLDBEZKTSOK-UHFFFAOYSA-N | [2] |
Core Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust and well-established routes: the formylation of its corresponding secondary amine and the direct alkylation of a formamide precursor. The choice of method often depends on starting material availability, desired scale, and safety considerations.
Strategy 1: Formylation of N-ethylmethylamine
This is the most direct and widely employed approach, involving the introduction of a formyl group (-CHO) onto the nitrogen atom of N-ethylmethylamine. This can be accomplished using various formylating agents.
The reaction of N-ethylmethylamine with a simple formate ester, such as methyl formate or ethyl formate, is the most favored route for both laboratory and industrial-scale production.[1] This method is valued for its high yield, operational simplicity, and the relative ease of purification.[1]
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of N-ethylmethylamine attacks the electrophilic carbonyl carbon of the formate ester. This forms a tetrahedral intermediate which then collapses, eliminating an alcohol (methanol or ethanol) as a byproduct to yield the final N,N-disubstituted formamide.
-
Causality: Elevated temperatures (typically 40–90°C) are used to drive the reaction towards completion.[1] While the reaction can proceed without a catalyst, certain catalysts may be employed to enhance the conversion rate. The removal of the alcohol byproduct can also shift the equilibrium to favor product formation.
Caption: Synthesis via Aminolysis of Methyl Formate.
Direct reaction with formic acid is another viable method. To achieve moderate to high yields, the water formed as a byproduct must be removed from the reaction mixture.[1] This is typically accomplished using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene, driving the reaction equilibrium towards the product.
Strategy 2: Direct Alkylation of Formamide Derivatives
This traditional approach involves building the target molecule by adding an ethyl group to an N-methylformamide backbone.[1]
-
Mechanism: This method requires a strong base, such as sodium hydride (NaH), to deprotonate the N-methylformamide, generating a highly nucleophilic amide anion.[6] This anion then attacks an ethylating agent, typically an ethyl halide (e.g., ethyl iodide or ethyl bromide), in an Sₙ2 reaction to form the desired product and a halide salt byproduct.
-
Causality: The use of a strong base is critical as the amide proton is only weakly acidic. The reaction is performed in polar aprotic solvents (e.g., DMF, DMSO) which can solvate the cation of the base without interfering with the nucleophile.[1] While effective for small-scale syntheses, this route is less favored for large-scale production due to the safety concerns and handling requirements of strong bases like sodium hydride and the generation of salt byproducts.[1]
Caption: Synthesis via Direct Alkylation.
Detailed Experimental Protocol: Aminolysis of Ethyl Formate
This protocol describes a reliable and scalable laboratory procedure for synthesizing this compound.
Materials and Reagents:
-
N-ethylmethylamine (≥98%)
-
Ethyl formate (≥97%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (fractional distillation column recommended)
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethylmethylamine (59.11 g, 1.0 mol).
-
Addition of Reagent: Cool the flask in an ice bath. Slowly add ethyl formate (74.08 g, 1.0 mol) dropwise to the stirred amine. The addition should be controlled to keep the internal temperature below 20°C to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 12-18 hours to ensure complete conversion.
-
Workup: Cool the reaction mixture to room temperature. Transfer the crude product to a separatory funnel. The primary byproduct, ethanol, and any unreacted starting materials are removed in the next step.
-
Purification:
-
Initial Distillation: First, perform a simple distillation to remove the lower-boiling ethanol byproduct (b.p. 78°C).
-
Fractional Distillation: The residue is then subjected to careful fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 163-165°C. This step is critical for achieving high purity.
-
-
Drying and Storage: Dry the collected product over anhydrous magnesium sulfate, filter, and store in a tightly sealed container in a dry, cool place.
Purification and Characterization
High purity of the final compound is essential, especially for applications in drug development and physical organic chemistry.
Purification
-
Fractional Distillation: This is the most effective method for purifying NEMF, leveraging its boiling point of 163.7°C to separate it from lower-boiling starting materials or higher-boiling impurities.[1]
-
Preparative HPLC: For applications requiring exceptionally high purity (e.g., pharmacopeial standards), preparative high-performance liquid chromatography can be employed.[1]
Characterization
The identity and purity of the synthesized this compound must be confirmed using spectroscopic methods.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃), the N-methyl group (a singlet), and the formyl proton (a singlet). Due to restricted rotation around the amide C-N bond, some signals may appear as two sets, corresponding to syn and anti conformers.[7] The formyl proton typically appears around δ ~8.1 ppm.[1]
-
¹³C NMR: The carbonyl carbon signal is characteristic and appears downfield, typically around δ ~165 ppm.[1] Signals for the ethyl and methyl carbons will also be present in the aliphatic region.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O (amide I) stretch will be prominent in the range of 1650-1680 cm⁻¹.
-
Mass Spectrometry (GC-MS): This technique confirms the molecular weight. The electron ionization (EI) mass spectrum should show the molecular ion peak (M⁺) at m/z = 87.[1]
Caption: General Experimental Workflow.
Safety and Handling
This compound presents several hazards that require appropriate safety precautions.
-
GHS Hazard Statements:
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 28860-25-5 [chemnet.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-ethyl-N-methylformamide: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methylformamide, a tertiary amide, is a versatile polar aprotic solvent and a key chemical intermediate. Its unique molecular structure offers a valuable platform for studying fundamental chemical principles, such as the conformational dynamics of peptide bonds, which is crucial for understanding protein architecture in biological systems.[1] This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis methodologies, and significant applications in organic synthesis and drug development.
Nomenclature and Chemical Identity
The systematic IUPAC name for this compound is This compound .[2] It is also known by its CAS Registry Number: 28860-25-5 .[2]
Molecular Formula: C₄H₉NO[2]
SMILES: CCN(C)C=O[2]
InChI Key: FJLHLDBEZKTSOK-UHFFFAOYSA-N[2]
Physicochemical Properties: A Comparative Analysis
This compound's utility as a solvent is best understood in the context of other common polar aprotic solvents. The following table summarizes key physicochemical properties, allowing for informed solvent selection in experimental design.
| Property | This compound | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Acetonitrile (MeCN) |
| Molecular Weight ( g/mol ) | 87.12[1] | 73.09 | 78.13 | 99.13 | 41.05 |
| Boiling Point (°C) | 163.7[1] | 153 | 189 | 202 | 81.6 |
| Density (g/cm³) | 0.878[1] | 0.944 | 1.100 | 1.028 | 0.786 |
| Flash Point (°C) | 61.8[1] | 58 | 87 | 91 | 2 |
| Dielectric Constant | Not readily available | 36.7 | 46.7 | 32.2 | 37.5 |
| Dipole Moment (D) | Not readily available | 3.82 | 3.96 | 4.09 | 3.92 |
Synthesis of this compound: Methodologies and Rationale
The synthesis of this compound is primarily achieved through the aminolysis of formic acid esters. This method is favored for its high yield and operational simplicity.[3]
General Synthesis Pathway: Aminolysis of a Formate Ester
The most common and efficient method for preparing this compound involves the reaction of ethylamine with methyl formate or methylamine with ethyl formate. This nucleophilic acyl substitution reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.
Caption: General reaction scheme for the synthesis of this compound via aminolysis.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Ethylamine (aqueous solution, e.g., 70%)
-
Ethyl formate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl formate and a molar excess of concentrated aqueous ethylamine. Rationale: A molar excess of the amine is used to drive the reaction to completion and minimize side reactions.
-
Reaction: Heat the mixture to a gentle reflux (approximately 40-60 °C) with vigorous stirring. The reaction is exothermic, so initial heating should be applied cautiously. Maintain reflux for 2-4 hours. Rationale: Refluxing at a moderate temperature provides sufficient energy to overcome the activation energy of the reaction without causing excessive evaporation of the volatile reactants.
-
Workup - Removal of Excess Amine and Alcohol: After cooling the reaction mixture to room temperature, arrange for simple distillation. Gently heat the mixture to distill off the excess ethylamine, water, and the ethanol byproduct. Rationale: The lower boiling points of the unreacted amine, water, and ethanol allow for their removal from the higher-boiling product.
-
Extraction and Drying: Transfer the remaining liquid to a separatory funnel. Wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Rationale: The brine wash reduces the solubility of the organic product in the aqueous phase, and the drying agent removes residual water.
-
Purification: Filter off the drying agent and purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature. Rationale: Fractional distillation under vacuum is employed to purify the product without requiring excessively high temperatures that could lead to decomposition.
Applications in Research and Drug Development
A Model for the Peptide Bond
This compound serves as an excellent model compound for studying the conformational properties of the peptide bond in proteins. The central C-N bond in amides, including this compound, exhibits significant double-bond character due to resonance. This results in a substantial rotational barrier, which is a key factor in determining the secondary and tertiary structures of proteins.[4] Theoretical and spectroscopic studies on this compound provide valuable insights into the energetics of cis-trans isomerization and the influence of substituents on the conformational preferences of the amide linkage.[5] The rotational barrier for the C-N bond in amides is typically in the range of 15-23 kcal/mol.[6]
Solvent in Organic Synthesis
As a polar aprotic solvent, this compound is suitable for a variety of organic reactions. Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for reactions involving polar and charged species.[7] It can be employed in nucleophilic substitution reactions and as a solvent for the synthesis of pharmaceuticals and agrochemicals.[7]
Role in the Vilsmeier-Haack Reaction
N,N-disubstituted formamides are key reagents in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While N,N-dimethylformamide (DMF) is most commonly used, this compound can also serve as the formylating agent precursor. The reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, upon reaction with an activating agent like phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich aromatic ring.
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the ethyl and methyl groups, as well as the formyl proton. Due to the restricted rotation around the C-N bond, separate signals for cis and trans isomers may be observed.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the N-methyl carbon, and the two carbons of the N-ethyl group.
-
FTIR: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically found in the region of 1650-1680 cm⁻¹.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
N-ethyl-N-methylformamide structure and conformation
An In-Depth Technical Guide to the Structure and Conformation of N-ethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NEMF) serves as a vital model compound for understanding the conformational dynamics of the tertiary amide bond, a structural cornerstone of peptides, proteins, and numerous pharmaceutical agents. The restricted rotation about the central carbon-nitrogen (C–N) bond, a consequence of its partial double-bond character, gives rise to distinct cis and trans conformational isomers. The interplay between these conformers, their relative stabilities, and the kinetic barrier to their interconversion are critical parameters influencing molecular recognition, binding affinity, and biological activity. This guide provides a comprehensive technical overview of the structural features of NEMF, elucidates the spectroscopic methods used for its conformational analysis, and presents a detailed experimental workflow for quantifying its rotational dynamics using Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.
The Amide Bond: A Hybrid of Single and Double Bond Character
The unique conformational properties of this compound are rooted in the electronic structure of the amide functional group. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group's pi-system.
This delocalization of electrons creates a resonance hybrid with significant partial double-bond character in the C–N bond.[1] Consequently, rotation around this bond is not free, unlike a typical C–N single bond. This restricted rotation imposes a high degree of planarity on the atoms of the amide group (O, C, N, and the atoms directly attached to C and N) and creates a substantial energy barrier that must be overcome for rotation to occur.[2] This barrier is high enough to allow for the existence of distinct, slowly interconverting rotational isomers, or "rotamers," that can be observed on the NMR timescale.[1]
Conformational Isomerism in NEMF: A Tale of Two Rotamers
The planarity and restricted rotation of the amide bond in NEMF result in two primary, stable conformers: cis and trans. These labels describe the relative orientation of the substituents attached to the C–N bond. In NEMF, the substituents are the formyl proton (-CHO) on the carbonyl carbon and the ethyl and methyl groups on the nitrogen.
-
Trans Conformer: The larger substituent on the nitrogen (the ethyl group) is positioned on the opposite side of the C–N bond from the carbonyl oxygen. This is often the sterically preferred conformation in many amides.
-
Cis Conformer: The ethyl group is positioned on the same side of the C–N bond as the carbonyl oxygen.
Theoretical calculations for this compound in a DMSO-d6 solution indicate that the conformer where the N-ethyl group is anti (trans) to the carbonyl group is the most stable.[3] The Gibbs free energy difference (ΔG°) between the conformers is relatively small, calculated to be approximately 0.235 kcal/mol (235 cal/mol) at 303 K.[3] This small energy difference suggests that both conformers will be present in significant populations at room temperature.
The interconversion between these two states is a dynamic equilibrium, the rate of which is highly dependent on temperature.
References
Introduction: Understanding N-ethyl-N-methylformamide
An In-depth Technical Guide to the Spectroscopic Characterization of N-ethyl-N-methylformamide
This compound (CAS No. 28860-25-5) is a tertiary amide with the molecular formula C₄H₉NO.[1][2] As a polar aprotic solvent, it serves as a valuable model compound in scientific research, particularly for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure.[3] Its structure, featuring both ethyl and methyl groups on the nitrogen atom of a formamide functional group, gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization.[4] This guide provides a comprehensive analysis of the key spectroscopic data for this compound, offering field-proven insights into data acquisition and interpretation for researchers in organic synthesis and drug development.
Molecular and Physical Properties:
-
IUPAC Name: this compound[2]
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: The 'Why' of IR Analysis Infrared spectroscopy is a cornerstone technique for identifying functional groups. For this compound, IR analysis is primarily used to confirm the presence of the critical amide carbonyl group (C=O). The position and intensity of this absorption band are sensitive to the molecule's electronic environment. Unlike primary or secondary amides, this compound lacks an N-H bond, meaning the characteristic N-H stretching and bending vibrations will be absent from its spectrum. This absence is a key confirmatory data point.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum A standard protocol for obtaining a high-quality IR spectrum of a liquid sample like this compound involves using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background scan is collected to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction using the spectrometer's software to ensure accurate peak positions and intensities.
Causality Insight: Using the neat liquid with an ATR accessory is preferred over traditional salt plates (NaCl) as it minimizes sample preparation, eliminates interference from solvents, and provides excellent sample-to-sample reproducibility.
Data Interpretation and Analysis The IR spectrum is dominated by a few key absorptions. The most diagnostic feature is the intense carbonyl (C=O) stretch.
-
C=O Stretch (Amide I Band): A strong, sharp absorption is expected in the region of 1650-1680 cm⁻¹ . This is characteristic of a tertiary amide carbonyl group.
-
C-N Stretch: A medium intensity band is expected around 1400-1450 cm⁻¹ , corresponding to the stretching vibration of the carbon-nitrogen bond.
-
C-H Aliphatic Stretches: Multiple bands will be observed between 2850-3000 cm⁻¹ due to the C-H stretching vibrations within the ethyl and methyl groups.
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~2850-3000 | C-H Stretch | -CH₃, -CH₂- | Medium to Strong |
| ~1650-1680 | C=O Stretch (Amide I) | Formamide (tertiary) | Strong, Sharp |
| ~1400-1450 | C-N Stretch | N-Alkyl | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
Expertise & Experience: The Power of NMR for Isomer and Conformer Analysis NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework. A critical feature of amides is the restricted rotation around the C-N bond due to p-orbital overlap, which imparts partial double-bond character. This can lead to the presence of syn and anti conformers, which may be distinguishable on the NMR timescale. Theoretical studies have investigated these conformational preferences and their effect on NMR chemical shifts for this compound.
Workflow for NMR Spectroscopic Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectroscopy
Experimental Protocol
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice as it is an excellent solvent for amides and its residual solvent peak is well-separated from the analyte signals.
-
Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Due to the potential for conformers, running the experiment at different temperatures (e.g., room temperature and 60°C) can be informative to observe any coalescence of signals.
Data Interpretation and Analysis The ¹H NMR spectrum will show signals corresponding to the formyl proton, the N-ethyl group, and the N-methyl group. The presence of syn and anti conformers may lead to a doubling of some signals.
-
Formyl Proton (-CHO): A singlet is expected around δ 8.0-8.2 ppm . This downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
N-Ethyl Group (-N-CH₂-CH₃):
-
A quartet around δ 3.2-3.4 ppm corresponding to the methylene protons (-CH₂-). The splitting into a quartet is due to coupling with the adjacent methyl protons.
-
A triplet around δ 1.1-1.3 ppm corresponding to the methyl protons (-CH₃). The splitting into a triplet is due to coupling with the adjacent methylene protons.
-
-
N-Methyl Group (-N-CH₃): A singlet is expected around δ 2.8-3.0 ppm .
Trustworthiness Note: Unlike secondary amides, there is no N-H proton, so no signal will be observed in the typical amide region of δ 5-8 ppm that would exchange with D₂O.
¹³C NMR Spectroscopy
Experimental Protocol The same sample prepared for ¹H NMR can be used. A standard proton-decoupled ¹³C NMR experiment is performed, which results in a spectrum of singlets for each unique carbon atom.
Data Interpretation and Analysis The spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
-
Carbonyl Carbon (-C=O): The carbonyl carbon is the most deshielded and will appear far downfield, typically around δ 163-166 ppm .[3]
-
N-Methylene Carbon (-N-CH₂-): This carbon from the ethyl group will appear around δ 40-45 ppm .
-
N-Methyl Carbon (-N-CH₃): This methyl carbon will appear around δ 30-35 ppm .
-
Ethyl Methyl Carbon (-CH₂-CH₃): The terminal methyl carbon of the ethyl group is the most shielded and will appear furthest upfield, around δ 12-15 ppm .
Data Summary: NMR Spectroscopy
| Nucleus | Group Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Formyl (-CHO) | 8.0 - 8.2 | Singlet |
| ¹H | Methylene (-N-CH₂-) | 3.2 - 3.4 | Quartet |
| ¹H | N-Methyl (-N-CH₃) | 2.8 - 3.0 | Singlet |
| ¹H | Ethyl Methyl (-CH₃) | 1.1 - 1.3 | Triplet |
| ¹³C | Carbonyl (-C=O) | 163 - 166 | Singlet |
| ¹³C | Methylene (-N-CH₂-) | 40 - 45 | Singlet |
| ¹³C | N-Methyl (-N-CH₃) | 30 - 35 | Singlet |
| ¹³C | Ethyl Methyl (-CH₃) | 12 - 15 | Singlet |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Confirming Identity and Structure Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural information through analysis of fragmentation patterns. The presence of one nitrogen atom dictates that the molecule will have an odd nominal molecular weight, consistent with the Nitrogen Rule .[5]
Experimental Protocol: GC-MS for a Volatile Liquid Given its volatility (boiling point 163.7°C), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal method.[2]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or methanol.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ramps from ~50°C to ~250°C to ensure proper elution.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 35 to 200 to capture the molecular ion and all relevant fragments.
Causality Insight: EI is a hard ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching.
Primary Fragmentation Pathways in EI-MS
Caption: Proposed major fragmentation pathways for this compound under Electron Ionization (EI).
Data Interpretation and Analysis The EI mass spectrum will display a molecular ion peak and several key fragment ions.
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule will appear at m/z = 87 . Its presence confirms the molecular weight of the compound.
-
[M - CH₃]⁺ Peak: Loss of a methyl radical from the N-methyl group results in a fragment at m/z = 72 .
-
[M - CHO]⁺ Peak: A very common fragmentation pathway for amides is the alpha-cleavage leading to the loss of the formyl radical (•CHO), resulting in a major peak at m/z = 58 .
-
[CH₂N(CH₃)]⁺ Peak: Further fragmentation of the m/z 58 ion via loss of a methyl radical can produce an iminium ion at m/z = 44 , which is often a stable and abundant fragment.
Data Summary: Mass Spectrometry
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 87 | Molecular Ion | [C₄H₉NO]⁺˙ | Confirms molecular weight (Nitrogen Rule) |
| 72 | [M - •CH₃]⁺ | [C₃H₆NO]⁺ | Loss of a methyl radical |
| 58 | [M - •CHO]⁺ | [C₃H₈N]⁺˙ | α-cleavage, loss of formyl radical |
| 44 | [CH₂=N(CH₃)]⁺ | [C₂H₆N]⁺ | Stable iminium ion |
Conclusion
The comprehensive spectroscopic analysis of this compound through IR, NMR (¹H and ¹³C), and MS provides a self-validating system for its unequivocal identification and structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle: IR confirms the crucial amide functional group, NMR elucidates the precise H-C framework and offers insights into conformational dynamics, and MS verifies the molecular weight and reveals characteristic fragmentation patterns. This guide equips researchers with the necessary protocols and interpretive knowledge to confidently characterize this important molecule.
References
N-ethyl-N-methylformamide 1H and 13C NMR spectra
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-ethyl-N-methylformamide
Introduction: Beyond a Simple Spectrum
To the experienced researcher, a Nuclear Magnetic Resonance (NMR) spectrum is not merely a collection of peaks; it is a dynamic portrait of a molecule's structure, conformation, and behavior in solution. This compound (NEMF), a seemingly simple tertiary amide, offers a classic and compelling case study in the nuanced interpretation of NMR data. Its spectra are profoundly influenced by a fundamental principle of amide chemistry: hindered rotation around the carbonyl-nitrogen (C-N) bond.
This guide moves beyond a superficial peak assignment. We will dissect the ¹H and ¹³C NMR spectra of NEMF, exploring the causality behind the observed phenomena. For drug development professionals and researchers, understanding this dynamic behavior is not an academic exercise; it is critical for characterizing molecular interactions, identifying conformational isomers, and ensuring the structural integrity of novel chemical entities. This document is structured to provide not just data, but a field-proven framework for interpreting the complex NMR spectra of amides.
Pillar 1: The Causality of Amide Bond Rigidity
The key to deciphering the NMR spectra of NEMF lies in understanding the electronic nature of the amide bond. Unlike a simple amine C-N single bond, the amide bond exhibits significant double-bond character. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system, creating a resonance hybrid.[1][2][3]
This resonance stabilization imparts planarity to the O=C-N unit and creates a substantial energy barrier to rotation around the C-N bond.[4][5] This barrier is high enough that, on the NMR timescale at room temperature, rotation is slow, allowing for the observation of distinct conformational isomers, known as rotamers or E/Z isomers .[6][7][8]
In this compound, this restricted rotation results in two distinct, non-interchangeable (at room temperature) isomers: the E-isomer (where the ethyl group is trans to the carbonyl oxygen) and the Z-isomer (where the ethyl group is cis to the carbonyl oxygen).
Figure 1: Equilibrium between the Z and E rotamers of this compound due to hindered C-N bond rotation.
Consequently, every nucleus in the N-ethyl and N-methyl groups exists in two different chemical environments, leading to a doubling of the expected signals in both the ¹H and ¹³C NMR spectra. Theoretical studies indicate that for NEMF, the most stable conformer has the N-ethyl group positioned anti (trans) to the carbonyl group (E-isomer).[9]
Pillar 2: ¹H NMR Spectrum Interpretation
At room temperature, the ¹H NMR spectrum of NEMF is a superposition of the spectra of the two rotamers. The relative integration of the corresponding peaks directly reflects the population ratio of the E and Z forms.
Signal Assignment Logic: The chemical shift of the N-alkyl protons is highly sensitive to the anisotropy of the nearby carbonyl group.
-
Protons cis to the carbonyl oxygen are in a more deshielded environment and will appear further downfield.
-
Protons trans to the carbonyl oxygen are in a more shielded environment and will appear further upfield.
Based on this principle and computational studies, we can assign the signals as follows:[9]
| Proton | Z-Isomer (minor) | E-Isomer (major) | Multiplicity | J (Hz) |
| Formyl (CHO) | ~8.05 ppm | ~8.01 ppm | s | - |
| N-CH₂ (Ethyl) | ~3.35 ppm (downfield) | ~3.25 ppm (upfield) | q | ~7.2 |
| N-CH₃ (Methyl) | ~2.85 ppm (upfield) | ~2.95 ppm (downfield) | s | - |
| CH₃ (Ethyl) | ~1.15 ppm | ~1.10 ppm | t | ~7.2 |
Note: These are approximate chemical shifts. Actual values can vary with solvent and concentration. The major rotamer is the E-isomer.
Causality Explained:
-
N-CH₂ Protons: In the Z-isomer, the N-CH₂ group is cis to the carbonyl oxygen, placing it in the deshielding cone, hence its downfield shift (~3.35 ppm). In the major E-isomer, it is trans and appears more upfield (~3.25 ppm).
-
N-CH₃ Protons: The opposite is true for the N-CH₃ group. In the E-isomer, the methyl is cis to the oxygen, resulting in a downfield shift (~2.95 ppm). In the Z-isomer, it is trans and is shifted upfield (~2.85 ppm).
-
Formyl Proton: The formyl proton also appears as two distinct singlets, one for each rotamer, often very close together.
-
Ethyl CH₃: The terminal methyl of the ethyl group also shows two distinct triplets, though their separation is typically smaller as they are further from the center of anisotropy.
Pillar 3: ¹³C NMR Spectrum Interpretation
The same principle of E/Z isomerism applies to the ¹³C NMR spectrum, resulting in a doubling of signals for the carbon atoms attached to or near the nitrogen.
| Carbon | Z-Isomer (minor) | E-Isomer (major) |
| Carbonyl (C=O) | ~162.8 ppm | ~162.5 ppm |
| N-CH₂ (Ethyl) | ~41.5 ppm | ~34.5 ppm |
| N-CH₃ (Methyl) | ~29.0 ppm | ~36.0 ppm |
| CH₃ (Ethyl) | ~13.0 ppm | ~12.0 ppm |
Note: Approximate chemical shifts based on principles of amide NMR and data from related compounds. The major rotamer is the E-isomer.[10]
Causality Explained: The chemical shifts of the N-alkyl carbons are significantly affected by steric and electronic effects arising from their orientation relative to the formyl group. The difference in chemical shift (Δδ) between the E and Z rotamers is often more pronounced for the carbons directly attached to the nitrogen than for the protons.
Pillar 4: Experimental Protocol for NMR Analysis
Trustworthy data is built on a robust and reproducible experimental methodology. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. d. Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters (300-500 MHz Spectrometer): a. Experiment: Standard 1D proton (zg30). b. Solvent: Lock on the deuterium signal of the chosen solvent. c. Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity. d. Acquisition Time (AQ): ~3-4 seconds. e. Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration. f. Pulse Angle: 30-45 degrees (for faster acquisition) or 90 degrees (for maximum signal). g. Number of Scans (NS): 8-16 scans. h. Spectral Width (SW): ~12-15 ppm.
3. ¹³C NMR Acquisition Parameters (75-125 MHz): a. Experiment: Standard 1D carbon with proton decoupling (zgpg30). b. Acquisition Time (AQ): ~1.0-1.5 seconds. c. Relaxation Delay (D1): 2 seconds. d. Pulse Angle: 30 degrees. e. Number of Scans (NS): 1024-4096 scans, depending on sample concentration. f. Spectral Width (SW): ~220-240 ppm.
4. Variable Temperature (VT) NMR Workflow (Optional but Recommended): To confirm the presence of rotamers and study the dynamics, a VT-NMR experiment is invaluable.[11][12]
Figure 2: A generalized workflow for a Variable Temperature (VT) NMR experiment to study dynamic exchange phenomena like amide bond rotation.
As the temperature is increased, the rate of rotation around the C-N bond increases. The separate signals for the E and Z isomers will broaden, move closer together, and eventually coalesce into single, time-averaged peaks. This behavior is the definitive confirmation of a dynamic equilibrium between rotamers.[8]
Conclusion
The ¹H and ¹³C NMR spectra of this compound serve as a powerful illustration of how fundamental electronic principles manifest in complex spectral features. The hindered rotation about the amide C-N bond splits the molecular population into distinct E and Z rotamers, effectively doubling the NMR signals for adjacent groups. By understanding the underlying causality—the anisotropy of the carbonyl group—and employing systematic experimental protocols, researchers can confidently assign these isomers and characterize the dynamic nature of the molecule. This level of in-depth analysis is essential for any scientist or professional in the field of drug development and molecular characterization, transforming a potentially confusing spectrum into a rich source of structural information.
References
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. azom.com [azom.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temperature dependence of 1H chemical shifts in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Deconstructing the Utility of a Versatile Amide
An In-Depth Technical Guide to the Research Applications of N-ethyl-N-methylformamide
Authored by a Senior Application Scientist
In the landscape of modern chemical research, the selection of solvents and reagents is a critical determinant of experimental success. Among the vast family of amides, this compound (NEMF) emerges as a compound of significant interest, not for universal applicability, but for its nuanced and enabling properties in specific research contexts. This guide moves beyond a simple cataloging of uses to provide a deeper, mechanistic understanding of why and how NEMF is effectively employed by researchers. We will explore its role as a versatile polar aprotic solvent, its utility as a model system for fundamental biochemical inquiries, and its function in structure-activity relationship studies. Our focus remains on the causality behind its application, providing you, the research professional, with the authoritative grounding needed to integrate NEMF into your work with confidence and precision.
Part 1: Core Physicochemical and Structural Characteristics
To effectively apply any chemical, one must first understand its fundamental properties. NEMF (CAS 28860-25-5) is a tertiary amide that shares characteristics with more common solvents like N,N-dimethylformamide (DMF) but possesses a unique structural asymmetry due to the presence of both a methyl and an ethyl group on the nitrogen atom.[1] This asymmetry has subtle but important consequences for its behavior, particularly in solvation and conformational studies.
Key Physicochemical Data
The following table summarizes the essential properties of NEMF, providing a quantitative basis for its selection in various experimental setups.
| Property | Value | Source |
| CAS Number | 28860-25-5 | [2][3][4] |
| Molecular Formula | C₄H₉NO | [1][2] |
| Molecular Weight | 87.12 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Density | 0.878 g/cm³ | [1][4] |
| Boiling Point | 163.7 °C at 760 mmHg | [1][4] |
| Flash Point | 61.8 °C | [1][4] |
| Purity (Typical) | ≥98% | [3] |
| IUPAC Name | This compound | [2] |
Structural and Conformational Insights
The defining feature of NEMF is its amide bond. Theoretical studies using ab initio calculations reveal a critical structural detail: the methyl group of the N-ethyl substituent adopts a conformation nearly perpendicular to the plane of the amide group.[1][5] This conformation is a result of balancing steric and electronic effects and is fundamental to its utility as a model compound.[5]
The diagram below illustrates the logical flow from NEMF's core properties to its primary research applications.
References
N-Ethyl-N-Methylformamide: A Technical Guide to a Versatile Polar Aprotic Solvent
Introduction: Beyond the Conventional - The Role of N-Ethyl-N-Methylformamide in Modern Synthesis
In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and scalability. Polar aprotic solvents, a class of solvents possessing a significant dipole moment and lacking acidic protons, are indispensable for a vast range of reactions, particularly those involving strong bases or nucleophiles. While N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have long been the workhorses of this solvent class, the nuanced demands of modern chemistry necessitate an expanded toolkit. This compound (NEMF), a tertiary amide, emerges as a compelling alternative, offering a unique combination of physical and chemical properties.
This guide provides an in-depth technical overview of this compound (CAS 28860-25-5), designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its utility, offering field-proven insights into its application. The core objective is to equip the reader with the authoritative, practical knowledge required to effectively integrate NEMF into their experimental workflows.
Core Physicochemical Properties: A Quantitative Overview
The utility of a solvent is fundamentally grounded in its physical properties. These parameters govern its behavior in solution, its suitability for specific reaction conditions, and its compatibility with various reagents. The properties of NEMF are summarized below.[1][2][3]
| Property | Value | Significance for the Researcher |
| Molecular Formula | C₄H₉NO | Basic structural information. |
| Molecular Weight | 87.12 g/mol | Essential for stoichiometric calculations.[1][2] |
| Appearance | Liquid | A liquid at room temperature, simplifying handling. |
| Density | 0.878 g/cm³ | Important for mass-to-volume conversions and reaction concentration calculations.[1][2][3] |
| Boiling Point | 163.7 °C at 760 mmHg | Allows for a wide range of reaction temperatures, higher than many common solvents, which can accelerate reaction kinetics.[1][2][3] |
| Flash Point | 61.8 °C | A combustible liquid, requiring appropriate safety precautions to avoid ignition sources.[1][2][3] |
| Vapor Pressure | 2.04 mmHg at 25°C | Relatively low volatility at room temperature reduces inhalation exposure risk compared to more volatile solvents.[2][3] |
| Solubility | Soluble in water and many organic solvents | High miscibility makes it versatile for various reaction systems and simplifies purification processes.[4] |
| Refractive Index | 1.408 | Useful for rapid, non-destructive purity checks.[3] |
The moderate polarity and high boiling point of NEMF make it an excellent medium for dissolving a wide array of organic and inorganic substances, facilitating reactions that might be sluggish in other solvents.[4] Its structure, featuring both ethyl and methyl groups on the nitrogen atom, imparts distinct chemical properties that are leveraged in its applications.[1]
Synthesis of this compound: Common Industrial & Laboratory Routes
Understanding the synthesis of NEMF is valuable for assessing its purity and potential trace impurities. Several established routes are employed for its production.
One of the most common and high-yield methods is the aminolysis of a formate ester .[1] This reaction involves treating methyl formate or ethyl formate with N-ethylmethylamine. The reaction proceeds under controlled temperature conditions, often between 40-90°C, to yield NEMF and the corresponding alcohol as a byproduct.[1]
Another prevalent laboratory-scale method is the formylation of N-ethylmethylamine . This can be achieved by reacting the amine with formic acid, often under Dean-Stark conditions to azeotropically remove the water byproduct and drive the reaction to completion.[1]
Finally, N-alkylation of formamide derivatives provides an alternative pathway.[1] For instance, N-methylformamide can be ethylated using an ethylating agent like ethyl bromide or ethyl iodide in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent.[1]
Caption: Figure 1: Synthesis of NEMF via Aminolysis of Ethyl Formate.
Applications in Scientific Research & Drug Development
NEMF's value extends across multiple scientific domains, from fundamental organic chemistry to applied pharmaceutical science.
-
Versatile Reaction Solvent: Its primary application is as a polar aprotic solvent for organic synthesis.[1] It effectively solvates cations, leaving anions relatively bare and highly reactive. This property is crucial for accelerating rates of SN2 and SNAr reactions, as well as other processes involving anionic nucleophiles. Its high boiling point is advantageous for reactions requiring elevated temperatures to overcome activation energy barriers.
-
Reagent in Organic Synthesis: Beyond its role as a solvent, NEMF can participate directly in chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions where the amide group is replaced.[1]
-
Model System for Biophysical Chemistry: In biochemistry, NEMF serves as a valuable model compound for studying the conformational preferences of peptide bonds.[1] Understanding the rotational barriers and geometry of the amide linkage in a simple system like NEMF provides fundamental insights into the complex folding and structure of proteins, a cornerstone of modern drug design.[1]
-
Industrial Applications: NEMF is also utilized in the production of polymers and resins, where it acts as a process solvent.[1]
Experimental Protocol: SNAr Synthesis of N-(2,4-dinitrophenyl)piperidine using NEMF
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, a class of reaction for which polar aprotic solvents are ideally suited. The use of NEMF facilitates the dissolution of reactants and stabilizes the charged Meisenheimer complex intermediate, thereby promoting a high reaction yield.
Objective: To synthesize N-(2,4-dinitrophenyl)piperidine from 1-chloro-2,4-dinitrobenzene and piperidine using NEMF as the solvent.
Materials:
-
1-chloro-2,4-dinitrobenzene (1.0 eq)
-
Piperidine (1.1 eq)
-
This compound (NEMF), anhydrous
-
Deionized water
-
Ethanol, 95%
-
Diatomaceous earth
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
Self-Validating Protocol Steps:
-
Reaction Setup & Reagent Addition:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (e.g., 2.02 g, 10 mmol).
-
Add 20 mL of anhydrous NEMF to the flask and stir until the solid is completely dissolved. The dissolution serves as the first checkpoint; a clear, yellow solution should be obtained.
-
In a fume hood, slowly add piperidine (e.g., 1.05 mL, 11 mmol) to the stirred solution. An immediate color change to a deep red or purple is expected, indicating the formation of the Meisenheimer complex. This color change is a critical validation step.
-
Attach a condenser and heat the reaction mixture to 80°C using an oil bath.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture.
-
The reaction is complete when the starting 1-chloro-2,4-dinitrobenzene spot has been consumed (typically 1-2 hours). This provides an empirical endpoint, ensuring the reaction is not stopped prematurely or heated unnecessarily.
-
-
Product Isolation & Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the deep-red solution into 100 mL of ice-cold deionized water with vigorous stirring. A bright yellow precipitate of the product should form immediately. The formation of a solid is a key indicator of successful product generation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 20 mL portions of cold deionized water to remove residual NEMF and piperidinium hydrochloride.
-
Wash the solid with one 10 mL portion of cold ethanol to aid in drying.
-
-
Purification & Characterization:
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the purified yellow crystals by vacuum filtration.
-
Dry the product under vacuum.
-
Determine the melting point of the dried solid and compare it to the literature value (~93-95°C). A sharp melting point close to the literature value is a strong indicator of high purity.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
-
Caption: Figure 2: Experimental Workflow for SNAr Synthesis.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazards: NEMF is a combustible liquid.[5] It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always handle NEMF in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[7] Keep containers tightly sealed in a dry place.
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste material should be disposed of in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a highly versatile and effective polar aprotic solvent with a valuable profile of properties for the modern research scientist. Its high boiling point, strong solvating power, and utility as both a solvent and a model compound make it a powerful tool in organic synthesis, polymer science, and biophysical chemistry. By understanding its fundamental properties, synthesis, and safe handling protocols, researchers can confidently leverage NEMF to tackle complex chemical challenges and accelerate the pace of discovery and development.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 3. This compound | 28860-25-5 [chemnet.com]
- 4. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
understanding the reactivity of N-ethyl-N-methylformamide
An In-depth Technical Guide to the Reactivity of N-ethyl-N-methylformamide
Executive Summary
This compound (NEMF) is a tertiary amide that serves as a versatile polar aprotic solvent and a key reactant in various organic transformations.[1] Its unique structural and electronic properties, stemming from the N-disubstituted formamide group, dictate a reactivity profile that is both nuanced and highly useful in synthetic chemistry. This guide provides an in-depth analysis of the core principles governing NEMF's reactivity, focusing on its role in formylation reactions, its characteristics as a solvent, and its stability profile. We will explore the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and offer insights into practical handling and safety considerations for researchers, scientists, and drug development professionals.
Foundational Physicochemical Properties
A thorough understanding of a reagent's physical properties is paramount to its effective application. NEMF is a colorless to pale yellow liquid with a molecular formula of C₄H₉NO and a molecular weight of 87.12 g/mol .[1][2][3] Its utility in the lab is heavily influenced by its solvent characteristics and thermal stability.
Table 1: Physicochemical Properties of this compound and Related Solvents
| Property | This compound (NEMF) | N,N-Dimethylformamide (DMF) | N-Methylformamide (NMF) |
|---|---|---|---|
| CAS Number | 28860-25-5[3] | 68-12-2[2] | 123-39-7 |
| Boiling Point | 163.7 °C @ 760 mmHg[1][2] | 153 °C[1] | 180–185 °C[1] |
| Density | 0.878 g/cm³[1][2] | 0.944 g/cm³ | 1.011 g/mL[4][5] |
| Flash Point | 61.8 °C[1][2] | 58 °C | 111 °C |
| Solubility | Soluble in water and many organic solvents[6] | Miscible with water and organic solvents[1][7] | Soluble in water[4][5] |
The moderate polarity and high boiling point of NEMF make it an effective solvent for a range of organic and inorganic substances, capable of facilitating reactions that require elevated temperatures.[6]
Core Principles of Reactivity
The chemical behavior of NEMF is fundamentally dictated by the electronic nature of the amide functional group. The resonance delocalization of the nitrogen lone pair into the carbonyl group imparts significant double-bond character to the C-N bond and increases the electron density on the oxygen atom.
Molecular Structure and Conformation
Theoretical studies reveal that the ethyl and methyl groups on the nitrogen atom influence the molecule's conformational preferences. The methyl group of the N-ethyl substituent tends to adopt a conformation nearly perpendicular to the amide plane.[1] This steric arrangement, combined with hyperconjugative effects, influences the rotational barrier around the C-N bond and can impact the accessibility of the nitrogen and oxygen atoms to incoming reagents.[8]
Electronic Profile and Reactivity Sites
The key to NEMF's reactivity lies in its ambident nucleophilic/basic character and the electrophilicity of its carbonyl carbon upon activation.
-
Oxygen Atom: Due to resonance, the carbonyl oxygen is the primary site of protonation and Lewis acid coordination. This is the crucial first step in activating the molecule for formylation reactions.
-
Carbonyl Carbon: While unactivated, the carbonyl carbon is a poor electrophile. However, upon activation (e.g., by reaction with POCl₃ or oxalyl chloride), it becomes part of a highly electrophilic species.
-
Formyl Proton: The proton on the formyl group (CHO) is generally unreactive but can be abstracted under very strong basic conditions.
Key Chemical Transformations of NEMF
NEMF participates in a variety of chemical reactions, primarily leveraging its formyl group. Its applications range from serving as a formylating agent to acting as a stable, high-temperature solvent.[1]
Vilsmeier-Haack Formylation: The Premier Application
The most significant reaction involving NEMF is its use in the Vilsmeier-Haack reaction to formylate electron-rich aromatic and heteroaromatic compounds.[9][10] This reaction proceeds via the in-situ formation of a potent electrophile known as the Vilsmeier reagent.
Mechanism Insight: The process is initiated by the activation of the NEMF carbonyl oxygen with an activating agent, typically phosphorus oxychloride (POCl₃). This is the causality behind the choice of reagent: POCl₃ is a strong Lewis acid and an excellent chloride donor. This activation transforms the otherwise unreactive amide into a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich substrate. A subsequent hydrolysis step during aqueous workup liberates the desired aldehyde.[9][11]
Caption: Formation of the Vilsmeier reagent from NEMF and POCl₃.
Reduction to Amines
The amide functionality of NEMF can be reduced to the corresponding tertiary amine, N-ethyl-N-methylaminomethane. This transformation requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), capable of reducing the stabilized carbonyl group. This reaction is a standard procedure in organic synthesis for converting amides to amines.[1]
Hydrolysis and Stability
Like other amides, NEMF is relatively stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, it can be hydrolyzed back to formic acid and N-ethyl-N-methylamine.[4][5] This stability makes it a robust solvent for a wide range of reactions but also necessitates strong conditions if cleavage of the formyl group is desired.
Experimental Protocols and Handling
A robust protocol is a self-validating system. The following sections provide a detailed methodology for a common application of NEMF, alongside critical safety information.
Protocol: Vilsmeier-Haack Formylation of Indole
This protocol details the formylation of indole at the C3 position, a classic example of this reaction type.
Workflow Overview:
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
System Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire system must be flame-dried and maintained under an inert atmosphere of nitrogen or argon. Causality: This is critical to prevent the reaction of the highly moisture-sensitive POCl₃ and the Vilsmeier reagent with atmospheric water.
-
Vilsmeier Reagent Formation: Charge the flask with this compound (10 eq.). Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel over 30 minutes. Causality: The reaction is exothermic; slow, cooled addition prevents temperature spikes that could lead to side reactions and ensures controlled formation of the reagent.
-
Substrate Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Dissolve indole (1.0 eq.) in a minimal amount of NEMF and add it to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and begins the hydrolysis of the iminium salt intermediate. Once the ice has melted, basify the aqueous solution to pH 8-9 by the slow addition of 3 M sodium hydroxide solution. Causality: Basification neutralizes the acidic byproducts and ensures the final product is in its free aldehyde form for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure indole-3-carboxaldehyde.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][12] It may also cause respiratory irritation.[3][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] For eye protection, a face shield in addition to safety glasses is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[12] Ensure adequate ventilation during use.
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[12]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.
Conclusion
This compound is a valuable reagent whose reactivity is centered on the chemistry of the tertiary amide group. Its primary utility as a formylating agent in the Vilsmeier-Haack reaction is enabled by its facile conversion into a highly electrophilic chloroiminium species. Understanding the mechanistic principles behind its activation, coupled with robust and safe experimental design, allows researchers to effectively leverage NEMF in the synthesis of complex molecules. As the demand for sophisticated chemical intermediates grows, a deep, practical understanding of reagents like NEMF will remain essential for innovation in the chemical and pharmaceutical sciences.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 3. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]
- 6. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 7. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note: N-ethyl-N-methylformamide (NEMF) as an Effective Polar Aprotic Solvent for Sₙ2 Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Bimolecular nucleophilic substitution (Sₙ2) reactions are a cornerstone of modern organic synthesis, critical for the construction of carbon-heteroatom bonds in pharmaceuticals and advanced materials. The choice of solvent is paramount, as it dictates reaction kinetics, yield, and selectivity.[1] This application note explores the utility of N-ethyl-N-methylformamide (NEMF), a tertiary amide, as a high-performance polar aprotic solvent for Sₙ2 reactions. We will delve into the physicochemical properties of NEMF that make it advantageous, provide a mechanistic rationale for its efficacy, and present a detailed protocol for its application, positioning NEMF as a versatile alternative to more conventional solvents like DMF and DMSO.
Introduction to this compound (NEMF)
This compound (CAS 28860-25-5) is a polar aprotic solvent characterized by a formamide core with both an ethyl and a methyl group attached to the nitrogen atom.[2] Structurally similar to N,N-dimethylformamide (DMF), its asymmetric substitution pattern and slightly larger size impart unique physical properties that can be leveraged in organic synthesis.[3] Like other polar aprotic solvents, NEMF is designed to accelerate Sₙ2 reactions by effectively solvating the cationic counter-ion of the nucleophile while leaving the anionic nucleophile relatively "naked" and highly reactive.[4][5] Its high boiling point and miscibility with water and many organic solvents make it a flexible choice for a wide range of reaction conditions and workup procedures.[3][6]
Physicochemical Properties
The utility of a solvent is defined by its physical properties. The key characteristics of NEMF are summarized below, with comparisons to other common polar aprotic solvents.
| Property | This compound (NEMF) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Acetonitrile |
| CAS Number | 28860-25-5[2] | 68-12-2[7] | 67-68-5 | 75-05-8 |
| Formula | C₄H₉NO[7] | C₃H₇NO[8] | C₂H₆OS | C₂H₃N |
| Molecular Weight | 87.12 g/mol [7] | 73.09 g/mol | 78.13 g/mol | 41.05 g/mol |
| Boiling Point | 163.7 °C[7] | 153 °C[3] | 189 °C | 82 °C |
| Density | 0.878 g/cm³[7] | 0.945 g/cm³ | 1.096 g/cm³ | 0.782 g/cm³ |
| Dielectric Constant (ε) | ~30-35 (Estimated) | 36.7[9] | 46.7[9] | 37.5[9] |
| Flash Point | 61.8 °C[3] | 58 °C | 87 °C | 2 °C |
Note: The dielectric constant for NEMF is estimated based on structurally similar amides like N,N-diethylformamide (29.02) and DMF (36.71).[8]
Mechanistic Rationale: Why NEMF Excels for Sₙ2 Reactions
The Sₙ2 reaction is a single, concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[10] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[11] The solvent's role is critical in stabilizing the transition state and modulating the reactivity of the nucleophile.
Causality behind Solvent Choice: Polar aprotic solvents are ideal for Sₙ2 reactions for two primary reasons:
-
Cation Solvation: They possess a significant dipole moment, allowing them to arrange their negative dipoles (around the oxygen atom in NEMF's carbonyl group) to effectively solvate the metal cation (e.g., Na⁺, K⁺) of the nucleophilic salt. This prevents the formation of tight ion pairs and frees the nucleophile.[5][12]
-
Minimal Anion Solvation: Unlike protic solvents (e.g., water, ethanol), they lack acidic protons and cannot form strong hydrogen bonds with the anionic nucleophile.[13] This leaves the nucleophile desolvated, highly energetic, and more readily available to attack the substrate, thereby increasing the reaction rate.[4]
NEMF, with its exposed carbonyl oxygen and shielded nitrogen, perfectly embodies these characteristics. Its high boiling point also allows for a broad range of reaction temperatures, enabling chemists to supply sufficient thermal energy to overcome activation barriers without solvent loss.
Caption: Sₙ2 reaction mechanism in a polar aprotic solvent like NEMF.
Protocol: Synthesis of Benzyl Propyl Ether via Williamson Ether Synthesis
This protocol details a representative Sₙ2 reaction—the Williamson ether synthesis—using NEMF as the solvent. This procedure is designed to be self-validating through in-process controls (TLC) and definitive product characterization.
Reaction: C₃H₇O⁻Na⁺ + C₇H₇Br → C₁₀H₁₄O + NaBr
Materials and Reagents
-
Sodium propoxide (NaOPr)
-
Benzyl bromide (BnBr)
-
This compound (NEMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), ethyl acetate, hexanes
Safety Precautions
-
NEMF: Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation.[2][14] Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Benzyl Bromide: Lachrymator and corrosive. Handle with extreme care in a fume hood.
-
Sodium Propoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere if possible.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium propoxide (1.0 eq).
-
Add 40 mL of anhydrous NEMF to the flask. Stir the suspension for 10 minutes to ensure good dispersion.
-
-
Reagent Addition:
-
Slowly add benzyl bromide (1.05 eq) to the suspension via syringe over 5 minutes. An exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C using a heating mantle with a temperature controller.
-
In-Process Control: Monitor the reaction progress by TLC (20% ethyl acetate in hexanes). Spot the starting benzyl bromide and the reaction mixture. The reaction is complete upon the disappearance of the benzyl bromide spot (typically 2-4 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Shake vigorously and separate the layers. The product will be in the ether layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃, and 50 mL of brine. This removes residual NEMF and unreacted materials.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to yield the crude product.
-
Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) if necessary.
-
Characterize the final product, benzyl propyl ether, by ¹H NMR, ¹³C NMR, and GC-MS to confirm identity and purity.
-
References
- 1. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 2. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 4. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 5. reddit.com [reddit.com]
- 6. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 8. Dielectric constants and refractive index [stenutz.eu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. quora.com [quora.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: N-ethyl-N-methylformamide in Vilsmeier-Haack Formylation
Abstract
The Vilsmeier-Haack (V-H) reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1] While traditionally employing N,N-dimethylformamide (DMF), this guide details the application of N-ethyl-N-methylformamide (EMF) as a superior alternative. We provide an in-depth analysis of the reaction mechanism, highlight the advantages of EMF, present a detailed experimental protocol, and offer a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.
Introduction: The Vilsmeier-Haack Reaction and the Role of EMF
The Vilsmeier-Haack reaction involves the electrophilic substitution of an activated aromatic ring with a halomethyleniminium salt, known as the Vilsmeier reagent.[1] This reagent is typically generated in situ from a disubstituted formamide and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[2][3] Upon hydrolysis, the resulting iminium salt intermediate yields the corresponding aryl aldehyde.[4]
Aromatic aldehydes are critical building blocks in medicinal chemistry, serving as precursors for a vast array of functional groups and heterocyclic scaffolds with significant pharmacological properties.[1][5] While DMF is the most common formylating agent, this compound (EMF) offers distinct advantages in specific applications, including improved solubility of reactants and potentially altered reactivity, which can be leveraged to optimize challenging formylation reactions.
Reaction Mechanism: Formation and Reactivity of the Vilsmeier Reagent
The efficacy of the V-H reaction hinges on the successful formation of the Vilsmeier reagent, a potent electrophile. The mechanism proceeds in distinct stages:
-
Activation of EMF: The oxygen atom of this compound acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate adduct.
-
Formation of the Chloroiminium Ion: The intermediate rapidly rearranges, eliminating a dichlorophosphate anion to form the stable, yet highly electrophilic, N-ethyl-N-methylchloroiminium ion. This is the active Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex.[2]
-
Aromatization and Hydrolysis: The complex rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4]
Detailed Experimental Protocol
This protocol provides a general methodology for the formylation of an activated aromatic substrate using EMF and POCl₃.
3.1. Materials and Reagents
-
This compound (EMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled or from a new bottle
-
Activated aromatic substrate (e.g., indole, pyrrole, N,N-dimethylaniline)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard glassware for inert atmosphere reactions (oven-dried)
3.2. Safety Precautions
-
Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [6][7] It is a lachrymator and fatal if inhaled. Always handle POCl₃ in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[6]
-
This compound is flammable and causes skin and eye irritation.[8]
-
The reaction can be exothermic. Maintain strict temperature control, especially during the addition of POCl₃.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from decomposing the reagents.[9]
3.3. Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous solvent (e.g., DCE, 5 mL per mmol of substrate).
-
Add this compound (1.5 equivalents relative to the substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphoryl chloride (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent may result in a colorless, viscous mixture or a white precipitate.[10]
-
-
Formylation Reaction:
-
Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.[11]
-
After the addition, allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) as required by the substrate's reactivity.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[11]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred solution of ice and sodium acetate (3-5 equivalents).[2] This step hydrolyzes the intermediate iminium salt and neutralizes the acidic byproducts.
-
Stir the resulting mixture for 30-60 minutes. The product may precipitate as a solid.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[9]
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Experimental Workflow Overview
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table addresses common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor Reagent Quality: Moisture in EMF, solvent, or degraded POCl₃.[9] 2. Deactivated Substrate: Strong electron-withdrawing groups on the aromatic ring hinder the reaction. 3. Insufficient Reaction Time/Temp: Reaction may be sluggish.[12] | 1. Use fresh, anhydrous reagents and solvents. Ensure glassware is meticulously dried.[9] 2. The V-H reaction is generally unsuitable for deactivated systems. Consider alternative formylation methods. 3. Increase reaction time or temperature and monitor closely by TLC/LC-MS. |
| Multiple Formylations | 1. Highly Activated Substrate: Substrates like pyrrole are prone to di-formylation. 2. Excess Vilsmeier Reagent: Using too high a stoichiometry of EMF/POCl₃.[11] | 1. Use milder conditions (lower temperature, shorter time). Consider adding the Vilsmeier reagent to the substrate solution to avoid localized high concentrations.[11] 2. Carefully control stoichiometry. A 1.1 to 1.5 equivalent ratio of the Vilsmeier reagent is a good starting point.[11] |
| Formation of Chlorinated Byproduct | Excess POCl₃ or harsh conditions: POCl₃ can act as a chlorinating agent on some substrates. | 1. Use the minimum effective amount of POCl₃ (e.g., 1.1-1.2 eq). 2. Consider alternative activating agents like oxalyl chloride or thionyl chloride which may be less prone to this side reaction.[11] |
| Difficult Workup / Emulsion | Incomplete hydrolysis or neutralization: Can lead to persistent emulsions during extraction. | 1. Ensure vigorous stirring during the quench step. 2. Add more brine during extraction to help break the emulsion. 3. If necessary, filter the entire mixture through a pad of celite. |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. opcw.org [opcw.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
The Emerging Role of N-ethyl-N-methylformamide in Biocatalysis: Application Notes and Protocols for Enzymatic Reactions
Introduction: Beyond Water, A New Frontier for Enzymology
For decades, the paradigm of enzymology has been almost exclusively centered on aqueous environments. While this reflects the native cellular milieu of enzymes, it imposes significant limitations on their application in industrial and pharmaceutical synthesis. Many organic substrates of high interest are poorly soluble in water, and aqueous conditions can promote undesirable side reactions, such as hydrolysis, or unfavorably shift reaction equilibria. The field of non-aqueous enzymology has emerged to address these challenges, offering a powerful alternative by employing organic solvents as reaction media.[1] This approach can unlock novel enzymatic activities, enhance substrate solubility, and improve process efficiency.[2]
Within the diverse landscape of organic solvents, polar aprotic solvents have garnered considerable attention. This application note focuses on a promising yet underexplored medium: N-ethyl-N-methylformamide (NEMF) . As a versatile polar aprotic solvent, NEMF presents a unique set of properties that make it a compelling candidate for a range of enzymatic reactions.[3] This guide provides a comprehensive overview of NEMF as a medium for biocatalysis, detailing its advantages, outlining key considerations, and presenting detailed protocols for researchers, scientists, and drug development professionals.
This compound: A Profile
This compound (CAS 28860-25-5) is a tertiary amide characterized by its high polarity and aprotic nature.[3] Its molecular structure, featuring both an ethyl and a methyl group on the nitrogen atom, contributes to its distinct physicochemical properties.[3]
| Property | Value | Source |
| Molecular Formula | C4H9NO | [4] |
| Molecular Weight | 87.12 g/mol | [4] |
| Boiling Point | 163.7°C at 760 mmHg | [3] |
| Density | 0.878 g/cm³ | [3] |
| Flash Point | 61.8°C | [3] |
NEMF's utility as a solvent in organic synthesis and in studies of protein folding and enzyme mechanisms is already established.[3] Its ability to form hydrogen bonds and engage in non-covalent interactions allows it to interact with and potentially stabilize protein structures.[3] While its biological activity is reported to be lower than its structural analogs like N-methylformamide (NMF) and N,N-dimethylformamide (DMF), this can be an advantage in biocatalytic applications where solvent inertness towards the enzyme is desirable.[3]
Advantages of NEMF in Enzymatic Reactions
The use of NEMF as a reaction medium offers several key advantages:
-
Enhanced Solubility of Non-Polar Substrates: A primary bottleneck in many biotransformations is the poor aqueous solubility of hydrophobic substrates. NEMF's polarity and organic nature can significantly increase the solubility of such compounds, leading to higher reaction rates and overall yields.[2]
-
Suppression of Water-Dependent Side Reactions: In reactions such as peptide synthesis or esterification, the presence of water can lead to the hydrolysis of the desired product. By using a non-aqueous medium like NEMF, these hydrolytic side reactions can be minimized.[1]
-
Shifting Reaction Equilibria: For reactions that are thermodynamically unfavorable in water, such as the synthesis of esters from acids and alcohols, a non-aqueous environment can shift the equilibrium towards product formation.[5]
-
Potential for Novel Enzyme Selectivity: The solvent environment can influence the conformation of an enzyme's active site, sometimes leading to altered substrate specificity or enantioselectivity.[5] This "solvent engineering" approach allows for the tuning of enzymatic reactions without modifying the protein itself.
Key Considerations for Using NEMF
While promising, the successful implementation of NEMF as a reaction medium requires careful consideration of several factors:
-
Enzyme Stability and Activity: Not all enzymes are stable or active in organic solvents. Polar aprotic solvents like NEMF can, in some cases, strip essential water from the enzyme's surface, leading to denaturation.[6] Therefore, initial screening for enzyme stability in NEMF is crucial. Enzyme immobilization or protein engineering techniques can be employed to enhance stability.[7]
-
Water Activity (a_w): Enzymes require a small amount of water to maintain their catalytically active conformation.[5] The optimal water activity is enzyme and solvent dependent and must be carefully controlled. This can be achieved by adding a specific amount of water to the reaction mixture or by using salt hydrates to buffer the water activity.
-
Enzyme Formulation: The method of enzyme preparation can significantly impact its performance in non-aqueous media. Lyophilized (freeze-dried) enzyme powders are commonly used, as this process can help preserve the enzyme's active conformation.[1]
-
Mass Transfer Limitations: In heterogeneous systems (e.g., a solid enzyme suspended in liquid NEMF), mass transfer of substrates and products between the solvent and the enzyme's active site can become a rate-limiting factor. Adequate mixing and agitation are essential to overcome these limitations.
Experimental Protocols
The following protocols are provided as a starting point for utilizing NEMF in enzymatic reactions. They are based on established principles of non-aqueous enzymology and should be optimized for specific enzyme-substrate systems.
Protocol 1: General Screening of Enzyme Stability in NEMF
This protocol allows for the rapid assessment of an enzyme's stability in the presence of varying concentrations of NEMF.
Materials:
-
Enzyme of interest (lyophilized powder recommended)
-
This compound (NEMF), anhydrous grade
-
Appropriate aqueous buffer for the enzyme (e.g., 50 mM phosphate buffer, pH 7.5)
-
Substrate for the enzyme
-
Assay reagents for quantifying product formation
-
Microcentrifuge tubes or 96-well plate
-
Incubator/shaker
Procedure:
-
Prepare NEMF-Buffer Mixtures: In separate microcentrifuge tubes, prepare a series of NEMF/buffer solutions with varying NEMF concentrations (e.g., 0%, 10%, 25%, 50%, 75%, 90%, and 100% v/v).
-
Enzyme Incubation: Add a fixed amount of the lyophilized enzyme to each NEMF/buffer mixture. Vortex briefly to ensure suspension.
-
Incubation: Incubate the enzyme suspensions at a constant temperature (e.g., 25°C or the enzyme's optimal temperature) for a defined period (e.g., 1, 4, and 24 hours).
-
Activity Assay: At each time point, take an aliquot from each suspension and add it to the assay mixture containing the substrate in the appropriate buffer.
-
Quantify Activity: Measure the initial reaction rate. The activity of the enzyme in the 0% NEMF solution at 1 hour is considered 100%.
-
Data Analysis: Plot the relative enzyme activity as a function of NEMF concentration for each incubation time. This will provide a stability profile of the enzyme in NEMF.
Protocol 2: Lipase-Catalyzed Transesterification in NEMF
This protocol describes a representative transesterification reaction, a common application for lipases in non-aqueous media.
Workflow for Lipase-Catalyzed Transesterification in NEMF
Caption: Workflow for a typical lipase-catalyzed transesterification reaction in NEMF.
Materials:
-
Immobilized or lyophilized lipase (e.g., Candida antarctica lipase B, CALB)
-
This compound (NEMF), anhydrous grade
-
Ethyl butyrate (Substrate A)
-
Propanol (Substrate B)
-
Propyl butyrate (Product standard for GC/HPLC)
-
Internal standard for GC/HPLC (e.g., decane)
-
Sealed reaction vials
-
Shaking incubator
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Enzyme Preparation: If using lyophilized lipase, ensure it is a fine powder to maximize surface area. If immobilized, use as supplied.
-
Reaction Setup: In a sealed vial, add:
-
10 mg of lipase
-
1 mL of anhydrous NEMF
-
100 µL of ethyl butyrate
-
100 µL of propanol
-
10 µL of decane (internal standard)
-
-
Reaction: Place the vial in a shaking incubator at 45°C and 200 rpm.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., hexane for GC analysis) and filter if necessary to remove the enzyme.
-
Analysis: Analyze the diluted samples by GC or HPLC to quantify the formation of propyl butyrate and the consumption of ethyl butyrate.
-
Calculation: Calculate the percentage conversion based on the disappearance of the limiting substrate, using the internal standard for accurate quantification.
Protocol 3: Protease-Catalyzed Peptide Bond Synthesis in NEMF
This protocol outlines the synthesis of a dipeptide using a protease in NEMF, leveraging the solvent to shift the equilibrium away from hydrolysis.
Logical Flow for Protease-Catalyzed Peptide Synthesis
Caption: Key components and flow of protease-catalyzed peptide synthesis in NEMF.
Materials:
-
Subtilisin Carlsberg (lyophilized)
-
N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) as the acyl donor
-
L-alaninamide hydrochloride (H-Ala-NH2·HCl) as the acyl acceptor
-
Triethylamine (for neutralizing the hydrochloride)
-
This compound (NEMF), anhydrous grade
-
HPLC system for analysis
Procedure:
-
Prepare Acyl Acceptor Solution: Dissolve H-Ala-NH2·HCl in a minimal amount of NEMF. Add an equimolar amount of triethylamine to neutralize the hydrochloride salt and form the free amine.
-
Reaction Setup: In a sealed vial, combine:
-
50 mM Ac-Phe-OEt
-
100 mM of the neutralized H-Ala-NH2 solution
-
5 mg/mL Subtilisin Carlsberg
-
Adjust the final volume with NEMF.
-
-
Reaction: Incubate the mixture at 30°C with gentle shaking.
-
Monitoring: Periodically take samples and quench the reaction by adding an excess of a denaturing solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase HPLC to monitor the formation of the dipeptide product (Ac-Phe-Ala-NH2).
-
Optimization: The ratio of acyl donor to acceptor, enzyme concentration, and water activity can be varied to optimize the yield of the dipeptide.
Conclusion and Future Outlook
This compound holds significant potential as a reaction medium for a variety of enzymatic transformations. Its ability to solubilize non-polar substrates and suppress water-dependent side reactions opens up new avenues for biocatalysis in pharmaceutical and chemical synthesis. While further research is needed to fully characterize the behavior of a wider range of enzymes in NEMF, the principles and protocols outlined in this guide provide a solid foundation for scientists to begin exploring its applications. As the field of non-aqueous enzymology continues to mature, solvents like NEMF will undoubtedly play an increasingly important role in the development of robust and efficient biocatalytic processes.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 4. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00561H [pubs.rsc.org]
Application Notes and Experimental Protocols for N-ethyl-N-methylformamide (NEMF)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and experimental use of N-ethyl-N-methylformamide (NEMF). NEMF is a tertiary amide with utility as a polar aprotic solvent, a valuable model compound for biophysical studies of peptide bonds, and a tool in structure-activity relationship (SAR) investigations. This guide details its physicochemical properties, critical safety protocols, and step-by-step experimental methodologies. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction and Physicochemical Profile
This compound (CAS No. 28860-25-5) is an organic compound classified as a formamide derivative.[1] Its structure, featuring both an ethyl and a methyl group on the formamide nitrogen, makes it a versatile polar aprotic solvent and a subject of interest in chemical and biological research.[1][2] Unlike primary or secondary amides, NEMF lacks an N-H bond, preventing it from acting as a hydrogen bond donor. This characteristic, combined with its high polarity, governs its utility in various applications.
This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to effectively and safely utilize NEMF in a laboratory setting.
Physicochemical Data
The key properties of this compound are summarized in the table below, providing essential data for experimental planning and execution.
| Property | Value | Source(s) |
| CAS Number | 28860-25-5 | [3][4] |
| Molecular Formula | C₄H₉NO | [3][5] |
| Molecular Weight | 87.12 g/mol | [2][4] |
| Appearance | Liquid | [3] |
| Density | 0.878 g/cm³ | [2][5] |
| Boiling Point | 163.7 °C at 760 mmHg | [2][5] |
| Flash Point | 61.8 °C | [2][5] |
| Solubility | Soluble in water and many organic solvents | [1] |
| Vapor Pressure | 2.04 mmHg at 25 °C | [5][6] |
Critical Safety and Handling Protocols
NEMF presents several hazards that necessitate strict adherence to safety protocols. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][7]
Hazard Identification and Personal Protective Equipment (PPE)
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Signal Word: Warning.[7]
-
Mandatory PPE: Always wear protective gloves (nitrile or butyl rubber), a flame-retardant lab coat, and chemical safety glasses or a face shield.[7] All handling of NEMF must be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]
Caption: General laboratory safety workflow for handling hazardous chemicals like NEMF.
Protocol: Safe Handling and Storage
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the container tightly sealed in a dry, cool, and well-ventilated area away from heat sources and open flames.[8] Room temperature storage is acceptable.[3]
-
Dispensing: Perform all transfers inside a chemical fume hood. Use a ground/bond container and receiving equipment when transferring large quantities to prevent static discharge.[9]
-
Waste Disposal: Dispose of unused product and contaminated materials as hazardous chemical waste.[8] Do not allow the product to enter drains.[7] Consult your institution's environmental health and safety office for specific disposal guidelines.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen and consult a physician.[7]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
Application I: NEMF as a Polar Aprotic Solvent
Rationale: NEMF's high boiling point, polarity, and aprotic nature make it a suitable solvent for reactions involving polar or charged species, particularly when proton sources would interfere with the reaction mechanism. It can serve as an alternative to other formamide solvents like N,N-Dimethylformamide (DMF) or N-Methylformamide (NMF).
Comparative Analysis of Formamide Solvents
| Solvent | Boiling Point (°C) | Density (g/cm³) | Key Features |
| This compound (NEMF) | 163.7 | 0.878 | Tertiary amide, aprotic, no H-bond donor capability.[2] |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | Widely used, tertiary amide, aprotic.[2] |
| N-Methylformamide (NMF) | 180–185 | 1.00 | Secondary amide, protic, can act as H-bond donor.[2] |
| N,N-Diethylformamide | 176–177 | 0.908 | Tertiary amide, aprotic, higher steric bulk.[9] |
Protocol: General Procedure for Use as a Reaction Solvent
This protocol provides a general framework. Reaction-specific parameters (temperature, time, stoichiometry) must be optimized.
-
System Preparation: Assemble the reaction glassware (e.g., round-bottom flask with a condenser and magnetic stir bar). Ensure all glassware is oven-dried to remove residual moisture, as NEMF is hygroscopic.
-
Inert Atmosphere (If Required): For moisture- or air-sensitive reactions, flush the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Using a syringe or cannula, transfer the required volume of NEMF to the reaction flask under a positive pressure of inert gas.
-
Reagent Addition: Add the starting materials to the flask. Solid reagents should be added under a strong flow of inert gas. Liquid reagents should be added via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature using an oil bath and stir for the predetermined time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification:
-
Rationale: The high boiling point of NEMF can complicate its removal post-reaction.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., water, brine).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the product from the high-boiling NEMF, which will preferentially partition into the aqueous phase.
-
Wash the combined organic layers multiple times with water or brine to ensure complete removal of NEMF.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
-
Application II: NEMF as a Model for Peptide Bond Studies
Rationale: The tertiary amide bond in NEMF is an excellent structural mimic for the N-substituted peptide bonds found in proteins, particularly at proline residues or in synthetically N-methylated peptides.[2] Studying NEMF with techniques like NMR or IR spectroscopy allows researchers to understand the fundamental conformational preferences (e.g., cis/trans isomerization) and electronic properties of the peptide backbone in a simplified system, free from the complexity of side chains and neighboring residues.[2] N-methylation of peptides is a key strategy in drug development to enhance stability and bioavailability.[10]
Caption: Using NEMF as a simple model to understand complex peptide bond behavior.
Conceptual Protocol: NMR Analysis of cis/trans Isomerism
-
Sample Preparation: Prepare a solution of NEMF (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Instrument Setup: Acquire a ¹H NMR spectrum at room temperature.
-
Data Interpretation (The "Why"): The formyl proton (H-C=O) will appear as two distinct signals due to slow rotation around the C-N amide bond, resulting in two stable rotamers (cis and trans). The methyl and ethyl groups will likewise show two sets of signals corresponding to each isomer.
-
Expected Outcome: By integrating the corresponding peaks, you can determine the relative population of the cis and trans isomers. This ratio provides fundamental data on the energetic preference of the amide bond conformation, which can be extrapolated to interpret more complex spectra of N-methylated peptides.[11]
-
Advanced Application (Variable Temperature NMR): Acquiring spectra at different temperatures allows for the calculation of the energy barrier to rotation (ΔG‡) around the amide bond, a critical parameter in protein folding dynamics.
Application III: Role in Structure-Activity Relationship (SAR) Studies
Rationale: SAR is a cornerstone of drug discovery, where systematic structural modifications of a lead compound are made to understand the chemical features required for biological activity. NEMF serves as an excellent negative control or comparative analog for compounds like N-methylformamide (NMF), which exhibits antitumor properties.[2][12]
Causality: Comparative studies have shown that while NMF has significant antitumor activity, NEMF is inactive.[2] This finding strongly suggests that either (a) the N-H proton on NMF is critical for its mechanism of action (e.g., through hydrogen bonding with a biological target), or (b) the additional steric bulk of the ethyl group in NEMF prevents it from binding to the target. Using NEMF allows researchers to probe these specific structural requirements.
Caption: Workflow for a simple SAR study using NEMF as a comparative analog.
Protocol: General Framework for a Comparative Cell Viability Assay
This protocol uses a standard MTT or similar colorimetric assay as an example.
-
Cell Culture: Plate cancer cells (e.g., a relevant murine or human cell line) in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of NMF and NEMF in a suitable vehicle (e.g., DMSO or sterile PBS). Perform serial dilutions to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of NMF, NEMF, a vehicle-only control, and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength.
-
Self-Validation and Analysis:
-
Controls: The vehicle control ensures that the solvent has no effect on cell viability. The untreated control provides the baseline for 100% viability.
-
Data Analysis: Convert absorbance values to percentage viability relative to the untreated control. Plot the dose-response curves for both NMF and NEMF. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
-
References
- 1. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 3. This compound | 28860-25-5 [sigmaaldrich.com]
- 4. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 6. This compound | 28860-25-5 [chemnet.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
N-ethyl-N-methylformamide in Protein Folding: A Review of Current Knowledge and Future Prospects
A comprehensive review of the scientific literature reveals a notable absence of detailed, peer-reviewed studies specifically investigating the application of N-ethyl-N-methylformamide (NEMF) for elucidating protein folding mechanisms. While the compound is recognized for its properties as a polar aprotic solvent and a model system for studying peptide bond conformations, its practical application and established protocols in protein folding research are not documented in available scientific publications.[1][2][3] This lack of empirical data precludes the creation of detailed application notes and protocols with the requisite scientific integrity and field-proven insights.
This document will, therefore, provide a summary of the known properties of NEMF and discuss its theoretical relevance to protein science. It will also outline the general principles and methodologies used to study the effects of cosolvents on protein folding, providing a framework for how a compound like NEMF could be investigated in this context.
This compound: Chemical Properties and Theoretical Significance
This compound (C₄H₉NO) is a tertiary amide characterized by its ethyl and methyl groups attached to the formyl nitrogen atom.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 28860-25-5 | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Boiling Point | 163.7°C at 760 mmHg | [1] |
| Density | 0.878 g/cm³ | [1] |
| Structure | CCN(C)C=O (SMILES) | [4] |
From a theoretical standpoint, NEMF serves as a valuable model for studying the conformational preferences of peptide bonds, a fundamental aspect of protein structure.[1][2] Theoretical studies have explored the conformational stabilities of NEMF, providing insights into the steric and electronic effects that influence the geometry of the amide plane.[3] However, it is crucial to emphasize that these are computational and theoretical studies, and their direct application to experimental protein folding is not established.
The Role of Cosolvents in Protein Folding Studies
The study of protein folding often employs cosolvents to modulate the stability of the native state and to probe the folding landscape. These cosolvents can be broadly categorized as denaturants, which favor the unfolded state, and osmolytes or crowding agents, which tend to stabilize the folded state.
Chemical Denaturants
Chemical denaturants like urea and guanidinium chloride (GdmCl) are widely used to induce protein unfolding.[5] They are thought to function through a combination of direct and indirect mechanisms. The direct mechanism involves the interaction of the denaturant with the protein backbone and side chains, competing for hydrogen bonds and disrupting hydrophobic interactions that stabilize the native structure. The indirect mechanism involves the alteration of the bulk solvent properties, which in turn weakens the hydrophobic effect.
The differing modes of action of various denaturants can lead to different unfolding pathways and the population of distinct intermediate states, such as the "molten globule" state.[5]
Molecular Crowding Agents
The cellular environment is highly crowded with macromolecules, a condition that is mimicked in vitro using inert polymers like polyethylene glycol (PEG) or Ficoll. This "macromolecular crowding" can have significant effects on protein stability and folding kinetics by favoring more compact states due to excluded volume effects.
Hypothetical Application of NEMF in Protein Folding Studies
While specific data is lacking, one could hypothesize potential applications of NEMF in protein folding research based on its chemical nature as a polar amide.
-
As a Weak Denaturant or Stabilizer: Depending on its interaction with water and the protein surface, NEMF could potentially act as a weak denaturant or, conversely, a stabilizing agent under certain conditions. Its amide group could interact with the peptide backbone, while its ethyl and methyl groups could engage in hydrophobic interactions.
-
As a Molecular Crowder: Although a small molecule, high concentrations of NEMF could potentially exert some excluded volume effects, thereby influencing protein compactness.
To investigate these possibilities, a systematic study would be required, employing a range of biophysical techniques.
General Protocols for Investigating Cosolvent Effects on Protein Folding
For researchers interested in exploring the effects of a novel cosolvent like NEMF on protein folding, the following general protocols, adapted from established methodologies for other cosolvents, can serve as a starting point. The model protein of choice should be well-characterized, such as lysozyme, ribonuclease A (RNase A), or cytochrome c.
Equilibrium Unfolding/Refolding Studies
These experiments aim to determine the thermodynamic stability of a protein in the presence of varying concentrations of the cosolvent.
Protocol: Equilibrium Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a series of solutions containing a constant concentration of the protein and varying concentrations of NEMF.
-
Prepare corresponding buffer blanks with the same concentrations of NEMF.
-
-
CD Spectroscopy:
-
Record the far-UV CD spectrum (e.g., 190-260 nm) for each sample to monitor changes in secondary structure. A common method is to monitor the change in ellipticity at 222 nm, which is characteristic of α-helical content.
-
Record the near-UV CD spectrum (e.g., 250-320 nm) to monitor changes in the tertiary structure.
-
-
Data Analysis:
-
Plot the observed signal (e.g., mean residue ellipticity at 222 nm) as a function of NEMF concentration.
-
Fit the resulting denaturation curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).
-
Caption: Workflow for Equilibrium Denaturation Study.
Protocol: Equilibrium Denaturation Monitored by Intrinsic Tryptophan Fluorescence
-
Sample Preparation: Prepare samples as described for CD spectroscopy.
-
Fluorescence Spectroscopy:
-
Excite the protein samples at 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum (e.g., 310-400 nm).
-
-
Data Analysis:
-
Plot the change in emission maximum wavelength (λmax) or fluorescence intensity at a specific wavelength as a function of NEMF concentration.
-
Analyze the data using an appropriate unfolding model.
-
Kinetic Folding/Unfolding Studies
These experiments aim to determine the rates of protein folding and unfolding in the presence of the cosolvent.
Protocol: Stopped-Flow Fluorescence Spectroscopy
-
Instrument Setup: Use a stopped-flow instrument coupled with a fluorescence spectrophotometer.
-
Unfolding Kinetics:
-
Rapidly mix a solution of the folded protein with a solution of NEMF at a final concentration sufficient to induce unfolding.
-
Monitor the change in fluorescence signal over time.
-
-
Refolding Kinetics:
-
Rapidly dilute a solution of the unfolded protein (in a high concentration of NEMF or another denaturant) into a buffer containing a lower concentration of NEMF that favors folding.
-
Monitor the change in fluorescence signal over time.
-
-
Data Analysis:
-
Fit the kinetic traces to single or multiple exponential decay functions to obtain the folding and unfolding rate constants.
-
Plot the logarithm of the rate constants against the NEMF concentration to generate a "chevron plot," which provides insights into the folding mechanism.
-
Caption: Workflow for Kinetic Folding/Unfolding Study.
Conclusion and Future Directions
Future research is needed to systematically investigate the effects of NEMF on the stability and folding kinetics of a variety of model proteins. Such studies, employing the biophysical techniques outlined above, would be necessary to determine if NEMF has utility as a denaturant, a stabilizing agent, or a molecular crowder in the field of protein science. Until such data becomes available, its role in protein folding research remains purely speculative.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. Early events, kinetic intermediates and the mechanism of protein folding in cytochrome C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hx2.med.upenn.edu [hx2.med.upenn.edu]
Application Note: Quantitative Analysis of N-ethyl-N-methylformamide in Pharmaceutical Processes
Introduction: The Analytical Imperative for N-ethyl-N-methylformamide (NEMF)
This compound (NEMF), CAS 28860-25-5, is a tertiary amide solvent and reagent that may be utilized in various stages of active pharmaceutical ingredient (API) synthesis.[1][2] Its presence in a final drug substance is considered a process-related impurity or residual solvent. Given its chemical structure, which shares features with other formamides of toxicological concern, rigorous quantification is a critical component of quality control and regulatory compliance.[3]
The International Council for Harmonisation (ICH) guidelines, specifically Q3C(R8) for residual solvents, mandate the control of such impurities to levels that ensure patient safety.[4][5] Furthermore, compounds with structural alerts, like NEMF, may require assessment as potential genotoxic impurities (GTIs), which have significantly lower permissible daily exposure limits, often in the range of 1.5 µ g/day .[6][7] This necessitates the development of highly sensitive and robust analytical methods capable of quantification at trace levels (ppm or sub-ppm).
This application note provides detailed protocols for the quantification of NEMF using two primary analytical techniques: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale underpinning the methodological choices.
Physicochemical Properties of this compound
A foundational understanding of NEMF's properties is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [8] |
| Molecular Weight | 87.12 g/mol | [1][8] |
| Boiling Point | 163.7 °C at 760 mmHg | [1][9] |
| Density | 0.878 g/cm³ | [1] |
| Flash Point | 61.8 °C | [1][9] |
| LogP | 0.73 | [9] |
| Vapor Pressure | 2.04 mmHg at 25 °C | [9] |
The compound's moderate boiling point and volatility make it an ideal candidate for Gas Chromatography (GC), particularly with a headspace sampling technique.[6][10]
Strategic Approach to Method Selection
The choice between GC and HPLC depends on several factors including the sample matrix, required sensitivity, and available instrumentation. This logical flow guides the decision-making process.
Caption: Decision workflow for selecting the appropriate analytical method.
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This is the preferred method for quantifying NEMF as a residual solvent in API and drug products due to its volatility. Headspace sampling automates the extraction of volatile analytes from a sample matrix, minimizing matrix effects and protecting the GC inlet and column from non-volatile residues.[4][11]
Principle & Rationale
A sample containing the API is dissolved in a high-boiling point solvent within a sealed headspace vial. The vial is heated, allowing volatile compounds like NEMF to partition into the gas phase (headspace). A portion of this gas is then injected into the GC system. Separation is achieved on a column chosen for its ability to resolve polar compounds. Mass Spectrometry (MS) provides definitive identification and highly sensitive quantification by monitoring specific ions.
Causality Behind Experimental Choices:
-
Diluent: A high-boiling point, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) is used to ensure complete dissolution of the API while not interfering with the chromatography of the more volatile NEMF.[4]
-
Column: A mid-to-high polarity column, such as a G43 phase (624-type) or a G16 phase (WAX-type), provides optimal selectivity and peak shape for polar formamides.[11]
-
Detector: A Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode offers superior sensitivity and selectivity compared to FID, which is critical for trace-level GTI analysis.[6][7]
Experimental Protocol
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. This compound | 28860-25-5 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. almacgroup.com [almacgroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 10. N,N-Dimethylformamide for headspace gas chromatography SupraSolv 68-12-2 [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
Application Note: Analysis of N-ethyl-N-methylformamide by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: This application note presents a comprehensive guide for the qualitative and quantitative analysis of N-ethyl-N-methylformamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a polar aprotic solvent with applications in organic synthesis and as a model compound in research. This document provides a detailed protocol, from sample preparation to data interpretation, designed for researchers, scientists, and professionals in drug development and chemical analysis. The methodology is grounded in established principles of chromatography and mass spectrometry to ensure robust and reliable results.
Introduction
This compound (NEMF) is a tertiary amide with the chemical formula C₄H₉NO.[1] Its utility as a polar aprotic solvent and as a model for studying peptide bond conformations makes it a compound of interest in various chemical and pharmaceutical research areas.[2] Accurate and sensitive analytical methods are crucial for its identification, quantification, and purity assessment, particularly in contexts such as residual solvent analysis in pharmaceutical products or as a reactant in chemical synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds like NEMF. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This guide provides a robust starting method for the analysis of NEMF, which can be adapted and validated for specific matrices and applications.
Scientific Principles and Experimental Rationale
The successful GC-MS analysis of this compound hinges on several key principles:
-
Volatility and Thermal Stability: NEMF must be sufficiently volatile and thermally stable to be amenable to GC analysis. Compounds that are not volatile at temperatures below 300°C will not be effectively analyzed by this technique.[3]
-
Chromatographic Separation: The choice of the GC column is critical for separating the analyte of interest from the solvent and any other matrix components. A mid-polarity column is often a good starting point for polar analytes like amides.
-
Ionization and Fragmentation: In the mass spectrometer, under electron ionization (EI), NEMF will be ionized to form a molecular ion (M⁺˙), which will then undergo predictable fragmentation. The resulting fragmentation pattern is a chemical fingerprint that allows for unambiguous identification.
-
Sample Preparation: The primary goal of sample preparation is to introduce the analyte into the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile residues or particulates that could contaminate the system.[3][4]
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation
The following protocol is a general guideline for preparing liquid samples for GC-MS analysis. The concentration should be optimized based on the sensitivity of the instrument and the expected concentration of the analyte.
Materials:
-
This compound (analytical standard)
-
Methanol, Acetone, or Dichloromethane (GC grade or higher)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
2 mL autosampler vials with caps
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL). From this stock solution, prepare a series of calibration standards at concentrations appropriate for the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Dilution: Dilute the sample containing this compound with the chosen solvent to a final concentration within the calibration range. A starting concentration of approximately 10 µg/mL is often suitable for achieving a good signal-to-noise ratio with a 1 µL injection.[3]
-
Filtration: Filter the diluted sample and all standard solutions through a 0.22 µm syringe filter to remove any particulate matter.[5] This step is crucial to prevent clogging of the GC inlet and column.
-
Vialing: Transfer the filtered solutions into labeled 2 mL autosampler vials.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and can be optimized for your specific instrument and application. These parameters are adapted from a method for the analysis of a similar amide, dimethylformamide.[6]
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column. |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C, hold for 2 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Mode | Full Scan (m/z 35-200) for qualitative analysis. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
| Solvent Delay | 3 minutes (or adjusted based on the solvent retention time) |
Data Analysis and Interpretation
Identification
The identification of this compound is based on two key parameters:
-
Retention Time (RT): The time it takes for the analyte to elute from the GC column. Under the specified conditions, NEMF will have a characteristic retention time. This should be confirmed by analyzing a pure standard.
-
Mass Spectrum: The fragmentation pattern of the analyte. The obtained mass spectrum should be compared to a reference spectrum from a spectral library (e.g., NIST, Wiley) or from the analysis of a certified reference standard.
Expected Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound (Molecular Weight: 87.12 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 87.[1] The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. The primary fragmentation pathways for amides typically involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.
Proposed Fragmentation of this compound:
Caption: Proposed major fragmentation pathways for this compound.
Table of Expected Fragment Ions:
| m/z | Proposed Ion Structure | Description |
| 87 | [C₄H₉NO]⁺˙ | Molecular Ion |
| 72 | [CH₃N(CHO)CH₂]⁺ | Loss of a methyl radical (•CH₃) |
| 58 | [CH₃N(CH₂)CH₃]⁺ | Loss of the formyl radical (•CHO) via alpha-cleavage |
| 42 | [CH₃NCH₂]⁺ | Further fragmentation of the m/z 58 ion through loss of methane (CH₄) |
Quantification
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on this calibration curve. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, where the mass spectrometer is set to detect only a few characteristic ions (e.g., m/z 87, 72, 58).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. The outlined procedures for sample preparation, instrument parameters, and data analysis offer a robust starting point for researchers and analysts. The provided rationale for each step is intended to empower users to adapt and validate this method for their specific needs, ensuring accurate and reliable results in the identification and quantification of this important solvent and research compound.
References
- 1. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. CN102033113B - Method for determining content of dimethylformamide - Google Patents [patents.google.com]
Application Note: A Validated HPLC Method for the Quantification of N-ethyl-N-methylformamide
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-ethyl-N-methylformamide. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various contexts, from chemical synthesis monitoring to formulation development. The protocol has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its fitness for purpose.[1][2][3][4]
Introduction
This compound (NEMF), a tertiary amide, serves as a polar aprotic solvent and a key intermediate in organic synthesis.[5] Its structural similarity to other formamides and its potential presence as a process-related impurity or a component in formulations necessitates a specific and sensitive analytical method for its quantification. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose, offering high resolution, sensitivity, and reproducibility.
This document provides a comprehensive guide to the HPLC analysis of NEMF. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. The protocol is designed to be self-validating, with clear system suitability criteria and a detailed validation workflow.
Chromatographic Principles and Method Development
The selection of the chromatographic conditions is paramount for achieving a successful separation. Here, we dissect the rationale behind the chosen parameters for the analysis of NEMF.
-
Analyte Properties: this compound (C4H9NO, MW: 87.12 g/mol ) is a small, polar organic molecule.[6][7] Its polarity dictates the choice of a reversed-phase chromatographic mode, where a nonpolar stationary phase is paired with a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are versatile and provide excellent retention for a wide range of organic molecules. The choice of a modern, end-capped C18 column minimizes peak tailing that can occur due to the interaction of polar analytes with residual silanol groups on the silica support.
-
Mobile Phase Selection: A simple isocratic mobile phase consisting of acetonitrile and water is chosen for its simplicity, low UV cutoff, and compatibility with UV detection. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its proportion is optimized to achieve adequate retention and a reasonable run time for NEMF. While a buffer is not strictly necessary for this neutral analyte, using a small amount of acid like formic acid can improve peak shape and consistency.[5]
-
Detection: Although this compound lacks a strong chromophore, the amide bond exhibits UV absorbance at low wavelengths. Therefore, a UV detector set at a low wavelength (e.g., 210 nm) is employed to ensure sufficient sensitivity.
Experimental Workflow
The overall process for the analysis of this compound is outlined below. This workflow ensures a systematic and logical progression from sample preparation to data analysis.
Figure 1: General workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Methanol (HPLC grade, for sample dissolution if necessary)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
An HPLC system equipped with the following components is required:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile:Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Detailed Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analytical Procedure
-
Set up the HPLC system according to the chromatographic conditions outlined in Section 4.3.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test (SST) by injecting the working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are detailed in Table 2.
-
Once the SST criteria are met, inject the blank (mobile phase), standard solutions, and sample solutions in a predefined sequence.
-
After the analytical run is complete, process the data using the chromatography software.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][8] The validation parameters and acceptance criteria are summarized below.
System Suitability
System suitability testing ensures that the chromatographic system is performing adequately for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% for 5 replicate injections |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank, a placebo (if applicable), and a spiked sample. The peak for this compound should be free from interference at its retention time.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Procedure | Acceptance Criteria |
| Range | 1-100 µg/mL | |
| Number of Concentrations | 6 | |
| Linear Regression | Plot peak area vs. concentration | Correlation coefficient (r²) ≥ 0.999 |
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
| Parameter | Procedure | Acceptance Criteria |
| Concentration Levels | 3 levels (e.g., 80%, 100%, 120% of the target concentration) | Mean recovery between 98.0% and 102.0% |
| Replicates | 3 preparations at each level |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | Procedure | Acceptance Criteria |
| Repeatability | 6 replicate preparations at 100% of the target concentration on the same day | %RSD ≤ 2.0% |
| Intermediate Precision | Repeatability test on a different day by a different analyst | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability criteria met |
| Column Temperature | ± 2 °C | System suitability criteria met |
| Mobile Phase Composition | ± 2% Acetonitrile | System suitability criteria met |
Conclusion
This application note presents a specific, accurate, precise, and robust RP-HPLC method for the quantitative determination of this compound. The detailed protocol and validation guidelines provided herein, grounded in ICH principles, should enable researchers and scientists to implement this method with confidence for routine analysis and in regulated environments.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 6. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
N-ethyl-N-methylformamide: A Versatile Reagent in Modern Organic Synthesis
An Application and Protocol Guide for Researchers
Abstract
N-ethyl-N-methylformamide (NEMF) is a tertiary amide that serves as a valuable reagent and polar aprotic solvent in a variety of chemical transformations.[1] While structurally similar to ubiquitous solvents like N,N-dimethylformamide (DMF), its unique substitution pattern imparts distinct physical and chemical properties, making it a strategic choice for specific applications. This guide provides an in-depth exploration of NEMF's role as a key reagent, particularly in formylation reactions, its utility as a solvent, and detailed protocols for its safe and effective implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this versatile compound.
Compound Profile and Physicochemical Properties
This compound is a colorless to light yellow liquid characterized by its high polarity and aprotic nature.[2] Its physical properties, such as a boiling point of 163.7°C, allow it to be used in reactions requiring elevated temperatures where more volatile solvents might be unsuitable.[1]
| Property | Value | Source |
| CAS Number | 28860-25-5 | [3][4] |
| Molecular Formula | C₄H₉NO | [1][4] |
| Molecular Weight | 87.12 g/mol | [1][4] |
| Appearance | Liquid | [3] |
| Density | 0.878 g/cm³ | [1] |
| Boiling Point | 163.7°C at 760 mmHg | [1] |
| Flash Point | 61.8°C | [1] |
| Solubility | Soluble in water and many organic solvents | [5] |
Core Application: The Vilsmeier-Haack Reaction
One of the primary applications of this compound is as a formylating agent in the Vilsmeier-Haack reaction. This reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates, yielding valuable aldehyde intermediates.[6][7]
Mechanism of Action
The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent . NEMF reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to generate this intermediate. The Vilsmeier reagent then undergoes an electrophilic aromatic substitution with an activated arene. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde.[6][8]
The choice of a substituted formamide like NEMF can influence the reactivity and selectivity of the reaction compared to the more common DMF.[9]
Caption: Mechanism of the Vilsmeier-Haack Reaction using NEMF.
Protocol: Formylation of an Activated Arene
This protocol describes a general procedure for the formylation of an electron-rich aromatic compound, such as N,N-dimethylaniline, using NEMF and POCl₃.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 87.12 | 12 | 1.2 | 1.05 g (1.2 mL) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11 | 1.1 | 1.69 g (1.0 mL) |
| N,N-Dimethylaniline | 121.18 | 10 | 1.0 | 1.21 g (1.27 mL) |
| Dichloromethane (DCM) | - | - | - | 20 mL |
| Saturated NaHCO₃ (aq) | - | - | - | As needed |
| Saturated NaCl (aq) | - | - | - | As needed |
| Anhydrous MgSO₄ | - | - | - | As needed |
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Vilsmeier Reagent Formation:
-
Add this compound (1.2 mL, 12 mmol) and anhydrous DCM (10 mL) to the flask.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a precipitate or a thick slurry indicates the generation of the Vilsmeier reagent.
-
-
Formylation:
-
Dissolve N,N-dimethylaniline (1.27 mL, 10 mmol) in anhydrous DCM (10 mL).
-
Add the aniline solution dropwise to the stirring Vilsmeier reagent mixture at room temperature. An exothermic reaction may be observed.
-
After addition, heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0°C.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the mixture is alkaline (pH > 8). Caution: This step is highly exothermic and releases gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired aldehyde.
This compound as a Specialty Solvent
Beyond its role as a reagent, NEMF is a versatile polar aprotic solvent.[1] Its utility is similar to that of other formamides, and it can be employed in reactions where high polarity is required to dissolve reactants and stabilize charged intermediates. While less common than DMF or N-methylformamide (NMF), its higher boiling point makes it suitable for reactions that require sustained heating.[1][10] For instance, related formamides like NMF have been shown to be effective solvents in indium-promoted Barbier reactions, suggesting that NEMF could be explored in similar metal-mediated C-C bond-forming reactions.[11]
Causality for Solvent Choice:
-
Thermal Stability: The high boiling point (163.7°C) allows for a wider operational temperature range than DMF (153°C).[1]
-
Solvation Properties: As a polar aprotic solvent, it effectively solvates cations while leaving anions relatively bare, which can accelerate Sₙ2 reactions.
-
Process Optimization: In industrial settings, its specific physical properties might be advantageous for product isolation or impurity profiles.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful and an irritant.[4][12]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle NEMF in a certified chemical fume hood to avoid inhalation of vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[12][13]
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[12]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[14]
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][14]
-
General Experimental Workflow
The following diagram outlines a typical workflow for a chemical reaction utilizing NEMF. Each step requires careful planning and execution to ensure a successful and safe outcome.
Caption: General workflow for synthesis using this compound.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 28860-25-5 [sigmaaldrich.com]
- 4. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: N-ethyl-N-methylformamide in Polymer Production
Abstract
This document provides a comprehensive technical guide on the application of N-ethyl-N-methylformamide (NEMF) in the production of polymers. Intended for researchers, scientists, and professionals in drug development and material science, these notes detail the utility of NEMF as a versatile polar aprotic solvent in polymerization reactions, with a focus on the synthesis of high-performance polymers such as polyamides and polyurethanes. This guide offers in-depth protocols, discusses the causality behind experimental choices, and provides a comparative context with other commonly used amide-type solvents.
Introduction: Understanding this compound (NEMF)
This compound (CAS 28860-25-5) is a tertiary amide that serves as a highly effective polar aprotic solvent.[1] Its molecular structure, featuring both an ethyl and a methyl group on the nitrogen atom, imparts a unique combination of properties that make it a valuable medium for a variety of chemical transformations, including polymerization.[1]
NEMF is a colorless to pale yellow liquid with a moderate boiling point and good solubility in water and many organic solvents.[2] These characteristics, combined with its high polarity, allow it to effectively dissolve a wide range of monomers and growing polymer chains, which is crucial for achieving high molecular weight polymers.[1][2] In the context of polymer synthesis, NEMF offers an alternative to other common polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).
Physicochemical Properties of NEMF
A clear understanding of the physical and chemical properties of NEMF is essential for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 28860-25-5 | [3] |
| Molecular Formula | C₄H₉NO | [3] |
| Molecular Weight | 87.12 g/mol | [3] |
| Boiling Point | 163.7 °C at 760 mmHg | [1][4] |
| Density | 0.878 g/cm³ | [1][4] |
| Flash Point | 61.8 °C | [1][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in water and many organic solvents | [2] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling NEMF. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
Key Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5]
-
In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[5]
-
Store in a tightly sealed container in a cool, dry place away from ignition sources.
NEMF in Polyamide Synthesis: A High-Performance Solvent
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of these polymers often requires a polar aprotic solvent that can dissolve the rigid monomeric units and the resulting polymer to allow for the growth of high molecular weight chains. While DMF and DMAc are traditionally used, NEMF presents a viable alternative.
Rationale for Using NEMF in Polyamide Synthesis
The high polarity and hydrogen bond accepting ability of NEMF make it an excellent solvent for the polycondensation reactions involved in polyamide synthesis. It effectively solvates the amine and carboxylic acid or acyl chloride functional groups of the monomers, facilitating their reaction. Furthermore, its ability to dissolve the growing polymer chain prevents premature precipitation, which is a common issue that limits the final molecular weight of the polymer.
Workflow for Aromatic Polyamide Synthesis
The following diagram illustrates a typical workflow for the synthesis of an aromatic polyamide using a diacid chloride and a diamine in NEMF.
Caption: General workflow for aromatic polyamide synthesis in NEMF.
Representative Protocol: Synthesis of an Aromatic Polyamide
This protocol is adapted from established procedures for polyamide synthesis in similar aprotic amide solvents. Researchers should optimize the conditions for their specific monomers and target polymer properties.
Materials:
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
This compound (NEMF), anhydrous
-
Methanol
-
Deionized water
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous NEMF with stirring until a clear solution is obtained. The concentration will depend on the specific monomers but is typically in the range of 5-15% (w/v).
-
Reaction Setup: Cool the diamine solution to 0-5 °C using an ice bath.
-
Monomer Addition: Slowly add the stoichiometric amount of the aromatic diacid chloride to the vigorously stirred diamine solution. The addition should be done portion-wise over 15-30 minutes to control the reaction exotherm.
-
Polymerization: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as deionized water or a water/methanol mixture, with vigorous stirring. This will cause the polyamide to precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water to remove any residual solvent and salts, followed by washing with methanol to remove oligomers and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
NEMF in Polyurethane Synthesis: Controlling Reaction and Morphology
Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid elastomers. Their synthesis typically involves the reaction of a diisocyanate with a polyol. The choice of solvent can significantly impact the reaction kinetics and the morphology of the resulting polymer.
The Role of NEMF in Polyurethane Formation
NEMF can act as an effective solvent for both the isocyanate and polyol components, ensuring a homogeneous reaction medium. This is particularly important for the synthesis of segmented polyurethanes, where phase separation of hard and soft segments during polymerization can affect the final properties. The polar nature of NEMF can help to solvate the growing urethane linkages and prevent premature phase separation.
Two-Step Prepolymer Method for Polyurethane Synthesis
A common method for synthesizing polyurethanes is the two-step prepolymer method, which allows for better control over the polymer architecture.
Caption: Two-step prepolymer method for polyurethane synthesis.
Representative Protocol: Synthesis of a Segmented Polyurethane
This protocol outlines the synthesis of a segmented polyurethane using the prepolymer method in NEMF.
Materials:
-
Polyol (e.g., polytetrahydrofuran, PTHF)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI)
-
Chain extender (e.g., 1,4-butanediol)
-
This compound (NEMF), anhydrous
-
Catalyst (e.g., dibutyltin dilaurate, DBTDL), optional
-
Nitrogen gas supply
-
Four-necked round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet
Procedure:
-
Prepolymer Synthesis:
-
In a flame-dried, four-necked round-bottom flask under a nitrogen atmosphere, add the polyol and anhydrous NEMF. Heat the mixture to a specified temperature (e.g., 60 °C) with stirring to ensure the polyol is completely dissolved and dry.
-
Add the diisocyanate to the polyol solution. The molar ratio of isocyanate to hydroxyl groups should be greater than 1 (typically 1.5 to 2.5).
-
Heat the reaction mixture to 70-80 °C and stir for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating for the isocyanate content.
-
-
Chain Extension:
-
Cool the prepolymer solution to a lower temperature (e.g., 50-60 °C).
-
Slowly add the stoichiometric amount of the chain extender dissolved in a small amount of anhydrous NEMF to the stirred prepolymer solution.
-
If a catalyst is used, it can be added at this stage to control the chain extension reaction rate.
-
Continue stirring for an additional 1-3 hours until the viscosity of the solution increases significantly, indicating the formation of a high molecular weight polyurethane.
-
-
Polymer Isolation:
-
The resulting polyurethane solution can be cast into a film or precipitated in a non-solvent like methanol or water.
-
If precipitated, collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Conclusion
This compound is a promising polar aprotic solvent for the synthesis of high-performance polymers like polyamides and polyurethanes. Its favorable physical and chemical properties allow for the effective dissolution of monomers and polymers, facilitating the formation of high molecular weight materials. While specific protocols for NEMF are not as widespread as for DMF or DMAc, the principles of polymerization in these related solvents are directly applicable. The representative protocols provided in this guide offer a solid foundation for researchers to explore the use of NEMF in their polymer synthesis endeavors, with the potential for developing novel materials with tailored properties. As with any chemical process, careful optimization of reaction conditions is crucial for achieving the desired results.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Landscape of N-ethyl-N-methylformamide: A Comprehensive Guide to Handling, Storage, and Application
Introduction
N-ethyl-N-methylformamide (NEMF) is a tertiary amide that is finding increasing utility in the realms of chemical research and pharmaceutical development. As a polar aprotic solvent and a valuable model compound, its applications range from organic synthesis to the fundamental study of protein and peptide structures.[1] This guide provides a detailed overview of the essential techniques for the safe handling, storage, and effective utilization of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols and application notes herein are designed to ensure scientific integrity, operational safety, and experimental success.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 28860-25-5 | [2] |
| Molecular Formula | C4H9NO | [2] |
| Molecular Weight | 87.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Amine-like | [3] |
| Boiling Point | 163.7 °C at 760 mmHg | [1][4] |
| Density | 0.878 g/cm³ | [1][4] |
| Flash Point | 61.8 °C | [1] |
| Solubility | Soluble in water and many organic solvents | [3] |
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling to minimize risk.
GHS Hazard Classification:
-
Acute toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin corrosion/irritation: Category 2 (Causes skin irritation)[1][2][5]
-
Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)[1][2][5]
-
Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3 (May cause respiratory irritation)[1][2][5]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed
Precautionary Statements:
A proactive approach to safety is paramount when working with this compound. The following diagram outlines the essential workflow for safe handling.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 5. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]
The Emerging Role of N-ethyl-N-methylformamide (NEMF) in Solid-Phase Peptide Synthesis (SPPS): A Greener Horizon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of Solid-Phase Peptide Synthesis (SPPS) is undergoing a significant transformation, driven by the dual imperatives of enhancing synthesis efficiency and adhering to stricter safety and environmental standards. For decades, N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the workhorse solvents in peptide chemistry. However, their classification as reproductive toxins has necessitated a shift towards safer, yet equally effective, alternatives.[1] This guide provides a comprehensive technical overview of N-ethyl-N-methylformamide (NEMF), a promising polar aprotic solvent poised to become a key player in the next generation of green peptide synthesis. We will delve into its advantageous physicochemical properties, provide detailed protocols for its implementation, and discuss the mechanistic rationale for its use in overcoming common SPPS challenges, such as the synthesis of difficult and hydrophobic peptides.
The Imperative for Greener Solvents in SPPS
The principles of green chemistry are increasingly influencing the practices of pharmaceutical and biotechnological research and manufacturing.[1][2] In the context of SPPS, the large volumes of solvents used for washing, deprotection, and coupling steps represent a major environmental and safety concern.[3] The ideal SPPS solvent must satisfy a stringent set of criteria:
-
Excellent Solvating Power: It must effectively dissolve a wide range of protected amino acids and coupling reagents.[3][4]
-
Optimal Resin Swelling: The solvent must adequately swell the solid support (e.g., polystyrene or PEG-based resins) to ensure reagent accessibility to the growing peptide chain.[5][6]
-
Chemical Inertness: It must not react with the reagents or the peptide under the conditions of the synthesis.
-
High Boiling Point: A high boiling point is advantageous for syntheses conducted at elevated temperatures to improve efficiency.
-
Favorable Safety Profile: Low toxicity and environmental impact are paramount.
DMF and NMP, while effective, fail on the last and most critical point due to their reproductive toxicity. This has spurred the investigation of a range of greener alternatives, with this compound emerging as a strong contender.
This compound (NEMF): A Profile
This compound (CAS 28860-25-5) is a polar aprotic solvent with a molecular formula of C4H9NO.[7][8][9][10][11] Its properties make it an attractive alternative to traditional SPPS solvents.
Comparative Physicochemical Properties
| Property | This compound (NEMF) | N,N-dimethylformamide (DMF) | N-methyl-2-pyrrolidone (NMP) |
| Molar Mass ( g/mol ) | 87.12[8] | 73.09 | 99.13 |
| Boiling Point (°C) | 176-177 | 153 | 202 |
| Density (g/cm³) | 0.908 | 0.944 | 1.028 |
| Toxicity Profile | Not classified as a reproductive toxin | Reproductive Toxin | Reproductive Toxin |
Data compiled from various chemical suppliers and safety data sheets.
The key advantage of NEMF lies in its significantly better safety profile, as it is not classified as a reproductive toxin. Its boiling point is intermediate between DMF and NMP, making it well-suited for both room temperature and heated SPPS protocols.
Mechanistic Considerations: The Role of NEMF in High-Fidelity SPPS
The success of SPPS, particularly for "difficult sequences" prone to aggregation, is highly dependent on the solvent's ability to maintain the nascent peptide chain in a solvated, non-aggregated state.[12][13]
Resin Swelling and Solvation
Prevention of Peptide Aggregation
Peptide chain aggregation, driven by intermolecular hydrogen bonding to form β-sheet structures, is a major cause of failed syntheses, leading to incomplete reactions and deletion byproducts.[12] Polar aprotic solvents play a crucial role in preventing this by disrupting these hydrogen bonds. NEMF, with its formamide core, is expected to act as a hydrogen bond acceptor, effectively competing with the peptide backbone's self-association.
Caption: Conceptual diagram of NEMF preventing peptide aggregation.
Detailed Protocols for SPPS using NEMF
The following protocols are based on standard Fmoc/tBu chemistry and can be adapted for both manual and automated synthesis. These are provided as a starting point, and optimization may be necessary for specific peptide sequences.
Materials and Reagents
-
Resin: Fmoc-Rink Amide or Wang polystyrene resin (100-200 mesh).
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Solvent: High-purity this compound (NEMF).
-
Deprotection Solution: 20% (v/v) piperidine in NEMF.
-
Coupling Reagents: HBTU/HATU/HCTU and N,N-Diisopropylethylamine (DIPEA) or OxymaPure®/DIC.
-
Washing Solvents: NEMF, Dichloromethane (DCM).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or similar.
Manual SPPS Workflow
Caption: Step-by-step workflow for manual SPPS using NEMF.
Procedure (0.1 mmol scale):
-
Resin Swelling: Place the resin in a reaction vessel and add NEMF. Allow to swell for 30-60 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the solvent. Add a 20% solution of piperidine in NEMF and agitate for 3 minutes. Drain and repeat with fresh solution for 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin with NEMF (5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling agent (e.g., HBTU, 3-5 equivalents), and base (e.g., DIPEA, 6-10 equivalents) in NEMF.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor reaction completion with a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with NEMF (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection, followed by thorough washing with NEMF and then DCM. Dry the resin and cleave the peptide using an appropriate cleavage cocktail.
Automated SPPS
NEMF can be used as a direct replacement for DMF or NMP in most automated peptide synthesizers. Its physical properties are well within the operational parameters of standard instruments.
-
Solvent Lines: Dedicate and prime solvent lines for NEMF.
-
Protocols: Standard DMF-based protocols for deprotection, coupling, and washing can be used as a starting point.
-
Heating: NEMF's high boiling point makes it fully compatible with microwave-assisted SPPS, which can be particularly beneficial for synthesizing long or difficult peptides.
Conclusion and Future Directions
This compound presents a compelling case as a green, efficient, and safer alternative to traditional solvents in solid-phase peptide synthesis. Its favorable toxicity profile, coupled with its robust physicochemical properties, positions it as a key enabling technology for the future of sustainable peptide manufacturing. While further studies are warranted to generate extensive comparative data on its performance with a wide range of peptide sequences and resin types, the foundational principles of solvent chemistry strongly support its efficacy. The adoption of NEMF by the research and industrial communities will be a significant step towards a safer and more environmentally responsible approach to the synthesis of therapeutic and research peptides.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 28860-25-5 [sigmaaldrich.com]
- 8. N-Ethyl-N-methyl-formamide 97% | CAS: 28860-25-5 | AChemBlock [achemblock.com]
- 9. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 10. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 11. 28860-25-5|this compound|BLD Pharm [bldpharm.com]
- 12. peptide.com [peptide.com]
- 13. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
N-ethyl-N-methylformamide: A Versatile Aprotic Solvent for Grignard Reactions
Application Note & Protocol Guide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-ethyl-N-methylformamide as a solvent for Grignard reagents. We will explore the unique properties of this polar aprotic solvent, contrasting it with traditional ethereal solvents. Detailed protocols for its use in Grignard reactions, particularly in the synthesis of ketones from amides, are provided, emphasizing experimental design, safety, and mechanistic considerations. This guide aims to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction: The Challenge of Grignard Solvents
The Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, traditionally relies on ethereal solvents like diethyl ether and tetrahydrofuran (THF).[1] These solvents are crucial for solvating and stabilizing the Grignard reagent as it forms.[2] However, their high volatility, flammability, and propensity to form explosive peroxides present significant safety and handling challenges. Furthermore, the limited solubility of some starting materials and intermediates in ethers can hinder reaction efficiency.[3]
The search for alternative solvents has led to the investigation of various options, including greener alternatives like 2-methyltetrahydrofuran (MTHF).[4] This guide focuses on a promising, albeit less conventional, candidate: this compound (NEMF). As a polar aprotic solvent, NEMF offers a unique set of properties that can be advantageous in specific Grignard reaction contexts.[5][6]
Physicochemical Properties of this compound
This compound is a tertiary amide with a combination of properties that make it an intriguing solvent for organometallic reactions.[5] Its higher boiling point and flash point compared to diethyl ether and THF offer a significant safety advantage.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |
| CAS Number | 28860-25-5[7] | 60-29-7 | 109-99-9 |
| Molecular Formula | C4H9NO[7] | C4H10O | C4H8O |
| Molecular Weight | 87.12 g/mol [8] | 74.12 g/mol | 72.11 g/mol |
| Boiling Point | 163.7 °C[8] | 34.6 °C[9] | 66 °C[9] |
| Density | 0.878 g/cm³[8] | 0.713 g/cm³ | 0.889 g/cm³ |
| Flash Point | 61.8 °C[8] | -45 °C | -14.5 °C |
| Solubility in Water | Soluble[6] | Slightly Soluble | Miscible[4] |
Mechanism and Rationale for Use with Grignard Reagents
The utility of this compound in the context of Grignard reactions extends beyond its physical properties. While ethers stabilize Grignard reagents through coordination of their lone pair electrons with the magnesium atom, the amide functionality of NEMF can also participate in such interactions.[1][9]
However, the primary application of interest lies in its role as a reactive solvent, particularly in the synthesis of ketones. When a Grignard reagent is added to a tertiary amide like NEMF, a stable tetrahedral intermediate is formed. This intermediate is resistant to further addition of the Grignard reagent, a common side reaction with other carbonyl compounds that leads to the formation of tertiary alcohols.[10][11] Subsequent acidic workup hydrolyzes this intermediate to yield the desired ketone.[12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. readchemistry.com [readchemistry.com]
- 3. Sciencemadness Discussion Board - Alternate solvent for grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. ijarse.com [ijarse.com]
- 5. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 6. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 28860-25-5 [sigmaaldrich.com]
- 8. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Ethyl-N-Methylformamide (NEMF)
Welcome to the technical support guide for the purification of N-ethyl-N-methylformamide (NEMF). This resource is designed for researchers, scientists, and drug development professionals who require high-purity NEMF for sensitive experiments. The protocols and advice provided herein are synthesized from established chemical principles and field-proven insights to ensure you achieve the solvent purity required for your critical applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification and handling of NEMF in a direct question-and-answer format.
Q: My purified NEMF shows a high water content in the Karl Fischer titration. What went wrong?
A: This is a common issue as this compound, like other formamides, is hygroscopic and readily absorbs atmospheric moisture.[1][2] The problem likely lies in one of three areas:
-
Inadequate Initial Drying: The pre-distillation drying step was insufficient. Standard commercial grades of NEMF can contain significant amounts of water.
-
Contamination During Transfer: The purified solvent was exposed to ambient air during transfer from the distillation apparatus to the storage vessel.
-
Improper Storage: The storage container was not properly sealed or was not dried before use, allowing moisture to be introduced.
Corrective Action: Ensure your glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. Before distillation, dry the NEMF over freshly activated 4Å molecular sieves overnight.[1] After distillation, transfer the purified solvent to its final storage container under an inert atmosphere (e.g., nitrogen or argon) using cannulation techniques.
Q: My final product has a strong amine-like odor and appears slightly yellow, even after distillation. What is the cause?
A: A strong amine odor and discoloration are classic signs of thermal decomposition. NEMF, especially in the presence of acidic or basic impurities, can decompose upon heating to release N-ethyl-N-methylamine and carbon monoxide.[3] Distilling at atmospheric pressure (boiling point ~164 °C) can be sufficient to induce this degradation.[4][5]
Corrective Action: The definitive solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you significantly reduce the boiling point of NEMF, allowing for effective purification at a temperature that minimizes thermal decomposition. For example, at ~20 mmHg, the boiling point will be substantially lower and safer for the compound's integrity.[3]
Q: My ¹H NMR spectrum shows small, unidentified peaks. How can I identify the impurities?
A: Unidentified peaks in the NMR spectrum typically correspond to residual starting materials from the synthesis of NEMF or related amide impurities. Common culprits include:
-
Formic Acid: May appear as a broad singlet far downfield.
-
N-ethyl-N-methylamine: Unreacted starting material.
-
Other Formamides (e.g., DMF, NMF): Cross-contamination from other processes or side-reactions.
Corrective Action: A carefully executed fractional distillation under vacuum is highly effective at separating these volatile impurities.[4] Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a slow, steady distillation rate. Discard the initial fraction (forerun), which will be enriched in lower-boiling impurities, and collect the main fraction at a stable temperature and pressure.
Q: My reaction is failing, and I suspect solvent quality. How can I definitively assess the purity of my NEMF before use?
A: Relying on a single analytical technique is often insufficient for sensitive applications. A multi-faceted approach is the most trustworthy method for quality control:
-
Water Content: Use Karl Fischer titration for precise quantification of water. This is the gold standard.[1]
-
Organic Volatiles: Employ Gas Chromatography (GC), preferably coupled with a Mass Spectrometer (GC-MS), to separate and identify volatile organic impurities like residual reactants or other solvents.[1]
-
Overall Purity & Identity: ¹H and ¹³C NMR spectroscopy will confirm the structure of NEMF and can be used to quantify impurities if appropriate internal standards are used.[1][6]
This three-pronged approach provides a comprehensive and self-validating system to ensure your solvent meets the stringent requirements of your experiment.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The impurities depend on the synthetic route used for manufacturing. The most common methods are the formylation of N-ethyl-N-methylamine or the aminolysis of a formate ester.[4][7] Therefore, the typical impurities are:
-
Unreacted Starting Materials: N-ethyl-N-methylamine, formic acid, or formate esters (e.g., methyl formate, ethyl formate).[4][7][8]
-
Decomposition Products: N-ethyl-N-methylamine and carbon monoxide (or derivatives) if the product has been subjected to high temperatures.[3]
-
Related Amides: N,N-Dimethylformamide (DMF) or N-methylformamide (NMF) may be present as byproducts or contaminants.[9]
Table 1: Physical Properties of NEMF and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | 87.12 | 163.7[4][5] |
| Water | 18.02 | 100.0 |
| Formic Acid | 46.03 | 100.8 |
| N-ethyl-N-methylamine | 59.11 | 36 - 37 |
| N,N-Dimethylformamide (DMF) | 73.09 | 153.0[4] |
| N-Methylformamide (NMF) | 59.07 | 180 - 185[4][10] |
Q2: Which drying agent is best for NEMF?
A2: For routine drying prior to distillation, freshly activated 4Å molecular sieves are an excellent choice.[1] They are effective at removing water and are generally inert. Some sources also suggest barium oxide. It is crucial to avoid strongly basic drying agents like calcium hydride or sodium hydroxide for prolonged periods at room temperature, as they can catalyze the decomposition of formamides.[3]
Q3: What are the ideal storage conditions for high-purity NEMF?
A3: To maintain purity, NEMF must be protected from both atmospheric moisture and oxygen. The ideal storage conditions are:
-
Container: A clean, dry amber glass bottle with a PTFE-lined cap.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Temperature: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][10][11]
-
Handling: Once opened, use a syringe or cannula under a positive pressure of inert gas to withdraw the solvent, preventing atmospheric contamination.
Q4: Is fractional distillation always necessary?
A4: For the most sensitive experiments, yes. While drying with molecular sieves will remove water, it will not remove other organic impurities. Fractional distillation under reduced pressure is the most effective method for simultaneously removing water, dissolved gases, unreacted starting materials, and decomposition products, yielding a solvent of the highest possible purity.[4]
Visualization of Workflows
Caption: General Purification Workflow for NEMF.
Caption: Simplified Vacuum Distillation Setup.
Detailed Experimental Protocols
Protocol 1: Pre-treatment and Drying of NEMF
Objective: To remove the bulk of water and acidic impurities prior to final purification.
Materials:
-
This compound (commercial grade)
-
4Å molecular sieves (activated)
-
Anhydrous potassium carbonate (optional, for acidic impurities)
-
Round-bottom flask with a stopper
-
Magnetic stirrer and stir bar
Procedure:
-
Activate 4Å molecular sieves by heating them in a laboratory oven at 300-350 °C under vacuum for at least 3 hours. Allow them to cool in a desiccator.
-
Place the commercial NEMF in a dry round-bottom flask equipped with a magnetic stir bar.
-
Add approximately 20-30 g of the activated 4Å molecular sieves for every 1 L of NEMF.
-
(Optional) If you suspect the presence of acidic impurities like formic acid, add a small amount of anhydrous potassium carbonate (5-10 g/L) and stir for 1-2 hours before adding the molecular sieves.[1]
-
Seal the flask and allow the mixture to stand, with or without gentle stirring, overnight at room temperature.
-
The solvent is now ready for distillation. Carefully decant or filter the NEMF away from the drying agents into the distillation flask.
Protocol 2: Purification by Vacuum Fractional Distillation
Objective: To obtain high-purity NEMF, free from water, volatile impurities, and decomposition products.
Materials:
-
Pre-dried NEMF
-
Complete vacuum distillation apparatus (see Figure 2), including a fractionating column, condenser, and receiving flasks.
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in Figure 2. Ensure all glassware is oven-dried and assembled while still warm to prevent adsorption of atmospheric moisture. Use high-vacuum grease sparingly on all joints.
-
Charge the Flask: Fill the distilling flask no more than two-thirds full with the pre-dried NEMF. Add a few boiling chips or a magnetic stir bar.
-
Evacuate the System: Close the system and slowly begin to evacuate it using the vacuum pump. The solvent will bubble as dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distilling flask using the heating mantle.
-
Collect Fractions:
-
Forerun: As the solvent begins to boil and the vapor rises through the column, the temperature at the distillation head will increase. Collect the first 5-10% of the distillate as the "forerun" in a separate receiving flask. This fraction will contain the most volatile impurities.
-
Main Fraction: Change the receiving flask. Collect the main fraction of NEMF while the temperature at the distillation head remains constant and stable. Record the boiling point and the pressure.
-
Final Fraction: Stop the distillation when about 10-15% of the initial volume remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown: Turn off the heating and allow the system to cool completely. Slowly and carefully vent the system to an inert gas (like nitrogen) before opening it to the atmosphere.
-
Storage: Immediately transfer the purified main fraction to a suitable storage container under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 5. This compound | 28860-25-5 [chemnet.com]
- 6. benchchem.com [benchchem.com]
- 7. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 8. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 9. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 10. N-Methylformamide (NMF) - High-Purity Solvent [epchems.com]
- 11. This compound | 28860-25-5 [sigmaaldrich.com]
common impurities in N-ethyl-N-methylformamide and their removal
Technical Support Center: N-Ethyl-N-methylformamide (NEMF)
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering purity-related issues with this compound (CAS: 28860-25-5). We will explore the origins of common impurities, their impact on experimental outcomes, and robust, field-proven methods for their detection and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The impurities present in this compound (NEMF) are typically related to its synthesis, storage, or handling. They can be broadly categorized as follows:
-
Residual Reactants and Byproducts: Depending on the synthetic route, these can include unreacted starting materials like N-ethyl-N-methylamine, formic acid, ethylamine, or methyl formate.[1] Byproducts such as methanol or halide salts may also be present.[1]
-
Water: NEMF, like many polar aprotic amides, is hygroscopic and readily absorbs moisture from the atmosphere.[2][3] Water is a critical impurity as it can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases.
-
Degradation Products: Although relatively stable at room temperature, NEMF can decompose under harsh conditions (e.g., strong acids, bases, or high heat) to form amines or carboxylic acids.[1][4] At temperatures exceeding 350°C, decomposition can yield carbon monoxide and dimethylamine, a phenomenon noted in the related solvent DMF.[5]
-
Related Amides: Trace amounts of other formamides, such as N-methylformamide or formamide itself, may be present from side reactions during synthesis.
Q2: My reaction is failing, and I suspect solvent contamination. How can I definitively identify the impurities in my NEMF sample?
A multi-platform analytical approach is essential for the unambiguous identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful first-line techniques for identifying and quantifying organic impurities.[1][2] The presence of unexpected peaks can be compared against reference spectra of common laboratory solvents and reagents.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile impurities. It provides both retention time and mass spectral data, allowing for confident identification of starting materials, byproducts, and other solvent contaminants.[1][2]
-
Karl Fischer Titration: This is the most accurate and widely accepted method for quantifying water content.[2] For applications requiring anhydrous conditions, this analysis is critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For detecting non-volatile or trace-level impurities (≤0.05%), hyphenated techniques like LC-MS/MS are highly effective.[1]
Q3: What is the most effective general-purpose method for purifying this compound in a research lab setting?
For general laboratory use, a multi-step approach involving pre-treatment followed by fractional distillation under reduced pressure is highly effective. This method addresses water, volatile organic impurities, and non-volatile salts.
The Causality Behind This Choice:
-
Pre-treatment: Adding a drying agent like activated 4Å molecular sieves or anhydrous potassium carbonate effectively removes the bulk of dissolved water.[2] Potassium carbonate also neutralizes acidic impurities like formic acid.
-
Fractional Distillation: This technique separates liquids based on differences in their boiling points. NEMF has a relatively high boiling point (approx. 163.7°C at 760 mmHg), allowing for the separation of more volatile impurities (e.g., methanol, ethylamine) and leaving behind non-volatile impurities (e.g., salts, degradation polymers) in the distillation flask.[1]
-
Reduced Pressure (Vacuum): Performing the distillation under vacuum lowers the boiling point of NEMF. This is a critical step to prevent thermal decomposition that can occur at its atmospheric boiling point, ensuring the purity of the collected distillate.[2][7]
Q4: How should I store purified this compound to maintain its purity?
Proper storage is crucial to prevent re-contamination, particularly by atmospheric moisture.
-
Inert Atmosphere: Store the purified solvent under an inert atmosphere, such as nitrogen or argon.[2]
-
Container: Use a clean, dry glass bottle with a secure, tight-fitting cap, preferably with a PTFE liner.
-
Drying Agent: For long-term storage or in applications requiring stringent anhydrous conditions, store the solvent over freshly activated 4Å molecular sieves.[2]
-
Location: Keep the container in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials like strong oxidizing agents, acids, and bases.[3]
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Inconsistent Reaction Yields or Byproduct Formation | Presence of reactive impurities (water, formic acid, ethylamine). | 1. Quantify water content via Karl Fischer titration. 2. Perform ¹H NMR or GC-MS to identify organic impurities. 3. Purify the solvent by fractional distillation.[2] |
| Cloudy or Discolored Appearance | Significant degradation or absorption of impurities. | Discard the solvent or perform a full purification protocol (pre-treatment and fractional distillation). Store the purified solvent properly under an inert atmosphere.[2] |
| Unexpected Peaks in ¹H NMR Spectrum | Contamination with residual starting materials, byproducts, or other lab solvents. | 1. Identify impurities by comparing chemical shifts to known values.[6] 2. Purify by fractional distillation under reduced pressure.[2] |
| High Baseline or Ghost Peaks in GC/HPLC Analysis | Contamination of the analytical system or thermal decomposition of NEMF in a hot GC injector port. | 1. Run a solvent blank to check the system for contamination. 2. For GC analysis, consider lowering the injector temperature.[2] |
Detailed Experimental Protocol: Purification of NEMF
This protocol describes the purification of 1 L of commercial this compound.
1. Pre-treatment and Drying: a. Place 1 L of NEMF into a 2 L round-bottom flask equipped with a magnetic stir bar. b. Add ~50 g of anhydrous potassium carbonate (K₂CO₃) to neutralize any acidic impurities. c. Stir the mixture for 4-6 hours at room temperature. This step neutralizes trace acids like formic acid. d. Alternatively, for water removal alone, add ~100 g of freshly activated 4Å molecular sieves and allow it to stand overnight.[2]
2. Setup for Fractional Distillation under Reduced Pressure: a. Assemble a fractional distillation apparatus. Use a 24-inch Vigreux column or a packed column for efficient separation. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. b. Decant the pre-treated NEMF into a new, dry distillation flask, leaving the K₂CO₃ or molecular sieves behind. Add a few boiling chips or a fresh stir bar. c. Connect the apparatus to a vacuum pump through a cold trap (e.g., dry ice/acetone bath) to protect the pump.
3. Distillation Procedure: a. Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg). b. Begin heating the distillation flask gently using a heating mantle. c. Discard the initial fraction (first 5-10% of the volume), as this will contain the most volatile impurities. d. Collect the main fraction distilling at a constant temperature. The boiling point will depend on the vacuum achieved. e. Stop the distillation when approximately 10-15% of the initial volume remains in the flask to avoid distilling non-volatile impurities.
4. Post-Purification Analysis and Storage: a. Allow the system to cool completely before slowly reintroducing an inert gas (nitrogen or argon) to return to atmospheric pressure. b. Transfer the purified distillate to a clean, dry storage bottle containing activated 4Å molecular sieves. c. Verify purity by running a ¹H NMR, GC-MS, and a Karl Fischer titration to confirm water content is below the required threshold for your application.
Logical Workflow for NEMF Purification
Caption: Workflow for assessment, purification, and storage of NEMF.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]
- 5. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Degradation Pathways of N-ethyl-N-methylformamide
Introduction
Welcome to the technical support guide for N-ethyl-N-methylformamide (NEMF). As a tertiary amide, NEMF serves as a versatile polar aprotic solvent and a key intermediate in pharmaceutical and agrochemical synthesis.[1] Its stability is a critical parameter influencing reaction outcomes, product purity, and storage protocols. An in-depth understanding of its degradation pathways is essential for researchers to design robust experiments, troubleshoot unexpected results, and ensure the integrity of their work. This guide provides foundational knowledge, detailed troubleshooting protocols, and answers to frequently asked questions concerning the degradation of NEMF.
Part 1: Foundational Knowledge: Core Degradation Pathways
This compound is a relatively stable molecule, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. This delocalization imparts a partial double-bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack than, for example, the acyl bond in esters.[2] Consequently, degradation typically requires significant energy input, such as heat or harsh chemical conditions.[3][4] The primary degradation pathways are hydrolysis and oxidation.
Hydrolysis (Acidic and Basic)
Hydrolysis is the most common degradation pathway for amides, involving the cleavage of the amide (C-N) bond by water.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions and typically with heating, the carbonyl oxygen of NEMF is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[4][5] The reaction proceeds to yield formic acid and N-ethyl-N-methylamine. The amine product is immediately protonated by the acidic medium to form an N-ethyl-N-methylammonium salt, which drives the reaction to completion by preventing the reverse reaction.[6][7][8]
-
Base-Mediated (Saponification) Hydrolysis : In the presence of a strong base (e.g., NaOH) and heat, the hydroxide ion directly attacks the carbonyl carbon.[6][7] This process yields a formate salt and N-ethyl-N-methylamine. The formation of the resonance-stabilized carboxylate (formate) ion makes the reaction effectively irreversible.[8]
References
- 1. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions with N-ethyl-N-methylformamide (NEMF)
Welcome to the technical support center for N-ethyl-N-methylformamide (NEMF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions when utilizing NEMF as a solvent. The information herein is curated to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Introduction to this compound (NEMF)
This compound (CAS 28860-25-5) is a polar aprotic solvent that is finding increasing utility in organic synthesis.[1] Its properties make it an effective medium for a variety of reactions, particularly those involving polar or ionic species. Understanding its physical and chemical characteristics is the foundation for its successful application and for troubleshooting potential issues.
Key Physical and Chemical Properties
A clear understanding of NEMF's properties is crucial for reaction setup, optimization, and work-up.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [2] |
| Molecular Weight | 87.12 g/mol | [1][2] |
| Boiling Point | 163.7 °C at 760 mmHg | [1][3] |
| Density | 0.878 g/cm³ | [1][3] |
| Flash Point | 61.8 °C | [1][3] |
| Vapor Pressure | 2.04 mmHg at 25 °C | [3] |
| Appearance | Liquid | |
| Solubility | Soluble in water and many organic solvents. | [4] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of NEMF as a solvent.
1. What types of reactions are best suited for this compound?
NEMF is a versatile polar aprotic solvent suitable for a range of organic transformations. It excels in reactions that benefit from a medium that can solvate cations and leave anions relatively unsolvated, thus enhancing their nucleophilicity. Such reactions include:
-
Nucleophilic Substitution Reactions (Sₙ2): The polar nature of NEMF stabilizes the transition state of Sₙ2 reactions, and its aprotic character does not excessively solvate the nucleophile, leading to enhanced reaction rates.[5]
-
Peptide Synthesis: While DMF has traditionally been the solvent of choice, NEMF can serve as a viable alternative in solid-phase peptide synthesis (SPPS) for dissolving amino acids and coupling reagents.[1]
-
Reactions involving Organometallic Reagents: Its ability to dissolve a variety of organic and inorganic compounds makes it a suitable medium for certain organometallic reactions.
2. How does the stability of this compound vary with pH?
Amides like NEMF can undergo hydrolysis under strongly acidic or basic conditions. The degradation products are typically the corresponding carboxylic acid (formic acid) and amine (N-ethyl-N-methylamine).[6] For optimal stability, it is recommended to maintain a near-neutral pH in your reaction mixture unless the reaction conditions specifically require acidic or basic catalysis. If you observe unexpected byproducts or a decrease in yield, consider buffering your reaction medium.
3. What are the primary safety concerns when working with this compound?
According to GHS classifications, NEMF is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is imperative to handle NEMF in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
4. Can this compound be used as a direct replacement for DMF or NMP?
While NEMF shares similarities with other polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), it is not always a direct drop-in replacement. Its unique physical properties, such as its boiling point and viscosity, may necessitate adjustments to reaction temperature, reaction time, and work-up procedures. It is advisable to conduct small-scale optimization experiments when substituting NEMF for another solvent.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using NEMF as a solvent.
Diagram: Troubleshooting Workflow
Caption: A general workflow for troubleshooting common experimental issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Low or Inconsistent Reaction Yields | Incomplete dissolution of reagents: While NEMF is a good solvent, some reagents may have limited solubility. | - Increase the reaction temperature to improve solubility. - Consider the use of a co-solvent. - Ensure reagents are finely powdered to increase surface area. |
| Reaction temperature is not optimal: The reaction kinetics may be slow at the chosen temperature. | - Gradually increase the reaction temperature in small increments, monitoring for any signs of product or starting material degradation. | |
| Sub-optimal viscosity: At lower temperatures, the viscosity of NEMF may increase, potentially hindering reaction kinetics by reducing molecular mobility.[7] | - Increase the reaction temperature to decrease viscosity. - If the reaction is sensitive to higher temperatures, consider a less viscous co-solvent. | |
| Formation of Unwanted Byproducts | Solvent participation or degradation: Under harsh conditions (e.g., strong acid/base, high temperatures), NEMF can decompose.[6] | - If possible, run the reaction at a lower temperature. - If acidic or basic conditions are required, consider using milder reagents or buffering the system. |
| Side reactions of starting materials or products: The reaction conditions may be promoting undesired parallel or consecutive reactions. | - Lower the reaction temperature. - Optimize the stoichiometry of the reactants. - Investigate the use of a more selective catalyst. | |
| Difficulties in Product Isolation and Purification | Emulsion formation during aqueous workup: The miscibility of NEMF with water can lead to stable emulsions. | - Add a saturated solution of sodium chloride (brine) to the aqueous phase to "salt out" the organic components. - Filter the emulsified mixture through a pad of Celite. |
| Incomplete removal of NEMF: Due to its high boiling point, NEMF can be challenging to remove completely by simple rotary evaporation. | - Follow the detailed solvent removal protocols outlined in the next section. |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures involving NEMF.
Protocol 1: General Procedure for a Nucleophilic Substitution (Sₙ2) Reaction
-
Reagent Preparation: Dry the this compound over molecular sieves (4Å) for at least 24 hours prior to use to remove any residual water. Ensure all glassware is oven-dried.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electrophile and the nucleophile under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the dry NEMF via syringe. The typical concentration is 0.1-1.0 M, but this should be optimized for your specific reaction.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Proceed with one of the solvent removal protocols detailed below.
Protocol 2: Removal of this compound After Reaction
The high boiling point of NEMF requires specific strategies for its efficient removal.
This method is suitable for products that are not water-soluble.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). A 10-fold excess of the extraction solvent is a good starting point.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. To effectively remove NEMF, multiple washes are necessary. A general guideline is to wash with a volume of water equal to the volume of NEMF used, repeated 5-10 times.[8]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
For more efficient removal of residual NEMF, a lithium chloride solution can be used.[9]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent as described in Method A.
-
LiCl Wash: Wash the organic layer with a 5-10% aqueous solution of LiCl. The lithium ions are thought to coordinate with the amide, increasing its partitioning into the aqueous phase. Repeat this wash 2-3 times.
-
Water and Brine Wash: Follow the LiCl washes with one wash of deionized water and one wash of brine.
-
Drying and Concentration: Dry the organic layer and concentrate as described in Method A.
This method is suitable for thermally stable products.
-
Initial Concentration: Remove the bulk of any lower-boiling co-solvents using a rotary evaporator.
-
High-Vacuum Setup: Transfer the residue to a flask suitable for distillation and connect it to a high-vacuum line (e.g., a Schlenk line or a dedicated high-vacuum pump).
-
Heating: Gently heat the flask in an oil bath. The temperature required will depend on the vacuum achieved, but will be significantly lower than the atmospheric boiling point of NEMF.
-
Collection: Collect the distilled NEMF in a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).
Diagram: Solvent Removal Workflow
Caption: Decision tree for selecting the appropriate NEMF removal protocol.
V. References
-
Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Remove Sticky Reagents. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound | C4H9NO | CID 350667. (n.d.). PubChem. Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound Supplier|CAS 28860-25-5. (n.d.). Benchchem. Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound | 28860-25-5. (n.d.). Sigma-Aldrich. Retrieved December 30, 2025, from --INVALID-LINK--
-
8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). (n.d.). Cheméo. Retrieved December 30, 2025, from --INVALID-LINK--
-
Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. (2022). ChemRxiv.
-
Tips & Tricks. (n.d.). American Peptide Society. Retrieved December 30, 2025, from --INVALID-LINK--
-
N-Methylformamide. (n.d.). In Wikipedia. Retrieved December 30, 2025, from --INVALID-LINK--
-
Tricks to purge NMP to aqueous layer? (2022, July 16). Reddit. Retrieved December 30, 2025, from --INVALID-LINK--
-
Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. (2022). Journal of Physical Chemistry B, 126(44), 9047–9058.
-
Peptide synthesis troubleshooting. (2023, June 28). Reddit. Retrieved December 30, 2025, from --INVALID-LINK--
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. Retrieved December 30, 2025, from --INVALID-LINK--
-
Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate.
-
The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
How to remove DMF from the product? (2012, November 11). ResearchGate. Retrieved December 30, 2025, from --INVALID-LINK--
-
N-Methylformamide. (n.d.). Solubility of Things. Retrieved December 30, 2025, from --INVALID-LINK--
-
Solvent Effects on Sn2 Reactions. (2014, June 30). YouTube. Retrieved December 30, 2025, from --INVALID-LINK--
-
Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.). Thorn-Seshold.
-
Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. (n.d.). ResearchGate.
-
28860-25-5|this compound|BLD Pharm. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
-
Viscosity of Aqueous Solutions of Formamide, N-Methylformamide and N,N-Dimethylformamide. (n.d.). ResearchGate.
-
Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer. (n.d.). Biblioteka Nauki.
-
Planning a Peptide Synthesis. (n.d.). AAPPTec.
-
Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
-
Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide. (n.d.). ResearchGate.
-
Viscosity-dependent frequency factor for modeling polymerization kinetics. (2017). RSC Advances, 7(45), 28286–28294.
-
New Method for Asymmetric N,N-Acetal Synthesis Set To Aid Drug Development. (2021, February 10).
-
Model for solvent viscosity effect on enzymatic reactions. (n.d.). ResearchGate.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Managing Moisture in N-ethyl-N-methylformamide (NEMF)
Welcome to the technical support guide for N-ethyl-N-methylformamide (CAS: 28860-25-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with moisture contamination in this versatile aprotic polar solvent. The following troubleshooting guides and FAQs provide field-proven insights and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment requires anhydrous this compound. How sensitive is this solvent to atmospheric moisture?
A1: this compound (NEMF), like other short-chain alkyl amides such as N,N-dimethylformamide (DMF) and N-methylformamide (NMF), is hygroscopic.[1][2] This means it readily absorbs moisture from the atmosphere. The amide functional group can form hydrogen bonds with water, leading to significant water uptake if the solvent is not handled under inert or dry conditions. For moisture-sensitive reactions, such as those involving organometallics, strong bases (e.g., NaH), or certain coupling reagents, even trace amounts of water can inhibit the reaction, reduce yields, or generate unwanted byproducts. Therefore, proper storage and handling are critical. Commercial NEMF should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably with a septum-sealed cap for anhydrous applications.
Q2: I suspect the water content in my NEMF is too high. What are the primary methods to accurately quantify the moisture level?
A2: Accurately determining the water content is the first critical step before any drying procedure. The two most common and reliable methods are Karl Fischer Titration and ¹H NMR Spectroscopy.
-
Karl Fischer (KF) Titration: This is the gold standard for accurately determining water content in organic solvents.[3][4] The method is highly specific to water and can detect moisture down to the parts-per-million (ppm) level.[5] Both volumetric and coulometric KF titration are suitable.[6] Notably, related formamides are excellent solvents for KF reagents, ensuring a sharp endpoint and accurate results.[6][7]
-
Proton NMR (¹H NMR) Spectroscopy: This technique offers a rapid, non-destructive alternative for estimating water content.[8] The chemical shift of the water proton signal in an NMR spectrum is dependent on its concentration and the solvent environment due to changes in hydrogen bonding.[8] While less precise than KF titration for trace amounts, it is often sufficient to determine if a solvent is "wet" and requires drying. You can create a calibration curve by adding known amounts of water to anhydrous NEMF to correlate the chemical shift with water content.
Troubleshooting and Protocols
Problem 1: Inconsistent results in my moisture-sensitive reaction.
-
Suspected Cause: High water content in the this compound solvent.
-
Solution Pathway: First, quantify the water content using a reliable method. If the moisture level is above the tolerance for your reaction (typically >50 ppm for highly sensitive applications), the solvent must be dried.
This protocol provides a general guideline for volumetric Karl Fischer titration. Always refer to your specific instrument's operating manual.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous methanol or a specialized KF solvent
-
Volumetric KF titrant (e.g., Hydranal™-Composite 5)
-
Gas-tight syringe (e.g., 1 mL or 5 mL)
-
This compound sample
Procedure:
-
System Preparation: Fill the titrator burette with the KF titrant and add fresh, anhydrous methanol or KF solvent to the titration vessel.
-
Conditioning: Start the instrument's conditioning or "pre-titration" function. The titrator will automatically add small amounts of titrant to neutralize any residual moisture in the solvent and the vessel until a stable, dry baseline is achieved.
-
Sample Introduction: Using a clean, dry, gas-tight syringe, draw an accurately known volume or weight of the NEMF sample. For an expected water content of 100-1000 ppm, a 1-5 mL sample is typical.
-
Injection: Carefully inject the sample into the titration vessel through the septum, ensuring the needle tip is below the surface of the solvent.
-
Titration: Start the titration. The instrument will dispense the titrant until all the water from the sample has been consumed, detected potentiometrically.[5]
-
Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant used and the known concentration of the titrant. Results are typically expressed in ppm or percentage (w/w).
-
Validation: Run the measurement in triplicate to ensure reproducibility.
Problem 2: My quantified water content is too high. How do I effectively dry this compound?
-
Suspected Cause: Water contamination from atmospheric exposure or from the manufacturer.
-
Solution Pathway: The most common and effective laboratory method for drying amide solvents is treatment with activated molecular sieves. For very high purity requirements, distillation may be necessary, but this is often more complex and hazardous.
Caption: Decision tree for drying this compound.
Molecular sieves are crystalline aluminosilicates with a uniform pore structure that allows them to selectively adsorb small molecules like water.[9] For drying solvents, 3Å sieves are ideal because their pore size is large enough to admit water molecules but small enough to exclude most solvent molecules.[10][11]
Part A: Activating Molecular Sieves New or used molecular sieves must be activated to remove adsorbed water before use.
-
Placement: Place the 3Å molecular sieve beads or pellets in a round-bottom flask or a heat-resistant glass dish.
-
Heating: Heat the sieves in a vacuum oven at a temperature between 200-300°C for at least 12 hours.[12] Alternatively, heat with a heat gun under a high vacuum for 1-2 hours until the pressure stabilizes at a low value.
-
Cooling: Allow the sieves to cool to room temperature under a vacuum or in a desiccator filled with a strong desiccant.
-
Storage: Store the activated sieves in a tightly sealed container under an inert atmosphere until use.
Part B: Drying the Solvent
-
Addition: To a bottle of this compound, add the freshly activated 3Å molecular sieves to constitute approximately 10% of the solvent's volume (e.g., 100 g of sieves for 1 L of solvent).
-
Equilibration: Seal the bottle and allow it to stand for at least 24 hours at room temperature.[12] Occasional gentle swirling can improve efficiency. For solvents with a very high affinity for water, sequential drying (decanting the solvent onto a fresh batch of activated sieves) may be required to achieve ppm-level dryness.[10]
-
Verification: After the drying period, carefully decant or cannulate a sample of the solvent and re-measure the water content using Karl Fischer titration to confirm it meets your experimental requirements.
Data Summary
Table 1: Comparison of Methods for Water Content Determination
| Method | Principle | Typical Precision | Pros | Cons |
| Karl Fischer Titration | Iodometric titration specific to water[5] | 1-50 ppm | Gold standard; high accuracy and specificity[3] | Requires dedicated equipment; sensitive to atmospheric moisture during measurement |
| ¹H NMR Spectroscopy | Chemical shift of water proton[8] | 100-500 ppm | Rapid; non-destructive; uses common equipment | Lower precision; requires calibration for accuracy; signal can broaden |
| Gas Chromatography (GC) | Separation and detection by TCD/MS | 50-200 ppm | Can detect other volatile impurities simultaneously[3] | Water can be a challenging analyte for GC; requires specific columns |
Table 2: Effectiveness of Common Drying Agents for Aprotic Solvents
| Drying Agent | Mechanism | Typical Final H₂O (ppm) | Suitability for NEMF | Comments |
| 3Å Molecular Sieves | Adsorption (Physical)[9] | < 10 - 30 | Excellent | Reusable after activation; does not introduce impurities.[12] The method of choice for routine drying. |
| 4Å Molecular Sieves | Adsorption (Physical)[9] | < 20 - 50 | Good | Can co-adsorb some small organic molecules; 3Å is generally preferred.[10] |
| Calcium Hydride (CaH₂) | Reaction (Chemical) | < 10 | Good (with caution) | Reacts with water to form H₂ gas; requires distillation to separate from Ca(OH)₂. Can react with acidic impurities. |
| Potassium Carbonate (K₂CO₃) | Hydrate Formation | 100-200 | Fair | Low efficiency and capacity; generally used for pre-drying before distillation.[3] |
Workflow Visualization
Caption: Standard workflow for quality control and drying of NEMF.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. US5466606A - Use of N-methylformamide as solvent for the Karl Fischer titration - Google Patents [patents.google.com]
- 7. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Sieves [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating the Nuances of N-ethyl-N-methylformamide: A Guide to Reagent Compatibility
For Immediate Release to the Scientific Community
Welcome to the Technical Support Center for N-ethyl-N-methylformamide (NEMF). As a Senior Application Scientist, I've witnessed the immense utility of NEMF as a versatile polar aprotic solvent in cutting-edge research. However, its unique reactivity profile necessitates a thorough understanding of its compatibility with common laboratory reagents. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights and troubleshooting advice to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound (NEMF)?
A1: NEMF is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It is crucial to handle NEMF in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Upon combustion, NEMF can decompose to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]
Q2: I'm considering using NEMF as a solvent for a reaction involving a strong acid. What should I be concerned about?
A2: The use of strong acids with NEMF is not recommended.[4] Amides, including NEMF, can undergo hydrolysis under acidic conditions to yield a carboxylic acid and an amine.[5][6] In the case of NEMF, this would result in the formation of formic acid and N-ethyl-N-methylamine. This hydrolysis reaction can be exothermic, and the rate of reaction will increase with the strength and concentration of the acid, as well as with temperature. This can lead to a dangerous increase in temperature and pressure within your reaction vessel.
Troubleshooting Guide: Incompatibility with Common Reagents
This section provides a detailed breakdown of NEMF's compatibility with major classes of reagents, potential issues, and troubleshooting recommendations.
Compatibility with Acids and Bases
Q3: My reaction in NEMF with a catalytic amount of p-toluenesulfonic acid seems to be stalling and turning dark. What could be happening?
A3: The darkening of your reaction mixture is a strong indicator of decomposition. Even catalytic amounts of a strong acid can initiate the hydrolysis of NEMF, especially at elevated temperatures. The formic acid produced can potentially participate in side reactions, and the N-ethyl-N-methylamine can act as a base, altering your desired reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: If your reaction requires acidic conditions, NEMF may not be the optimal solvent. Consider more stable polar aprotic solvents that are less susceptible to hydrolysis.
-
Lower Reaction Temperature: If NEMF is essential, try running the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Use a Weaker Acid: If possible, substitute the strong acid with a weaker one that is less likely to promote amide hydrolysis.
Q4: I'm planning a reaction that generates a strong base as a byproduct in NEMF. Are there any compatibility issues?
A4: Yes, strong bases can also promote the hydrolysis of NEMF, similar to strong acids.[4] The reaction of NEMF with a strong base like sodium hydroxide will produce a formate salt and N-ethyl-N-methylamine. While generally less vigorous than acid-catalyzed hydrolysis, this can still alter your reaction stoichiometry and pH, potentially leading to unwanted side products.
Experimental Protocol: Small-Scale Base Compatibility Test
To assess the stability of your reaction system, you can perform a small-scale compatibility test:
-
In a clean, dry vial, add 1 mL of NEMF.
-
Add a small, representative amount of the base that will be used or generated in your reaction.
-
Stir the mixture at your intended reaction temperature for a short period (e.g., 15-30 minutes).
-
Observe for any signs of reaction, such as a color change, gas evolution, or an increase in temperature.
-
Analyze a small aliquot by a suitable method (e.g., GC-MS or NMR) to detect the presence of N-ethyl-N-methylamine or formate.
Caption: Base-catalyzed hydrolysis of NEMF.
Compatibility with Oxidizing and Reducing Agents
Q5: Can I use potassium permanganate to oxidize a substrate dissolved in NEMF?
A5: This is strongly discouraged. NEMF itself can be oxidized by strong oxidizing agents like potassium permanganate to form a carboxylic acid.[7] This reaction can be highly exothermic and potentially explosive.[4][8] The use of NEMF as a solvent for reactions involving strong oxidizers poses a significant safety risk.
Q6: I need to perform a reduction using Lithium Aluminum Hydride (LiAlH₄). Is NEMF a suitable solvent?
A6: Absolutely not. NEMF, like other amides, will be readily reduced by strong reducing agents such as LiAlH₄ to form the corresponding amine, in this case, N,N-diethyl-N-methylamine.[9][10] This reaction is often vigorous and highly exothermic. The use of NEMF as a solvent for LiAlH₄ reductions is extremely hazardous and should be avoided. Ethereal solvents like THF or diethyl ether are the standard and appropriate choice for such reactions.
Caption: Avoid mixing NEMF with strong oxidizing or reducing agents.
Summary of Incompatibilities
| Reagent Class | Potential Hazard | Troubleshooting/Recommendation |
| Strong Acids | Hydrolysis, exotherm, pressure buildup. | Use a more stable solvent; lower reaction temperature; use a weaker acid. |
| Strong Bases | Hydrolysis, altered reaction conditions. | Perform a compatibility test; consider alternative solvents. |
| Strong Oxidizing Agents | Vigorous to explosive reaction, exotherm. | Do not mix. Choose a solvent that is inert to oxidation. |
| Strong Reducing Agents | Vigorous reaction, exotherm. | Do not mix. Use ethereal solvents for hydride reductions. |
Concluding Remarks
This compound is a valuable solvent when its reactivity is respected. By understanding its incompatibilities and taking appropriate precautions, researchers can safely and effectively utilize NEMF in their work. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any new experiment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 8. Potassium Permanganate | KMnO4 | CID 516875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Navigating Byproduct Formation in N-ethyl-N-methylformamide Reactions
Welcome to the technical support center for N-ethyl-N-methylformamide (NEMF) reactions. This resource is designed for researchers, scientists, and professionals in drug development who utilize NEMF in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your reaction products.
Introduction to Byproduct Formation in NEMF Reactions
This compound is a versatile solvent and reagent in organic synthesis. However, like any chemical transformation, reactions involving NEMF are susceptible to the formation of unwanted byproducts. These impurities can arise from a variety of sources, including side reactions of the starting materials, degradation of the product under reaction conditions, or the use of certain formylating agents. Understanding the potential for byproduct formation is the first step toward controlling it.
This guide will delve into the common synthetic routes for preparing and using NEMF and the characteristic byproducts associated with each. We will then provide detailed troubleshooting scenarios and analytical protocols to help you diagnose and resolve these issues in your own laboratory.
Common Synthetic Routes and Potential Byproducts
The most prevalent methods for synthesizing or using this compound involve the formylation of N-ethyl-N-methylamine or reactions where NEMF acts as a formylating agent, often through the formation of a Vilsmeier reagent. Each approach has its own set of potential side reactions and resulting impurities.
Formylation of N-ethyl-N-methylamine
This is a direct and common method for the synthesis of NEMF. The choice of formylating agent is critical and significantly influences the byproduct profile.
-
Using Formic Acid: This method is straightforward but can be complicated by the presence of water and equilibrium limitations.[1][2][3]
-
Unreacted N-ethyl-N-methylamine: Incomplete reaction is a common issue.
-
Residual Formic Acid: Excess formic acid can be difficult to remove and can lead to the formation of formate salts with any basic compounds in the reaction mixture.[1]
-
Water: As a byproduct of the reaction, water can lead to hydrolysis of the product if not effectively removed, for instance by azeotropic distillation with a Dean-Stark trap.[3][4]
-
-
Using Formate Esters (e.g., Methyl or Ethyl Formate): This method avoids the direct use of a strong acid.
-
Using Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a potent formylating agent.[2][6]
-
Acetic Acid: A byproduct of the reaction.[7]
-
N-ethyl-N-methylacetamide: While formylation is generally favored due to the higher electrophilicity and lower steric hindrance of the formyl group, some acetylation can occur.[6][7]
-
Di-formylated byproducts: Under certain conditions, though less common with secondary amines, over-reaction can occur.
-
NEMF in Vilsmeier-Haack Reactions
NEMF can be used to generate a Vilsmeier reagent (a chloroiminium ion) by reacting it with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[8][9][10] This reagent is then used to formylate electron-rich aromatic or heterocyclic compounds.
-
Unreacted NEMF: Incomplete reaction with the activating agent.
-
Hydrolyzed Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can hydrolyze back to NEMF and the corresponding acid.
-
Byproducts from the Aromatic Substrate: Over-formylation (di-formylation) or formylation at undesired positions on the aromatic ring can occur.
-
Polymerization/Degradation Products: The electron-rich aromatic substrates can sometimes polymerize or degrade under the reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: My NMR spectrum shows an unexpected singlet around 8.2 ppm and a broad singlet that changes with temperature. What could these be?
A1: The singlet around 8.2 ppm is characteristic of the formyl proton of a formamide. If you have multiple such signals, it could indicate the presence of rotational isomers (rotamers) of your desired product or a formylated byproduct. The broad singlet that is temperature-dependent is likely due to the presence of water or an amine proton, which undergoes rapid exchange.
-
Causality: The C-N bond in amides has a partial double bond character, which restricts rotation and can lead to the existence of cis and trans isomers (rotamers) that are observable by NMR at room temperature.[11] The chemical shifts of the substituents on the nitrogen will differ between the two rotamers.
-
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. Coalescence of the multiple formyl signals at higher temperatures is a strong indication of rotamers.
-
2D NMR: Techniques like COSY and HSQC can help in assigning the signals to the correct protons and carbons in each rotamer.
-
Moisture Check: To confirm the presence of water, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or shift significantly. To remove water from your sample, you can dry it over anhydrous sodium sulfate or magnesium sulfate before evaporation, or use a Dean-Stark trap during the reaction.[1]
-
Q2: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) of 101, but also a significant peak at m/z 73. What is this smaller peak?
A2: The peak at m/z 101 is likely the molecular ion of your product, this compound. A peak at m/z 73 could correspond to the loss of an ethyl group (M-28) or, more likely, it could be N-methylformamide, a potential byproduct if there was a source of methylamine or demethylation occurred. However, a more common fragmentation pattern for N,N-dialkylformamides is the alpha-cleavage, leading to the loss of an alkyl radical. For NEMF, the loss of an ethyl radical would result in a fragment at m/z 58, and the loss of a methyl radical would result in a fragment at m/z 72.
A peak at m/z 73 could also be trimethylamine if it is present as an impurity. A more probable identity for a peak at m/z 73 in this context is N-ethylformamide, which could arise if there was ethylamine present as an impurity in your N-ethyl-N-methylamine starting material.
-
Causality: Impurities in starting materials are a common source of byproducts. N-ethyl-N-methylamine may contain residual ethylamine from its synthesis.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Run a GC-MS of your N-ethyl-N-methylamine starting material to check for the presence of ethylamine.
-
Mass Spectrum Interpretation: Carefully analyze the fragmentation pattern of the unknown peak and compare it to a library spectrum of N-ethylformamide. The fragmentation of N-ethylformamide would be expected to show a prominent peak at m/z 44 (loss of the ethyl group).
-
Purification: If N-ethylformamide is confirmed, purify your product using fractional distillation or preparative chromatography.
-
Q3: After my reaction using acetic formic anhydride, I see a byproduct with a molecular weight of 101, the same as my product, but with a different retention time in GC-MS. What could this be?
A3: A byproduct with the same molecular weight as this compound (101.13 g/mol ) could be an isomer. In the context of formylation with acetic formic anhydride, a likely candidate is N-ethyl-N-methylacetamide .
-
Causality: Acetic formic anhydride is a mixed anhydride. While the formyl group is more reactive, under certain conditions, the acetyl group can also be transferred to the amine, leading to the formation of the corresponding acetamide.[6][7]
-
Troubleshooting Steps:
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for formylation over acetylation.
-
Order of Addition: Adding the amine to the cold, pre-formed acetic formic anhydride solution can improve selectivity.[6]
-
Analytical Confirmation: The mass spectrum of N-ethyl-N-methylacetamide will be very similar to that of this compound. However, their fragmentation patterns may show subtle differences. The most definitive way to distinguish them is by comparing their retention times to authentic standards or by using high-resolution mass spectrometry to confirm the elemental composition. ¹H NMR would also be definitive, as the acetyl methyl group would appear as a singlet around 2.1 ppm, which is distinct from the signals in NEMF.
-
Frequently Asked Questions (FAQs)
Q: How can I minimize the hydrolysis of this compound during workup?
A: Hydrolysis to N-ethyl-N-methylamine and formic acid is a common issue, especially under acidic or basic conditions.[12] To minimize this, perform aqueous workups with cold solutions and minimize the time the product is in contact with acidic or basic aqueous layers. Neutralize the reaction mixture carefully, and if possible, use a biphasic extraction with a non-polar organic solvent and brine to wash the organic layer. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
Q: What is the best way to remove unreacted formic acid from my product?
A: Unreacted formic acid can often be removed by washing the organic layer with a saturated solution of sodium bicarbonate.[6] However, be cautious as this can promote hydrolysis if the product is sensitive. An alternative is to remove the formic acid by azeotropic distillation with a solvent like toluene.[3] For small-scale purifications, column chromatography on silica gel can be effective, but it's important to neutralize any residual acid on the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Q: I am seeing a significant amount of di-formylated product in my reaction with a primary amine. How can I avoid this?
A: Di-formylation is more common with primary amines. To favor mono-formylation, you can try the following:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the formylating agent.
-
Slow Addition: Add the formylating agent slowly to the amine solution to avoid localized high concentrations of the formylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity for mono-formylation.
Analytical Protocols for Byproduct Identification
A crucial aspect of troubleshooting is the ability to accurately identify byproducts. Below are general protocols for common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile byproducts.
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (General):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is a good starting point.
-
Injector Temperature: 250 °C (can be lowered to prevent thermal degradation of sensitive compounds).[1]
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library searching.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion of your expected product and any potential higher molecular weight byproducts.
-
-
Data Analysis: Compare the mass spectra of unknown peaks to a commercial library (e.g., NIST, Wiley) for tentative identification. Confirm identifications by comparing retention times and mass spectra with authentic standards whenever possible.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally sensitive compounds.
-
Sample Preparation: Dilute your sample in the mobile phase.
-
HPLC Conditions (General Reverse-Phase):
-
Column: A C18 column is a versatile choice for a wide range of polarities.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid (0.1%) to improve peak shape.
-
Detector: A UV detector is commonly used. If your compounds lack a chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used.
-
-
Data Analysis: Quantify impurities by comparing their peak areas to that of a standard of known concentration. For identification, LC-MS is invaluable as it provides molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the compounds in your mixture.
-
Sample Preparation: Dissolve your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Helps to elucidate the complete structure of unknown byproducts.
-
-
Data Analysis: Compare the chemical shifts and coupling constants of unknown signals to literature values or to spectra of known compounds. Resources like the Sigma-Aldrich tables of NMR chemical shifts for common impurities can be very helpful.[13][14]
Visualizing Reaction Pathways and Troubleshooting
Diagrams can be powerful tools for understanding complex chemical processes. Below are Graphviz diagrams illustrating a common synthetic pathway and a troubleshooting workflow.
Synthesis of this compound from N-ethyl-N-methylamine and Formic Acid
Caption: Synthesis of NEMF from N-ethyl-N-methylamine and formic acid.
Troubleshooting Workflow for Unexpected Peaks in GC-MS
Caption: A logical workflow for troubleshooting unexpected GC-MS peaks.
Conclusion
The successful synthesis and application of this compound rely on a thorough understanding of the potential for byproduct formation and the analytical tools available for their identification. By carefully selecting synthetic routes, controlling reaction conditions, and employing systematic troubleshooting strategies, researchers can minimize the impact of impurities and ensure the quality of their experimental outcomes. This guide serves as a starting point for addressing common challenges, and we encourage a proactive approach to reaction monitoring and product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 5. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier haack reaction | PPTX [slideshare.net]
- 11. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Syntheses with N-Ethyl-N-Methylformamide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing N-ethyl-N-methylformamide (NEMF) in their synthetic endeavors. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and minimize side products when working with this versatile polar aprotic solvent and reagent.
Introduction to this compound in Synthesis
This compound (CAS 28860-25-5) is a tertiary amide that serves as a valuable tool in organic synthesis.[1] Its unique structural features, including both an ethyl and a methyl group on the nitrogen atom, impart distinct chemical properties that can be advantageous in various applications, most notably in formylation reactions such as the Vilsmeier-Haack reaction.[1][2] Understanding the nuances of NEMF's reactivity and physical properties is crucial for maximizing its potential and achieving high-yield syntheses.
This guide is structured to provide practical, field-proven insights, moving from common queries to more complex troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when using this compound.
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is primarily used as:
-
A reagent in formylation reactions: Most notably, it is a precursor to the Vilsmeier reagent when reacted with an activating agent like phosphorus oxychloride (POCl₃). This reagent is a weak electrophile used to formylate electron-rich aromatic and heteroaromatic compounds.[3][4]
-
A polar aprotic solvent: Its high boiling point (163.7 °C) and miscibility with water and many organic solvents make it a suitable medium for a variety of organic reactions.[1]
Q2: How does this compound compare to N,N-dimethylformamide (DMF)?
A2: NEMF and DMF share many similarities as polar aprotic solvents and reagents in formylation reactions. However, key differences in their physical and chemical properties can influence reaction outcomes. The presence of an ethyl group in NEMF introduces slightly greater steric hindrance and may subtly alter its polarity compared to the two methyl groups in DMF.[1]
Q3: What are the most common causes of low yield in reactions involving NEMF?
A3: Low yields in syntheses using NEMF, particularly in Vilsmeier-Haack reactions, often stem from:
-
Presence of moisture: The Vilsmeier reagent formed from NEMF is highly sensitive to moisture, which can quench the reagent and significantly reduce the yield.[5]
-
Substrate reactivity: Aromatic compounds with strong electron-withdrawing groups are less nucleophilic and react more slowly, often leading to lower yields.[5]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all contribute to poor yields.[5]
-
Incomplete hydrolysis: The iminium ion intermediate formed during the Vilsmeier-Haack reaction requires complete hydrolysis during workup to yield the final aldehyde product.[3]
Q4: What impurities are commonly found in this compound and how can they affect my reaction?
A4: Common impurities in NEMF can arise from its synthesis or degradation and include water, unreacted starting materials like ethylamine and methyl formate, and degradation products. These impurities can interfere with reactions by reacting with reagents (especially the Vilsmeier reagent) or by catalyzing side reactions, ultimately lowering the yield and purity of the desired product.
Troubleshooting Guide: Improving Your Yield with this compound
This section provides a structured approach to troubleshooting common issues and optimizing reaction yields.
Issue 1: Low or No Product Formation
Low or no product formation is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Causality Explained:
-
Reagent Integrity: The Vilsmeier reagent is a powerful electrophile, but it is also highly reactive towards nucleophiles like water. Ensuring all reagents and glassware are anhydrous is the first and most critical step. The stoichiometry is also key; an insufficient amount of the Vilsmeier reagent will lead to incomplete conversion, while a large excess can promote side reactions.
-
Kinetic vs. Thermodynamic Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control its exothermic formation. However, the subsequent electrophilic aromatic substitution may be slow at this temperature, especially for less reactive substrates. Gentle heating may be required to overcome the activation energy barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal balance between reaction rate and the formation of degradation products.
-
Workup Efficiency: The iminium salt intermediate is water-soluble. The hydrolysis step, often achieved by quenching the reaction with ice water or a basic solution, must be complete to ensure all of the intermediate is converted to the desired aldehyde, which is typically less water-soluble and can be extracted into an organic solvent.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Causality Explained:
-
Di-formylation: In substrates with multiple activated positions, di-formylation can be a significant side reaction, especially with an excess of the Vilsmeier reagent or at elevated temperatures. The slightly larger steric bulk of the N-ethyl group in NEMF compared to the N-methyl group in DMF might offer some selectivity against di-formylation in certain sterically hindered cases, although this is substrate-dependent.
-
Polymerization: Highly activated substrates, such as phenols and anilines, can be prone to polymerization under the acidic conditions of the Vilsmeier-Haack reaction.[6] Maintaining a low reaction temperature is crucial to minimize these side reactions.
-
Other Byproducts: The formation of other byproducts can often be traced back to impurities in the starting materials or NEMF itself. For instance, residual ethylamine or methylamine in NEMF could potentially react with the Vilsmeier reagent or the product.
Comparative Data: this compound vs. N,N-Dimethylformamide
While direct, comprehensive comparative studies are limited, the following table summarizes key physicochemical properties that can influence their behavior in synthesis.
| Property | This compound (NEMF) | N,N-Dimethylformamide (DMF) | Significance in Synthesis |
| Molecular Weight | 87.12 g/mol [1] | 73.09 g/mol | Affects boiling point and vapor pressure. |
| Boiling Point | 163.7 °C[1] | 153 °C | NEMF's higher boiling point can be advantageous for reactions requiring higher temperatures. |
| Density | 0.878 g/cm³[1] | 0.944 g/cm³ | Relevant for solvent volume calculations and phase separation during workup. |
| Polarity | Polar aprotic | Highly polar aprotic[1] | The slightly lower polarity of NEMF due to the ethyl group may affect the solubility of certain reagents and the stabilization of charged intermediates.[1] |
| Steric Hindrance | Moderately higher due to the ethyl group | Lower | The ethyl group in NEMF may offer some steric shielding, potentially influencing regioselectivity in certain reactions.[7] |
Experimental Protocols
The following protocols provide a starting point for using NEMF in a Vilsmeier-Haack reaction and for its purification.
Protocol 1: General Procedure for Vilsmeier-Haack Formylation using NEMF
This protocol is adapted from standard Vilsmeier-Haack procedures and should be optimized for each specific substrate.
Materials:
-
This compound (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich aromatic/heteroaromatic substrate
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable anhydrous solvent
-
Ice-water bath
-
Sodium acetate or sodium hydroxide solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous this compound (1.2 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (1.1 eq.) dropwise to the stirred NEMF, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the substrate (1.0 eq.) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC. Gentle heating (40-60 °C) may be necessary for less reactive substrates.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purification of this compound
For reactions sensitive to impurities, purifying commercial NEMF is recommended.
Materials:
-
This compound (commercial grade)
-
Anhydrous potassium carbonate or calcium oxide
-
Fractional distillation apparatus
-
Vacuum source
Procedure:
-
Drying: Stir the commercial NEMF over anhydrous potassium carbonate or calcium oxide (10% w/v) for 24 hours to remove water and acidic impurities.
-
Fractional Distillation: Filter the NEMF to remove the drying agent.
-
Set up a fractional distillation apparatus for distillation under reduced pressure.
-
Distill the NEMF, collecting the fraction that boils at a constant temperature. The boiling point will depend on the pressure.
-
Store the purified NEMF over molecular sieves (4Å) under a nitrogen atmosphere to prevent moisture reabsorption.
Conclusion
This compound is a valuable reagent and solvent in organic synthesis. While it shares many characteristics with DMF, its unique properties can be leveraged to optimize reaction outcomes. By carefully controlling reaction conditions, ensuring the purity of all materials, and employing systematic troubleshooting, researchers can significantly improve yields and minimize side product formation in syntheses utilizing NEMF. This guide provides a foundational framework for achieving these goals, and further substrate-specific optimization will undoubtedly lead to even greater success.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: N-Ethyl-N-Methylformamide (NEMF) Thermal Stability
Welcome to the technical support center for N-ethyl-N-methylformamide (NEMF). This guide is designed for researchers, scientists, and drug development professionals who utilize NEMF in their high-temperature applications. As a valued polar aprotic solvent, understanding and mitigating its thermal decomposition is critical for experimental success, reproducibility, and safety. This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter.
Part 1: Understanding NEMF Decomposition
High temperatures can initiate several decomposition pathways for this compound. While specific kinetic and mechanistic studies on NEMF are not extensively available in peer-reviewed literature, we can infer the most probable degradation routes by analogy with structurally similar formamides like N-methylformamide (NMF) and N,N-dimethylformamide (DMF).
FAQ 1: What are the primary signs of NEMF decomposition at high temperatures?
Answer: The most common indicators of NEMF decomposition include:
-
Discoloration: A yellowing or browning of the initially colorless liquid is a primary sign of thermal degradation. This is often due to the formation of conjugated organic byproducts.
-
Pressure Buildup: The evolution of gaseous byproducts such as carbon monoxide or amines can lead to a significant increase in pressure within a sealed reaction vessel.
-
pH Shift: The formation of acidic (formic acid) or basic (ethylamine, methylamine) decomposition products can alter the pH of your reaction mixture, potentially affecting your chemistry.
-
Inconsistent Experimental Results: Unexpected side reactions, lower yields, or the appearance of unknown peaks in your analytical chromatograms can all be symptomatic of solvent degradation.
FAQ 2: What are the likely chemical pathways for NEMF decomposition?
Answer: Based on the chemistry of related formamides, the following decomposition pathways are most probable for NEMF at elevated temperatures:
-
Hydrolysis: In the presence of water, even in trace amounts, NEMF can hydrolyze to form formic acid, ethylamine, and methylamine. This reaction is accelerated by both acidic and basic conditions.[1]
-
Decarbonylation: This pathway involves the cleavage of the C-N bond, leading to the formation of carbon monoxide and a mixture of secondary amines (N-ethyl-N-methylamine). Homolytic cleavage of the C-N bond can also lead to the formation of radical species.
-
Disproportionation and Condensation Reactions: Similar to N-methylformamide, NEMF could potentially undergo self-condensation reactions at very high temperatures, leading to more complex, higher molecular weight impurities and discoloration.[2]
Part 2: Troubleshooting and Mitigation Strategies
This section provides actionable steps to diagnose and prevent NEMF decomposition in your experiments.
Troubleshooting Guide: My NEMF is turning yellow during my high-temperature reaction. What should I do?
Initial Assessment:
-
Confirm Purity: Ensure the starting purity of your NEMF is high. Impurities can catalyze decomposition. Use analytical techniques like GC-MS or HPLC to verify purity before use.
-
Analyze for Water Content: Use Karl Fischer titration to determine the water content of your solvent. Even trace amounts of water can initiate hydrolysis at high temperatures.
-
Check for Contaminants: Ensure your reaction vessel is scrupulously clean. Acidic or basic residues can accelerate decomposition.
Mitigation Strategies:
| Strategy | Description | Recommended Action |
| Inert Atmosphere | Minimize contact with oxygen to prevent oxidative degradation, which can contribute to discoloration. | Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before heating and maintain a positive pressure throughout the experiment. |
| Drying | Remove water to prevent hydrolysis, a primary decomposition pathway. | Use molecular sieves (3Å or 4Å) to dry the NEMF before use. Ensure the sieves are properly activated. |
| Addition of Stabilizers | Introduce chemical agents that can interrupt decomposition pathways. | See the detailed section on stabilizers below. |
In-Depth Look: Chemical Stabilizers for NEMF
While specific stabilizers for NEMF are not extensively documented, principles from polymer and solvent chemistry suggest potential candidates. It is crucial to validate the compatibility and effectiveness of any stabilizer in a small-scale, non-critical experiment before implementation in your main reaction.
1. Antioxidants (Radical Scavengers):
-
Mechanism: Thermal stress can lead to the formation of free radicals, which can initiate chain reactions leading to decomposition. Antioxidants function by scavenging these radicals.
-
Recommended Classes:
-
Hindered Phenols: (e.g., Butylated hydroxytoluene - BHT). These are effective radical scavengers.
-
Secondary Aromatic Amines: (e.g., Phenyl-α-naphthylamine - PAN). These have shown good performance in protecting synthetic esters at high temperatures.[3]
-
-
Typical Concentration: 0.05 - 0.5% (w/w).
2. Phosphite Stabilizers:
-
Mechanism: Phosphites are often used as secondary antioxidants. They can decompose hydroperoxides, which are intermediates in oxidative degradation, into non-radical, stable products.
-
Recommended Classes:
-
Tris(nonylphenyl) phosphite (TNPP): A commonly used processing stabilizer.
-
-
Typical Concentration: 0.1 - 1.0% (w/w).
Experimental Protocol: Screening for Stabilizer Efficacy
-
Prepare several small-scale, sealed vials of NEMF.
-
To each vial, add a different potential stabilizer at a known concentration. Include a control vial with no stabilizer.
-
Heat the vials to your target experimental temperature for a set period.
-
Visually inspect for discoloration.
-
Analyze the samples using HPLC or GC-MS to quantify the formation of any degradation products and to confirm the integrity of your target molecules if they are included in the test.
Part 3: Analytical Monitoring of NEMF Decomposition
Proactive monitoring is key to preventing catastrophic experimental failure.
FAQ 3: What analytical methods can I use to detect and quantify NEMF decomposition?
Answer: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile decomposition products such as ethylamine, methylamine, and N-ethyl-N-methylamine.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the purity of NEMF and detecting less volatile, colored byproducts. A reversed-phase C18 column with a UV detector is a good starting point. Accelerated degradation studies with HPLC monitoring can assess stability under acidic or basic conditions.[4]
-
Thermogravimetric Analysis (TGA): Can be used to determine the onset temperature of decomposition for NEMF and to evaluate the effectiveness of stabilizers in increasing this temperature.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of unknown degradation products.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing NEMF decomposition.
Caption: Troubleshooting workflow for NEMF decomposition.
References
Technical Support Center: The Impact of N-Ethyl-N-Methylformamide (NEMF) Purity on Reaction Outcomes
Welcome to the technical support guide for N-ethyl-N-methylformamide (NEMF). This resource is designed for researchers, chemists, and drug development professionals who utilize NEMF as a solvent or reagent. Unforeseen variability in reaction outcomes can often be traced back to the purity of the starting materials. This guide provides in-depth, experience-driven insights into identifying, understanding, and mitigating the effects of impurities in NEMF to ensure the robustness and reproducibility of your chemical transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and purity of NEMF.
Q1: What is this compound (NEMF) and what are its primary applications?
This compound (CAS 28860-25-5) is a tertiary amide, presenting as a colorless to pale yellow liquid.[1] It is a versatile polar aprotic solvent with a relatively high boiling point (163.7°C) and solubility in water and many organic solvents.[1][2] Its primary applications in research and industry include:
-
Specialty Solvent: Used in organic synthesis, particularly where a high-polarity solvent is required.[2] It has been explored as an alternative to N,N-dimethylformamide (DMF) in certain applications, such as indium-promoted Barbier reactions, where it can offer increased reaction rates and better stereocontrol compared to aqueous systems.[3][4]
-
Reagent in Synthesis: Serves as a precursor and reagent in various chemical transformations.[2] For example, it can be used as a formylating agent in reactions analogous to the Vilsmeier-Haack reaction.[5][6]
-
Industrial Production: It is an intermediate in the manufacturing of polymers, resins, pharmaceuticals, and agrochemicals.[1][2]
Q2: Why is the purity of NEMF so critical for reproducible experimental results?
The purity of NEMF is paramount because common impurities are often reactive functional groups that can participate in, inhibit, or catalyze unintended reaction pathways. Unlike more inert solvents like hexane or toluene, the impurities in formamides are rarely passive spectators. Their presence can lead to:
-
Reduced Yields: Impurities can consume stoichiometric reagents or quench catalysts.
-
Formation of Byproducts: Reactive impurities can compete with the intended substrates, leading to complex product mixtures and difficult purifications.
-
Complete Reaction Failure: Certain impurities, even at trace levels, can halt a reaction entirely, particularly in sensitive organometallic or catalytic processes.
-
Poor Batch-to-Batch Consistency: Using different lots of NEMF with varying impurity profiles is a primary cause of non-reproducible results.
Q3: What are the most common impurities found in commercial NEMF and where do they come from?
Impurities in NEMF typically originate from its synthesis route or subsequent degradation during storage.[7] The most common synthesis involves the aminolysis of methyl formate with ethylamine.[2]
| Impurity | Chemical Formula | Typical Origin | Potential Impact |
| Water | H₂O | Hygroscopic nature; absorption from atmosphere[7] | Quenches organometallics, hydrolyzes reagents (e.g., Vilsmeier reagent, acid chlorides), inhibits water-sensitive catalysts. |
| Ethylamine | CH₃CH₂NH₂ | Unreacted starting material from aminolysis synthesis.[2] | Nucleophilic and basic; can form unwanted amide byproducts with acylating agents or neutralize acidic catalysts. |
| N-Methylformamide (NMF) | HCONHCH₃ | Unreacted starting material if NEMF is made via ethylation of NMF.[2] | Can compete in formylation reactions, leading to N-methylated byproducts instead of the desired N-ethyl-N-methyl product. |
| Formic Acid | HCOOH | Hydrolysis/decomposition of the formamide.[7] | Acidic; can destroy acid-sensitive substrates, neutralize basic reagents, or catalyze unwanted side reactions. |
| Methanol | CH₃OH | Byproduct of the methyl formate aminolysis synthesis.[2] | Nucleophilic; can compete with other nucleophiles, leading to methyl ester or ether byproducts. |
Q4: How can I assess the purity of my NEMF sample before use?
A multi-pronged analytical approach is recommended for comprehensive purity assessment. No single technique provides a complete picture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for identifying and quantifying volatile impurities such as residual starting materials (ethylamine, NMF) and byproducts (methanol).[2][7]
-
Karl Fischer Titration: This is the industry-standard method for accurately quantifying water content.[7] It is far more precise than methods like NMR for water determination.
-
¹H NMR Spectroscopy: Useful for detecting and quantifying impurities with unique proton signals that do not overlap with the main NEMF peaks.[2][8] It can provide a quick initial screen.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Advanced hyphenated techniques like LC-MS/MS can be employed to detect non-volatile or trace-level impurities (≤0.05%).[2]
Section 2: Troubleshooting Guide: Linking Poor Reaction Outcomes to NEMF Impurities
This section is structured to help you diagnose reaction problems and correlate them with potential NEMF impurities.
Issue 1: My reaction is sluggish, stalls, or fails to initiate.
If you observe significantly slower reaction rates or a complete lack of conversion, the cause is often an inhibitor or a quenched reagent.
-
Primary Suspect: Water. Many organometallic reagents (e.g., Grignards, organolithiums) and sensitive catalysts are rapidly destroyed by water.
-
Causality: Water protonates highly basic reagents or hydrolyzes metal catalysts, rendering them inactive.
-
Troubleshooting Step: Immediately determine the water content of your NEMF using Karl Fischer titration.[7] For most sensitive reactions, a water content of <50 ppm is required.
-
-
Secondary Suspect: Acidic/Basic Impurities. Formic acid or residual ethylamine can neutralize catalysts or reagents.
-
Causality: If your reaction requires a basic catalyst, formic acid will neutralize it. Conversely, if an acidic catalyst is used, residual ethylamine will quench it.
-
Troubleshooting Step: Analyze the NEMF by GC-MS to check for these impurities. A simple pH check of an aqueous solution of the NEMF can also provide a clue, though it is less precise.
-
Issue 2: I am observing unexpected byproducts that complicate purification.
The formation of new, unexpected molecules strongly points to the participation of a reactive impurity from your NEMF.
-
Primary Suspect: Nucleophilic Impurities (Ethylamine, Methanol). These are the most common culprits.
-
Causality: In reactions involving electrophiles like acyl chlorides or alkyl halides, nucleophilic impurities compete with your desired nucleophile. For example, in an acylation reaction, residual ethylamine will form an N-ethyl amide byproduct.
-
Troubleshooting Step: Use GC-MS to screen for ethylamine and methanol. Compare the molecular weights of your byproducts to those expected from reactions with these impurities.
-
Diagram 1: Impact of Amine Impurity on an Acylation Reaction
This diagram illustrates how a residual ethylamine impurity can compete with a desired nucleophile (Nu-H) in a reaction with an acyl chloride, leading to an undesired amide byproduct.
References
- 1. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Monitoring the Stability of N-ethyl-N-methylformamide (NEMF)
Introduction for the Researcher
Welcome to the technical support guide for N-ethyl-N-methylformamide (NEMF). As researchers, scientists, and drug development professionals, the integrity of your starting materials and formulations is paramount. The stability of a compound like NEMF, a substituted amide, can be influenced by various environmental factors, potentially impacting experimental outcomes, product efficacy, and safety.
This guide is structured to provide direct, actionable answers to the challenges you may face when working with NEMF. Moving beyond a simple list of procedures, we delve into the causality behind experimental choices, offering troubleshooting advice and robust protocols. Our goal is to empower you with the knowledge to design self-validating experiments that ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding NEMF stability, providing a solid foundation for your work.
Q1: What are the recommended storage and handling conditions for this compound (NEMF)?
A: Proper storage is the first line of defense against degradation. Based on its chemical properties, NEMF should be stored at room temperature in a dry, well-ventilated area.[1][2] The container must be kept tightly sealed to prevent moisture absorption and potential hydrolysis. It is also crucial to store it away from incompatible materials such as strong acids, bases, and oxidizing agents, which can accelerate degradation.[3] For handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and operate within a well-ventilated space or fume hood to avoid inhalation.[4]
Q2: What are the primary chemical pathways through which NEMF is likely to degrade?
A: While NEMF is stable under recommended conditions, it can degrade under stress.[1] The primary degradation pathways, common to secondary amides, are:
-
Hydrolysis: This is the most common degradation route for amides. In the presence of water, and accelerated by acidic or basic conditions, the amide bond can cleave to yield N-ethyl-N-methylamine and formic acid.[5]
-
Oxidation: NEMF can be susceptible to oxidation, potentially forming various byproducts.[5] Forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate this pathway.[6]
-
Photolysis: Exposure to high-energy light (like UV light) can provide the energy needed to break chemical bonds, leading to photodegradation. Stability studies should evaluate the effect of light as per ICH guidelines.[7]
-
Thermal Degradation: High temperatures can increase the rate of all chemical reactions, including degradation.[8] It is important to understand the thermal limits of NEMF, especially if it's used in processes involving heat.
Q3: I'm observing a slight change in the color or odor of my aged NEMF sample. Is this a sign of degradation?
A: Yes, it could be. A pure sample of NEMF is typically a clear, colorless liquid.[3] Any deviation, such as the development of a yellow tint or a change in its faint odor, suggests a chemical change has occurred. The formation of degradation products or impurities is the most likely cause. If you observe such changes, you should re-qualify the material using an appropriate analytical method, like HPLC or GC-MS, before use to confirm its purity and identity.
Q4: How can degradation of NEMF impact my experimental results in a drug formulation context?
A: The impact can be significant and multifaceted:
-
Loss of Potency: Degradation reduces the concentration of the active NEMF molecule, leading to a direct loss of the intended chemical activity or property.
-
Formation of Reactive Impurities: Degradation products may be more reactive than the parent compound. For example, the amine byproduct from hydrolysis could react with other components in a formulation.
-
Altered Physicochemical Properties: The generation of acidic (formic acid) or basic (N-ethyl-N-methylamine) degradants can shift the pH of a solution, potentially affecting the stability of other components, solubility, or even the performance of the final product.[5]
-
Safety and Toxicity Concerns: Degradation products may have different toxicological profiles than the parent compound, posing a potential safety risk.[9]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experimentation.
Issue: Unexpected peaks are appearing in my HPLC chromatogram during analysis of an NEMF sample.
Q: I'm running a stability study on an NEMF-containing solution, and over time, I see new peaks eluting near my main NEMF peak. What are they, and how can I identify them?
A: This is a classic indicator of degradation or contamination. The troubleshooting process should be systematic.
Causality: New chromatographic peaks represent new chemical entities. In a stability study, these are most likely degradation products formed under the stress conditions (e.g., heat, pH, light).[6] They could also be impurities from the initial material, contaminants, or reaction products with excipients in your formulation.
Troubleshooting Workflow:
-
Characterize the Parent Compound: Ensure you have a clean chromatogram of a freshly prepared, high-purity NEMF standard. This is your baseline (t=0).
-
Analyze Control Samples: Always run control samples (e.g., placebo formulation without NEMF, solvent blanks) under the same stress conditions. This helps differentiate degradants from impurities originating from other components.
-
Hypothesize Degradant Identity: Based on the likely degradation pathways, the primary suspects from hydrolysis are N-ethyl-N-methylamine and formic acid. Formic acid is often difficult to detect by UV-HPLC without derivatization, but the amine should be detectable.
-
Employ Mass Spectrometry (LC-MS): The most effective way to identify unknown peaks is to use a mass spectrometer coupled to your LC system. By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights and fragmentation patterns, which provides strong evidence for their structures. For instance, you would look for the molecular ion corresponding to N-ethyl-N-methylamine.
-
Perform Forced Degradation: If you haven't already, perform a forced degradation study (see Protocol 1).[9] This will intentionally generate the degradation products, often at higher concentrations, making them easier to detect and identify. By comparing the chromatograms from different stress conditions (e.g., acid vs. base vs. oxidation), you can gain clues about the nature of the degradants.
Issue: Experimental results are inconsistent and not reproducible.
Q: My dose-response curves are shifting, and my assay results vary from day to day. Could NEMF instability be the culprit?
A: Absolutely. Assay variability is a common consequence of using an unstable compound.
Causality: If NEMF degrades in your stock solution or assay buffer, its effective concentration will decrease over time. Preparing a solution for a week's worth of experiments without confirming its stability can lead to you using a lower-than-expected concentration in later experiments, causing inconsistent results.
Troubleshooting Workflow:
-
Assess Solution Stability: Conduct a short-term stability study of NEMF in your primary solvent or buffer. Prepare a fresh stock, and analyze its purity and concentration via a calibrated HPLC method at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours) under your typical storage conditions (e.g., benchtop, 4°C).
-
Implement Strict Solution Preparation Protocols: Based on the stability data, establish a clear standard operating procedure (SOP). This may require preparing fresh solutions daily or defining a validated "use-by" time for stock solutions.
-
Evaluate Environmental Factors: Consider the conditions of your assay. Is it run at an elevated temperature? Is the buffer pH extreme? Is the plate exposed to light for long periods? Any of these could be accelerating degradation during the experiment itself.
-
Use a Stability-Indicating Method: Ensure your analytical method is "stability-indicating." This means it can accurately measure the amount of intact NEMF in the presence of its degradation products. This is crucial for getting an accurate measure of concentration.
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step protocols for essential stability monitoring experiments.
Protocol 1: Conducting a Forced Degradation Study
A forced degradation (or stress testing) study is fundamental to understanding a molecule's intrinsic stability.[7] It helps identify likely degradation products and is essential for developing a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the drug substance.
Objective: To intentionally degrade NEMF under various stress conditions to identify potential degradants and degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of NEMF in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition below, mix the NEMF stock with the stressor solution. Store a control sample (NEMF in solvent) protected from light at a cold temperature (e.g., 4°C).
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot of each sample. Quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute to a suitable concentration for HPLC analysis.
-
Evaluation: Analyze the samples using an HPLC-UV or HPLC-MS method. Compare the chromatograms of the stressed samples to the control sample to identify new peaks and calculate the percentage of NEMF degradation.
Table 1: Recommended Stress Conditions for Forced Degradation of NEMF
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Rationale |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60°C - 80°C | To challenge the stability of the amide bond under acidic conditions.[8] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp - 60°C | To challenge the stability of the amide bond under basic conditions.[8] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | To assess susceptibility to oxidative degradation.[6] |
| Thermal | Dry Heat / Reflux in Solvent | N/A | 80°C (or higher) | To evaluate the impact of high temperature on stability. |
| Photolytic | High-Intensity Light | ICH Q1B specified | Room Temperature | To assess stability upon exposure to UV and visible light.[7] |
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a forced degradation study of NEMF.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can cleanly separate the parent drug from all its potential degradation products, ensuring an accurate measurement of the parent compound.
Objective: To establish a starting HPLC method capable of resolving NEMF from its stress-induced degradants.
Methodology:
-
Select a Column: A C18 reversed-phase column is a versatile and common starting point for small polar molecules like NEMF.
-
Develop a Gradient: Start with a simple mobile phase gradient using water (with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Optimize the Method: Inject a mixture of your stressed samples (e.g., a composite of the acid, base, and oxidative samples). Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the NEMF peak and all degradation peaks.
-
Validate the Method: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, focusing on specificity—the key parameter for a stability-indicating method.
Table 2: Starting Parameters for a Stability-Indicating HPLC-UV Method
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good retention and resolution for small polar molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization for MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient helps elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 210 nm | Amides typically have a UV absorbance at low wavelengths. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Section 4: Understanding NEMF Degradation Pathways
A deeper understanding of the chemical reactions involved in degradation is key to predicting issues and developing robust formulations.
Predicted Hydrolysis Pathway
Amide hydrolysis is a well-understood reaction. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the C-N amide bond.
Diagram: Predicted Hydrolysis Degradation Pathway of NEMF
Caption: Predicted hydrolysis pathway of NEMF under acidic or basic conditions.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scribd.com [scribd.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: N-ethyl-N-methylformamide (NEMF) Recycling Strategies for the Laboratory
Welcome to the technical support guide for the recovery and recycling of N-ethyl-N-methylformamide (NEMF). This document provides researchers, scientists, and drug development professionals with practical, field-tested strategies for purifying used NEMF, reducing both chemical waste and operational costs. The methodologies described herein are designed to be self-validating, ensuring the recycled solvent meets stringent purity requirements for reuse in sensitive applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and recycling of NEMF.
Q1: Why is recycling this compound (NEMF) recommended?
Recycling NEMF is driven by two primary factors: economic savings and environmental stewardship. NEMF is a versatile polar aprotic solvent used in organic synthesis and various industrial processes.[1][2] Recovering the solvent after a reaction significantly reduces the purchasing costs of virgin material. Environmentally, recycling minimizes the volume of hazardous chemical waste that requires expensive and energy-intensive disposal, contributing to greener laboratory practices.
Q2: What are the typical impurities found in used NEMF?
Impurities in used NEMF are process-dependent but generally fall into these categories:
-
Water: Absorbed from the atmosphere or introduced during aqueous workups.
-
Dissolved Salts: Inorganic salts from reagents or buffers that are sparingly soluble.
-
Non-Volatile Organic Compounds: Starting materials, reaction byproducts, or high-molecular-weight products.
-
Degradation Products: NEMF can undergo slow hydrolysis to formic acid, ethylamine, and methylamine, particularly if exposed to strong acids or bases at elevated temperatures.
Q3: Is NEMF stable enough for purification by distillation?
This compound has a relatively high boiling point of 163.7°C at atmospheric pressure.[1][3] While thermally stable to a degree, prolonged heating at this temperature can risk decomposition. Therefore, vacuum distillation is the strongly recommended method. By reducing the pressure, the boiling point is significantly lowered, allowing for efficient vaporization and separation from non-volatile impurities well below the decomposition temperature.
Q4: What are the primary safety hazards associated with recycling NEMF?
NEMF presents several hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.[4]
-
Flammability: It is a flammable liquid and vapor.[4] All heating must be done using heating mantles or oil baths, with no open flames. Ensure electrical equipment is properly grounded.
-
Irritation: It causes skin irritation and serious eye irritation.[5]
-
Respiratory Effects: Vapors may cause respiratory irritation.[5]
-
Toxicity: It is harmful if swallowed.[5]
Mandatory Safety Precautions:
-
Always handle NEMF inside a certified chemical fume hood.
-
Wear appropriate PPE: flame-retardant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Ensure fire-extinguishing media (e.g., dry chemical or CO2 extinguisher) is accessible.
Part 2: Troubleshooting Guides & Purification Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Problem 1: My used NEMF contains dissolved salts and non-volatile organic byproducts.
Solution: Fractional Vacuum Distillation. This is the most effective method for separating the volatile NEMF solvent from non-volatile contaminants.
Experimental Protocol: Fractional Vacuum Distillation of NEMF
Causality: The large difference in vapor pressure between NEMF and non-volatile solutes (like salts or heavy organics) allows for clean separation. Applying a vacuum lowers the boiling point, preserving the chemical integrity of NEMF by preventing thermal degradation.
Step-by-Step Methodology:
-
Pre-Treatment (Optional): If the solvent contains a high concentration of acidic or basic impurities, a preliminary neutralization and wash with brine may be beneficial. However, this introduces water that must be removed later. For most applications, direct distillation is sufficient.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus as shown in the diagram below. Use a short Vigreux column to balance separation efficiency with product throughput.
-
Ensure all glass joints are properly sealed with a vacuum-rated grease.
-
Use a heating mantle connected to a variable power controller for heating. Never use an open flame.
-
Connect the vacuum adapter to a cold trap (e.g., dry ice/acetone) and a vacuum pump. The cold trap is critical to protect the pump from corrosive vapors.
-
-
Execution:
-
Fill the boiling flask no more than two-thirds full with the used NEMF. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Begin stirring (if using a stir bar) and slowly apply vacuum.
-
Once the target vacuum is reached (e.g., 10-20 mmHg), gradually increase the heat to the boiling flask.
-
Discard the initial fraction (first 5-10% of the distillate), as it may contain more volatile impurities.
-
Collect the main fraction, monitoring the head temperature. The boiling point will be stable during the collection of pure NEMF.
-
Stop the distillation when the temperature starts to fluctuate or rise significantly, or when about 10-15% of the initial volume remains in the boiling flask. Do not distill to dryness to avoid the concentration and potential decomposition of unstable residues.
-
-
Shutdown:
-
Turn off the heat and allow the system to cool under vacuum.
-
Slowly and carefully vent the apparatus to atmospheric pressure before disassembling.
-
Visualization: Vacuum Distillation Workflow
Caption: Workflow for purification of NEMF via fractional vacuum distillation.
Problem 2: My NEMF is contaminated with water, affecting my moisture-sensitive reaction.
Solution: Drying with a suitable desiccant followed by distillation.
Causality: Certain desiccants can selectively adsorb water without reacting with the amide functionality of NEMF. A final distillation step (under vacuum) is essential to remove the desiccant and any dissolved impurities.
Experimental Protocol: Drying NEMF
-
Desiccant Selection:
-
Recommended: Use 4Å molecular sieves. They are highly efficient and chemically inert towards NEMF.
-
Acceptable: Anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (Drierite®).
-
Avoid: Strong dehydrating agents like phosphorus pentoxide or calcium hydride, which can react with amides.
-
-
Procedure:
-
In a suitable flask, add the water-contaminated NEMF.
-
Add the chosen desiccant (approximately 5-10% w/v).
-
Stopper the flask and allow it to stand for 12-24 hours with occasional swirling. For faster drying, the mixture can be stirred.
-
-
Purification:
-
Carefully decant or filter the NEMF away from the desiccant.
-
Perform a final vacuum distillation as described in the protocol above. This step is crucial to achieve very low water content and high purity.
-
Part 3: Purity Assessment and Validation
To ensure the recycled solvent is fit for purpose, its purity must be validated. This protocol system is self-validating through analytical confirmation.
Q: How do I confirm the purity of my recycled NEMF?
A: Use a combination of analytical techniques to assess purity, water content, and chemical identity.
| Analytical Technique | Purpose | Acceptance Criteria (Typical) |
| Gas Chromatography (GC) | To determine the percentage purity and detect volatile organic impurities. | > 99.5% peak area for NEMF. |
| Karl Fischer Titration | To quantify the water content accurately. | < 100 ppm (0.01%) for use in moisture-sensitive applications. |
| ¹H NMR Spectroscopy | To confirm the chemical structure and identify any major organic impurities or degradation products. | Spectrum should match the reference spectrum of pure NEMF with no significant unassigned peaks. |
| Refractive Index | A quick physical check of purity. | The measured value should be close to that of pure NEMF (approx. 1.432).[6] |
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 4. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. N-Methylformamide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide for the Modern Laboratory: N-ethyl-N-methylformamide (NEMF) as a Viable Alternative to Dimethylformamide (DMF)
Introduction: The Evolving Landscape of Aprotic Solvents
For decades, N,N-Dimethylformamide (DMF) has been a cornerstone of organic synthesis. Its high dielectric constant, aprotic nature, and broad solvency have made it the go-to medium for a vast array of transformations, from nucleophilic substitutions to modern cross-coupling reactions.[1][2] However, the landscape is shifting. Growing regulatory scrutiny and a deeper understanding of its toxicological profile—specifically its classification as a reproductive toxin—have made the reliance on DMF increasingly untenable, particularly in process development and pharmaceutical manufacturing.[3][4][5][6]
This guide is born from the pressing need for safer, more sustainable laboratory practices without compromising synthetic efficiency. We will conduct an in-depth, evidence-based comparison between the incumbent, DMF, and a promising, structurally analogous alternative: N-ethyl-N-methylformamide (NEMF). This document moves beyond a simple cataloging of physical properties to provide researchers, chemists, and drug development professionals with the critical insights and experimental context needed to make informed decisions about solvent substitution. We will explore the physicochemical nuances, performance in key reactions, and safety profiles, empowering you to modernize your synthetic protocols.
Part 1: A Tale of Two Amides - Physicochemical Properties
At a glance, NEMF and DMF are close relatives. Both are polar aprotic formamides, but the substitution of a single methyl group for an ethyl group in NEMF introduces subtle yet significant changes in its physical properties. These differences can be leveraged to optimize reaction conditions and downstream processing.
| Property | N,N-Dimethylformamide (DMF) | This compound (NEMF) | Implication for the Synthetic Chemist |
| Molecular Formula | C₃H₇NO | C₄H₉NO | NEMF has a slightly larger hydrocarbon character. |
| Molecular Weight | 73.09 g/mol [7] | 87.12 g/mol [8][9] | Affects molarity calculations and mass-based metrics. |
| CAS Number | 68-12-2[7] | 28860-25-5[8] | Critical for procurement and regulatory tracking. |
| Boiling Point | 153 °C[7][10] | 163.7 °C[8][11][12] | NEMF's higher boiling point allows for a wider operational temperature range, beneficial for reactions requiring elevated temperatures. |
| Freezing Point | -61 °C[7] | Not readily available | Both remain liquid under typical laboratory deep-freeze conditions. |
| Density (at 20-25°C) | ~0.944 g/mL[7] | ~0.878 g/cm³[8][11] | NEMF is less dense, which may influence phase separations during aqueous workups. |
| Flash Point | 58 °C (closed cup)[10] | 61.8 °C[8][11] | Both are combustible liquids with similar flash points, requiring appropriate handling.[4] |
| Dielectric Constant | 36.7[10] | Data not available, but expected to be slightly lower than DMF's due to the less polar ethyl group. | This value is central to the solvent's ability to dissolve salts and stabilize charged intermediates. |
| Miscibility | Miscible with water and most organic liquids.[13] | Soluble in water and many organic solvents.[14] | Both offer excellent and comparable miscibility for versatile reaction and workup conditions. |
The most notable differences are NEMF's higher boiling point and slightly lower density. The elevated boiling point is a distinct advantage, providing a ~10 °C higher ceiling for thermal reactions before requiring pressurized systems. This can be crucial for sluggish transformations or when needing to drive equilibria forward.
Part 2: Performance in Key Organic Reactions
The true test of a solvent is its performance in facilitating chemical reactions. DMF is a workhorse in many reaction classes due to its ability to solvate a wide range of substrates and reagents, stabilizing polar intermediates and transition states.[15] While direct, side-by-side comparative studies with NEMF are emerging, we can infer its performance based on its properties and data from analogous N-alkylamides.
Nucleophilic Aromatic Substitution (SNAr)
-
The Role of the Solvent: SNAr reactions proceed through a charged, polar Meisenheimer complex. A polar aprotic solvent is essential to stabilize this intermediate without protonating the nucleophile.
-
Performance of DMF: DMF is an archetypal solvent for SNAr, accelerating these reactions significantly compared to protic or nonpolar solvents.[6][16]
-
Expected Performance of NEMF: Given its structural similarity and presumed high polarity, NEMF is expected to be an excellent solvent for SNAr reactions. The slightly larger steric profile of the N-ethyl group is unlikely to interfere with the solvation of the Meisenheimer complex. Its higher boiling point could be advantageous for reactions involving deactivated aromatic systems that require higher temperatures to proceed at a reasonable rate.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
-
The Role of the Solvent: In Suzuki-Miyaura couplings, the solvent must dissolve both the organic halide and the aqueous base/boronic acid phases (or facilitate their interaction), and it must effectively coordinate with the palladium catalyst to stabilize the active catalytic species. Polar solvents like DMF have been shown to influence selectivity and efficiency.[6][17]
-
Performance of DMF: DMF is a very common solvent for Suzuki reactions, valued for its ability to dissolve a wide range of substrates and reagents and to maintain catalyst stability at elevated temperatures.[18][19]
-
Expected Performance of NEMF: NEMF is anticipated to be a highly effective substitute. Its solvency and high boiling point are well-suited for these often-heated reactions. The coordinating ability of the amide oxygen with the palladium center should be comparable to that of DMF, ensuring the stabilization of the catalytic cycle.
Workflow: Evaluating Solvent Performance in a Suzuki-Miyaura Coupling
This diagram outlines the logical workflow for a chemist to test NEMF as a replacement for DMF in a standard cross-coupling reaction.
Caption: Experimental workflow for comparing DMF and NEMF in a Suzuki-Miyaura reaction.
Amide Bond Formation
-
The Role of the Solvent: In peptide couplings and other amidations, the solvent must dissolve the starting materials (often zwitterionic amino acids) and the coupling reagents, while not interfering with the reaction.
-
Performance of DMF: DMF is the most common solvent for solid-phase peptide synthesis (SPPS) and many solution-phase amidations, owing to its excellent resin-swelling properties and ability to dissolve protected amino acids.[6][20]
-
Expected Performance of NEMF: NEMF is poised to be an excellent alternative in this space. Its chemical nature is nearly identical to DMF's for the purpose of solvation and non-interference. Researchers should find it to be a near drop-in replacement, with potential adjustments to temperature for optimizing difficult couplings.
Part 3: The Decisive Factor - Safety, Toxicity, and Regulation
While performance is critical, the impetus for replacing DMF is its significant health and safety concerns. This is where NEMF presents its most compelling advantage.
| Hazard Category | N,N-Dimethylformamide (DMF) | This compound (NEMF) | Analysis and Impact |
| Reproductive Toxicity | Category 1B ; H360D: May damage the unborn child. [6] This is a major regulatory driver for its restriction. | Not classified as a reproductive toxin based on available data. No H360 statement.[9][21] | This is the key differentiator. NEMF lacks the severe, chronic hazard that is forcing industry to move away from DMF. |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans.[4] | Not identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[21][22] | NEMF has a more favorable carcinogenicity profile based on current classifications. |
| Acute Toxicity | Damages the liver; symptoms include abdominal pain, nausea, jaundice.[5] | Harmful if swallowed; causes skin and serious eye irritation; may cause respiratory irritation.[9][21] | Both solvents are hazardous and require careful handling with appropriate PPE, but DMF's specific, well-documented organ toxicity (hepatotoxicity) is a greater concern. |
| Regulatory Status | Listed as a Substance of Very High Concern (SVHC) under EU REACH; use is increasingly restricted.[3][6] | Not currently under the same level of intense regulatory scrutiny. | Adopting NEMF can future-proof processes against upcoming restrictions on DMF. |
Decision-Making Framework: Choosing Your Solvent
This flowchart provides a logical path for deciding between DMF and NEMF for a new or existing chemical process.
References
- 1. nbinno.com [nbinno.com]
- 2. Dimethylformamide (DMF) | Eastman [eastman.com]
- 3. researchgate.net [researchgate.net]
- 4. turi.org [turi.org]
- 5. epa.gov [epa.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 8. This compound | 28860-25-5 [chemnet.com]
- 9. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kianresin.com [kianresin.com]
- 11. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 12. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 13. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 14. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 15. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization of N, N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. cdnisotopes.com [cdnisotopes.com]
A Comparative Toxicological Assessment of N-ethyl-N-methylformamide and Other Aprotic Solvents: A Guide for Researchers
In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is paramount, not only for reaction efficiency and product purity but also for ensuring the safety of researchers and the environmental sustainability of the process. Aprotic solvents are widely utilized for their ability to dissolve a broad range of compounds and for their inertness in many chemical reactions. However, their utility is often shadowed by significant toxicological concerns. This guide provides a comparative analysis of the toxicity profile of N-ethyl-N-methylformamide against a selection of commonly used aprotic solvents.
It is critical to note at the outset that publicly available, in-depth toxicological data for this compound is notably scarce. Consequently, this guide will leverage data from its close structural analogs, N,N-dimethylformamide (DMF) and N-methylformamide (NMF), to infer potential hazards. This approach, grounded in the principle of structure-activity relationships, necessitates a cautious interpretation and underscores the imperative for empirical toxicological testing of this compound.
The Aprotic Solvent Landscape: A Balancing Act of Utility and Safety
Aprotic solvents, lacking an acidic proton, are indispensable in a variety of chemical transformations, including nucleophilic substitutions and organometallic reactions. This guide focuses on the following widely used aprotic solvents, comparing their known toxicological profiles with the inferred profile of this compound:
-
N,N-Dimethylformamide (DMF): A versatile and widely used solvent, but with well-documented hepatotoxicity and reproductive health hazards.[1][2][3]
-
N,N-Dimethylacetamide (DMAc): Structurally similar to DMF, it shares concerns regarding liver toxicity.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with lower toxicity compared to many others in its class.
-
N-Methyl-2-pyrrolidone (NMP): Effective solvent but recognized as a reproductive toxicant.
-
Acetonitrile (ACN): Widely used in chromatography and as a reaction solvent, with a distinct toxicity profile related to cyanide metabolism.
Comparative Toxicity Profiles: A Data-Driven Overview
The following tables summarize the available toxicological data for the selected aprotic solvents. The data for this compound is largely inferred from its analogs, DMF and NMF, and this is explicitly noted.
Table 1: Acute Toxicity Data
| Solvent | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| N,N-Dimethylformamide (DMF) | 2800 mg/kg | 4720 mg/kg | 9400 mg/m³ (2h, mouse) |
| N-methylformamide (NMF) | 4000-7077 mg/kg (Rat) | 1500 mg/kg (Pregnant Rabbit) | 50 ppm (No adverse effects, 2-week study)[4] |
| N,N-Dimethylacetamide (DMAc) | 4300 mg/kg | 2240 mg/kg | 2500 ppm (1h) |
| Dimethyl Sulfoxide (DMSO) | 14500 mg/kg | 40000 mg/kg | Data Not Available |
| N-Methyl-2-pyrrolidone (NMP) | 3914 mg/kg | 8000 mg/kg | >5.1 mg/L (4h) |
| Acetonitrile (ACN) | 2460 mg/kg | >2000 mg/kg | 7551 ppm (8h) |
Data compiled from various sources, including PubChem and material safety data sheets.
Table 2: Chronic Toxicity, Reproductive Toxicity, and Carcinogenicity
| Solvent | Primary Target Organ(s) | Reproductive/Developmental Toxicity | Carcinogenicity Classification |
| This compound | Liver (inferred), Reproductive Organs (inferred) | Suspected reproductive toxicant (inferred from analogs) | Data Not Available |
| N,N-Dimethylformamide (DMF) | Liver | Known reproductive toxicant[1][3] | IARC Group 2B (Possibly carcinogenic to humans) |
| N-methylformamide (NMF) | Liver, Reproductive Organs | Known reproductive and developmental toxicant[4] | Data Not Available |
| N,N-Dimethylacetamide (DMAc) | Liver | Suspected reproductive toxicant | Not classifiable |
| Dimethyl Sulfoxide (DMSO) | Eyes (in some animal studies) | Generally considered low risk | Not classifiable |
| N-Methyl-2-pyrrolidone (NMP) | Reproductive Organs | Known reproductive toxicant | Not classifiable |
| Acetonitrile (ACN) | Central Nervous System | Limited evidence | EPA Group D (Not classifiable as to human carcinogenicity) |
Classifications are based on data from the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).
Understanding the Mechanism: The Role of Metabolism in Formamide Toxicity
The toxicity of formamide derivatives like DMF and NMF is intrinsically linked to their metabolism.[5] The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2E1, which catalyze the demethylation of the nitrogen atom.[6] This process can lead to the formation of reactive metabolites that are responsible for the observed hepatotoxicity.
Given the structural similarity of this compound, it is reasonable to hypothesize that it undergoes a similar metabolic activation pathway, leading to potential liver toxicity. The presence of both an ethyl and a methyl group on the nitrogen atom may influence the rate and byproducts of metabolism, a factor that requires dedicated toxicokinetic studies to elucidate.
Experimental Protocols for a Comprehensive Toxicological Evaluation
To address the data gaps for this compound, a battery of standardized toxicological assays should be conducted. The following experimental workflows are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Assessment (Following OECD Test Guideline 423)
This test provides an estimation of the acute toxicity (LD50) of a substance after oral administration.
In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test - Following OECD Test Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8]
Reproduction/Developmental Toxicity Screening Test (Following OECD Test Guideline 421)
This in vivo screening assay provides information on potential effects on male and female reproductive performance and on the development of offspring.[9][10][11]
Conclusion and Recommendations for Safe Handling
The available evidence, primarily from structurally related analogs, suggests that this compound should be handled with a high degree of caution, with the potential for hepatotoxicity and reproductive toxicity being the primary concerns. Until robust, specific toxicological data for this compound becomes available, it is prudent to treat it with the same, if not greater, level of precaution as DMF and NMP.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Prioritize Solvent Selection: Whenever possible, less toxic alternatives to formamide-based solvents should be considered. Green chemistry principles should guide the selection process.
-
Implement Strict Engineering Controls: Use of this compound should be restricted to well-ventilated laboratories, preferably within a fume hood, to minimize inhalation exposure.
-
Utilize Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Given the potential for dermal absorption, as seen with DMF, ensuring glove integrity is paramount.
-
Advocate for Further Research: The significant data gap for this compound highlights the need for comprehensive toxicological evaluation. Researchers and institutions should champion and support studies to fully characterize its safety profile.
By fostering a culture of safety and advocating for data-driven decision-making, the scientific community can continue to innovate while protecting its most valuable asset: its people.
References
- 1. The potential health risks of N,N-dimethylformamide: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The toxicity of N,N-dimethylformamide (DMF)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology -Safety and Health at Work | Korea Science [koreascience.kr]
- 7. 40 CFR § 799.9510 - TSCA bacterial reverse mutation test. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating Solvent Selection in Pharmaceutical Development: An Environmental Impact Assessment of N-ethyl-N-methylformamide and its Alternatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, solvent selection is a critical decision with far-reaching implications for process efficiency, safety, and environmental stewardship. N-ethyl-N-methylformamide (NEMF), a polar aprotic solvent, finds utility in various synthetic applications. However, the increasing scrutiny of the environmental footprint of all chemical entities necessitates a thorough evaluation of its environmental impact. This guide provides a comprehensive environmental assessment of NEMF, addresses the current data gaps, and presents a comparative analysis with commonly used alternative solvents. By integrating experimental data, standardized testing protocols, and predictive methodologies, this document aims to empower researchers and drug development professionals to make informed, environmentally conscious decisions in their solvent selection processes.
This compound (NEMF): An Environmental Profile
This compound (CAS 28860-25-5) is a formamide derivative with a molecular formula of C4H9NO.[1][2] Its utility as a solvent is derived from its physicochemical properties. However, a comprehensive understanding of its environmental impact is crucial for its responsible use.
Physicochemical Properties and Hazard Information
A summary of the known physicochemical properties and hazard classifications for NEMF is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C4H9NO | [1][2] |
| Molecular Weight | 87.12 g/mol | [1][2] |
| Boiling Point | 163.7 °C at 760 mmHg | [2] |
| Density | 0.878 g/cm³ | [2] |
| Flash Point | 61.8 °C | [2] |
| Vapor Pressure | 2.04 mmHg at 25°C | [2] |
| GHS Hazard Statements | H227, H302, H312, H315, H319, H332, H335, H360 | [3] |
The Globally Harmonized System (GHS) hazard statements indicate that NEMF is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[3]
Addressing Data Gaps in Environmental Fate and Ecotoxicity
A thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of experimental data on the environmental fate and ecotoxicity of NEMF. Specifically, there is a scarcity of studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for key environmental endpoints.
In the absence of direct experimental data, a preliminary environmental risk assessment can be approached through qualitative structure-activity relationship (SAR) analysis and the use of validated Quantitative Structure-Activity Relationship (QSAR) models.[4][5] These predictive methods are integral to modern chemical risk assessment, allowing for the estimation of a substance's properties based on its chemical structure and the known properties of similar compounds.[6]
Causality Behind Predictive Approaches: The use of predictive models is a scientifically robust and regulatory-accepted approach to fill data gaps for chemicals with limited experimental testing.[5] This is particularly relevant for substances like NEMF, which may be used in lower volumes or in highly controlled settings, thus not having undergone extensive environmental testing. The predictions are based on the principle that the structure of a chemical dictates its physicochemical properties and, consequently, its environmental fate and effects.
Based on its structure as a small, water-miscible N,N-disubstituted amide, we can infer some likely environmental characteristics by comparison with the well-studied analogue, N,N-dimethylformamide (DMF).
-
Biodegradation: Simple amides can be susceptible to microbial degradation. However, the degree and rate can vary significantly.
-
Hydrolysis: Formamides can undergo hydrolysis, particularly under acidic or basic conditions, although this is often a slow process at neutral environmental pH.
-
Photolysis: The potential for direct photolysis in the environment is dependent on the substance's ability to absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm).
-
Ecotoxicity: The toxicity to aquatic organisms is difficult to predict without specific data, but small, water-soluble organic molecules can have a narcotic mode of action.
The following diagram illustrates the typical workflow for an environmental impact assessment, highlighting the points where experimental data for NEMF are currently lacking.
Caption: Workflow for the environmental impact assessment of NEMF, indicating available data and current data gaps.
Comparative Analysis of Alternative Solvents
To provide context for the potential environmental impact of NEMF, this section details the environmental profiles of four common alternative solvents used in pharmaceutical and chemical applications: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, and N-Methyl-2-pyrrolidone (NMP).
The following table summarizes key environmental data for these alternatives. It is important to note that these values are indicative and can vary depending on the specific study conditions.
| Parameter | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Acetonitrile | N-Methyl-2-pyrrolidone (NMP) |
| Ready Biodegradability | Readily biodegradable | Inherently biodegradable, but not readily | Readily biodegradable | Readily biodegradable |
| Aquatic Toxicity - Fish (96h LC50) | > 1000 mg/L | 7100 - 10000 mg/L | 730 - 1000 mg/L | > 500 mg/L |
| Aquatic Toxicity - Daphnia (48h EC50) | > 1000 mg/L | > 1000 mg/L | > 1000 mg/L | > 500 mg/L |
| Aquatic Toxicity - Algae (72h EC50) | > 1000 mg/L | > 500 mg/L | > 1000 mg/L | > 500 mg/L |
| Hydrolysis | Stable | Stable | Stable | Stable |
| Photolysis | Not expected to be significant | Not expected to be significant | Not expected to be significant | Not expected to be significant |
Data Interpretation and Causality:
-
Biodegradability: The "readily biodegradable" classification (as per OECD 301 guidelines) is a high standard, indicating that the substance is likely to be rapidly and completely removed in a wastewater treatment plant.[7][8] Solvents like DMSO, Acetonitrile, and NMP meet this criterion, suggesting a lower potential for persistence in the environment. DMF, being inherently biodegradable, will also break down, but potentially at a slower rate.
-
Aquatic Toxicity: The LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population) values are measures of acute toxicity. Higher values indicate lower toxicity. The data presented suggest that all four alternative solvents have low acute toxicity to aquatic organisms.
-
Hydrolysis and Photolysis: The stability of these solvents to hydrolysis and photolysis indicates that these are not significant environmental degradation pathways. Biodegradation is therefore the primary mechanism for their removal from the environment.
The following diagram illustrates the inferred environmental fate of NEMF based on its structural similarity to DMF.
References
- 1. Formamide, N-ethyl-N-methyl- | CymitQuimica [cymitquimica.com]
- 2. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 3. This compound | 28860-25-5 [sigmaaldrich.com]
- 4. ecetoc.org [ecetoc.org]
- 5. LJMU Research Online [researchonline.ljmu.ac.uk]
- 6. acs.org [acs.org]
- 7. oecd.org [oecd.org]
- 8. Biodegradability and transformation of human pharmaceutical active ingredients in environmentally relevant test systems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating Experimental Results in N-ethyl-N-methylformamide (NEMF)
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on validating experimental results obtained using N-ethyl-N-methylformamide (NEMF). As a polar aprotic solvent, NEMF offers a unique set of properties, but its less common usage compared to stalwarts like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) necessitates a rigorous and objective validation strategy. This document moves beyond simple protocols to explain the underlying scientific rationale, enabling you to design self-validating experiments and interpret your results with confidence.
Understanding this compound: Properties and Context
This compound is a tertiary amide notable for its role as a versatile polar aprotic solvent and as a model compound for studying the conformational preferences of peptide bonds, a fundamental aspect of protein structure.[1] Its molecular structure, featuring both ethyl and methyl groups on the nitrogen atom, provides a distinct chemical environment compared to more common formamides.
Caption: Chemical structure of this compound (C₄H₉NO).
Before incorporating NEMF into any workflow, it is crucial to understand its physicochemical properties in comparison to benchmark solvents. This context is essential for predicting its behavior and troubleshooting unexpected results.
Table 1: Physicochemical Properties of NEMF and Common Polar Aprotic Solvents
| Property | This compound (NEMF) | N,N-Dimethylformamide (DMF) | N-Methylformamide (NMF) | Dimethyl Sulfoxide (DMSO) |
|---|---|---|---|---|
| CAS Number | 28860-25-5[2][3] | 68-12-2[2] | 123-39-7 | 67-68-5 |
| Molecular Weight ( g/mol ) | 87.12[2] | 73.09 | 59.07 | 78.13 |
| Boiling Point (°C) | 163.7[1][2] | 153 | 180–185[1] | 189 |
| Density (g/cm³) | 0.878[1][2] | 0.944 | 1.011 | 1.100 |
| Flash Point (°C) | 61.8[1][2] | 58 | 111 | 87 |
| Miscibility | Miscible with water and many organic solvents.[4] | Miscible with water and organic solvents.[1] | Moderate water solubility.[1] | Miscible with water and a wide range of organic solvents. |
The properties of NEMF—particularly its boiling point and density, which are intermediate between DMF and NMF—suggest it can be a useful alternative where finer control over solvent properties is required.
The Validation Workflow: A Strategy for Confidence
Validating results from a less-common solvent is not a single action but a systematic process. The goal is to de-risk your primary experiment by ensuring that the observed outcomes are due to the intended chemistry, not solvent artifacts. This involves verifying solvent integrity, running comparative experiments, and conducting rigorous product analysis.
Caption: A systematic workflow for validating experimental results using NEMF.
Core Experimental Protocols for Validation
The following protocols provide a practical, step-by-step guide to implementing the validation workflow.
Protocol A: Pre-experimental Purity Verification of NEMF
Trustworthiness Pillar: The integrity of any experiment begins with the purity of its reagents. Solvent contaminants can act as catalysts, inhibitors, or competing reagents, leading to erroneous results. This protocol establishes a baseline for solvent quality.
-
Objective: To confirm the purity of the this compound solvent lot and identify any significant impurities prior to its use.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of NEMF (e.g., 1 µL in 1 mL of a volatile solvent like dichloromethane or ethyl acetate).
-
Instrument Setup: Use a standard non-polar GC column (e.g., DB-5ms). Set a temperature program that starts below the boiling point of the dilution solvent and ramps up to at least 20°C above the boiling point of NEMF (163.7°C).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire data in full scan mode to detect a wide range of potential impurities.
-
-
Data Analysis & Validation Criteria:
-
Primary Peak: The chromatogram should show a major peak corresponding to NEMF. The mass spectrum of this peak should match the known fragmentation pattern of NEMF (molecular ion at m/z 87.12).
-
Purity Calculation: Calculate the area percentage of the NEMF peak. For most applications, a purity of ≥98% is considered acceptable.
-
Impurity Identification: Analyze the mass spectra of any minor peaks. Common impurities may include starting materials from synthesis (e.g., ethylamine, methyl formate) or degradation products.[1] If any impurity exceeds 0.5%, its potential impact on the planned reaction must be assessed.
-
Protocol B: Comparative Performance via a Model SN2 Reaction
Expertise Pillar: The choice of a model reaction is critical. SN2 reactions are well-characterized and their rates are highly sensitive to the solvent's ability to solvate the cation without strongly hydrogen-bonding to the nucleophile—a key feature of dipolar aprotic solvents.[5] This protocol directly compares NEMF's performance against a known standard.
-
Objective: To quantitatively compare the reaction rate and yield of a standard S
N2 reaction in NEMF versus DMF. -
Model Reaction: Nucleophilic substitution of 1-bromobutane with sodium azide to form 1-azidobutane.
-
CH₃(CH₂)₃Br + NaN₃ --(Solvent)--> CH₃(CH₂)₃N₃ + NaBr
-
-
Methodology:
-
Setup: Prepare two identical reaction flasks. To each, add 1-bromobutane (1.0 eq) and sodium azide (1.2 eq).
-
Solvent Addition: To Flask A, add NEMF to achieve a specific concentration (e.g., 0.5 M). To Flask B, add DMF to achieve the identical concentration.
-
Reaction: Place both flasks in a temperature-controlled bath (e.g., 60°C) and stir vigorously.
-
Monitoring: At set time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction. Quench the aliquot with water and extract with a small volume of ether. Analyze the ether layer by GC or TLC to determine the ratio of starting material to product.
-
-
Data Analysis:
-
Plot the percentage conversion to 1-azidobutane against time for both NEMF and DMF.
-
Compare the time required to reach >95% conversion in each solvent.
-
Protocol C: Quantitative Product Analysis and Verification
Authoritative Grounding Pillar: The final validation step is to confirm that the product formed is chemically identical and of comparable purity regardless of the solvent used. This relies on standard, universally accepted analytical techniques.
-
Objective: To isolate, identify, and quantify the purity of the product obtained from both the NEMF and DMF reactions.
-
Methodology:
-
Workup: Once the reactions from Protocol B are complete, perform an identical aqueous workup on both to remove the solvent and salt byproduct. Isolate the crude 1-azidobutane product.
-
Yield Calculation: Determine the isolated yield for each reaction.
-
Identity Confirmation (¹H NMR): Dissolve a sample of each product in CDCl₃ and acquire a ¹H NMR spectrum. The chemical shifts and coupling patterns for 1-azidobutane should be identical for both samples.
-
Purity Analysis (HPLC): Develop a High-Performance Liquid Chromatography (HPLC) method to separate the product from any residual starting material or byproducts. Analyze the purity of the isolated product from both reactions.
-
-
Validation Criteria:
-
The ¹H NMR spectra of the products from both solvents must be superimposable.
-
The HPLC purity of the product from the NEMF reaction should be comparable (e.g., within 2%) to that from the DMF reaction.
-
A significant difference in yield or purity warrants further investigation into potential side reactions promoted by one of the solvents.
-
Data Interpretation: Synthesizing the Results
Table 2: Hypothetical Validation Data Summary for the SN2 Model Reaction
| Parameter | Experiment in NEMF | Experiment in DMF (Control) | Interpretation |
|---|---|---|---|
| Solvent Purity (GC-MS) | 99.2% | 99.8% | Both solvents are of acceptable purity for the experiment. |
| Time to >95% Conversion | 210 minutes | 180 minutes | The reaction is slightly slower in NEMF, suggesting a potential difference in transition state solvation. |
| Isolated Yield | 88% | 91% | The yields are comparable, indicating NEMF is an effective medium for this reaction. |
| Product Purity (HPLC) | 98.5% | 99.0% | Both solvents produce a high-purity product with minimal side reactions. |
| Product Identity (¹H NMR) | Confirmed | Confirmed | The same product is formed in both solvents. |
Analysis: Based on this hypothetical data, one can confidently conclude that while the reaction proceeds slightly slower in NEMF, it is a valid and effective solvent for this SN2 transformation, yielding a product of comparable yield and purity to the industry-standard DMF. The slight rate difference is a quantifiable characteristic of the solvent, not an indication of experimental failure.
The Broader Landscape: Strategic Solvent Selection
Validating NEMF also involves understanding its place among other alternatives. Recent legislative and environmental pressures are driving a shift away from traditional dipolar aprotic solvents like DMF and N-methyl-2-pyrrolidinone (NMP), making the exploration of alternatives like NEMF and greener options critical.[5]
Caption: Decision logic for selecting a polar aprotic solvent.
Choosing a solvent is a multi-parameter decision. While NEMF may not replace DMF in all applications, its unique properties make it a valuable tool. This validation framework allows researchers to confidently generate the necessary data to justify its use in specific synthetic contexts, contributing to a more robust and adaptable chemical toolkit.
References
A Guide to N-ethyl-N-methylformamide: A Potentially Safer Alternative to DMF for Drug Development and Research
For decades, N,N-dimethylformamide (DMF) has been a cornerstone solvent in the pharmaceutical and chemical industries, prized for its exceptional solvating power for a wide range of organic and inorganic compounds. However, its well-documented reproductive toxicity has led to increasing regulatory scrutiny and a pressing need for safer alternatives. This guide offers an in-depth comparison of N-ethyl-N-methylformamide (NEMF) as a less toxic, yet functionally similar, alternative to DMF, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in the laboratory.
The Imperative to Move Beyond DMF
DMF is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[1] Regulatory bodies, including the European Chemicals Agency (ECHA), have imposed restrictions on its use, compelling industries to seek viable replacements that do not compromise synthetic efficiency.[1] The ideal alternative would mimic DMF's desirable physicochemical properties while exhibiting a more favorable toxicological profile. NEMF, a structural analog of DMF, emerges as a promising candidate.
Physicochemical Properties: A Side-by-Side Comparison
A solvent's performance is intrinsically linked to its physical and chemical properties. Both NEMF and DMF are polar aprotic solvents, a class of solvents that can dissolve a wide range of compounds but do not participate in hydrogen bonding. This characteristic is crucial for many chemical reactions, such as SN2 reactions, where they can accelerate the reaction rate by solvating the cation of the nucleophile, leaving the anion more reactive.[2]
Below is a comparative table of the key physicochemical properties of NEMF and DMF:
| Property | This compound (NEMF) | N,N-dimethylformamide (DMF) | Source(s) |
| Molecular Formula | C₄H₉NO | C₃H₇NO | [3] |
| Molecular Weight | 87.12 g/mol | 73.09 g/mol | [3] |
| Boiling Point | 163.7 °C | 153 °C | [4][5] |
| Melting Point | N/A | -61 °C | [4] |
| Density | 0.878 g/cm³ | 0.944 g/mL | [4][5] |
| Flash Point | 61.8 °C | 58 °C | [4][5] |
| Solubility | Miscible with water and most organic solvents | Miscible with water and most organic solvents | [4] |
The slightly higher boiling point and lower density of NEMF are noteworthy, potentially offering advantages in terms of reduced volatility and easier phase separations in certain workups.
Toxicological Profile: A Critical Evaluation
The primary driver for seeking an alternative to DMF is its significant health risks. A direct comparison of the available toxicological data is essential for a comprehensive risk assessment.
| Toxicological Endpoint | This compound (NEMF) | N,N-dimethylformamide (DMF) | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed (H302) | LD50 (rat): 2,800 mg/kg | [6] |
| Skin Irritation | Causes skin irritation (H315) | May cause mild skin irritation | [3][6] |
| Eye Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation | [3] |
| Respiratory Irritation | May cause respiratory irritation (H335) | May cause respiratory irritation | [3] |
| Reproductive Toxicity | May damage fertility or the unborn child (H360/H361) | Known human reproductive toxicant | [1][6][7] |
| Carcinogenicity | Not classified as a carcinogen | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | [7] |
While NEMF is also classified as a suspected reproductive toxin (H360/H361), the volume of research and conclusive evidence for its effects in humans is significantly less than for DMF.[6] It is crucial to note that a lack of extensive data does not equate to an absence of hazard. However, for research and development activities where exposure can be strictly controlled, the potential for a less potent reproductive toxin may present a significant harm reduction.
Caption: A logical workflow for considering NEMF as an alternative to DMF.
Performance in the Laboratory: A Call for Direct Comparative Data
While the physicochemical and toxicological data provide a strong theoretical basis for considering NEMF as a DMF alternative, there is a notable lack of published, direct comparative studies on their performance in key chemical transformations. To address this gap, we present a self-validating experimental protocol for a representative SN2 reaction, allowing individual laboratories to generate their own comparative data.
Experimental Protocol: Comparative Analysis of NEMF and DMF in a Williamson Ether Synthesis
Objective: To directly compare the performance of NEMF and DMF as solvents in the SN2 reaction between 4-bromophenol and benzyl bromide.
Materials:
-
4-bromophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
This compound (NEMF), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical balance
-
Thin Layer Chromatography (TLC) apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup (Parallel Reactions):
-
Set up two identical round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere.
-
To each flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and the respective solvent (NEMF in Flask A, DMF in Flask B) to achieve a 0.5 M concentration of the limiting reagent.
-
-
Reagent Addition and Reaction Monitoring:
-
To each flask, add benzyl bromide (1.1 eq) via syringe.
-
Heat both reactions to 80 °C and monitor their progress every 30 minutes using TLC.
-
-
Workup:
-
Once the reactions are complete (as determined by TLC), cool the flasks to room temperature.
-
Dilute the reaction mixtures with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Data Analysis:
-
Determine the crude yield of the product from each reaction.
-
Analyze the purity of the crude product using HPLC.
-
Characterize the product by ¹H NMR to confirm its identity.
-
Causality Behind Experimental Choices:
-
The use of anhydrous solvents is critical to prevent side reactions involving water.
-
Potassium carbonate is a mild base suitable for deprotonating the phenol without causing decomposition of the reactants or products.
-
Monitoring by TLC allows for a real-time comparison of reaction rates.
-
HPLC analysis provides quantitative data on product purity, enabling a direct comparison of the solvent's impact on side-product formation.
Caption: A visual comparison of the hazard profiles of DMF and NEMF.
Conclusion and Future Outlook
This compound presents a compelling case as a potential alternative to DMF, primarily due to the established and severe reproductive toxicity of the latter. While the available data suggests NEMF may have a more favorable, or at least less-studied, toxicological profile, it is crucial to handle it with appropriate safety precautions, especially given its classification as a suspected reproductive toxin.
The significant gap in direct, peer-reviewed performance data means that researchers and process chemists must take the initiative to conduct their own comparative studies, such as the one outlined in this guide. By systematically evaluating NEMF in their specific applications, the scientific community can collectively build the necessary body of evidence to confidently adopt safer solvents, advancing both chemical innovation and laboratory safety.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. quora.com [quora.com]
- 3. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 5. This compound | 28860-25-5 [chemnet.com]
- 6. This compound | 28860-25-5 [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Study of Solvent Effects: N-Ethyl-N-methylformamide vs. DMSO
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and pharmaceutical sciences, the choice of solvent is a critical parameter that can dictate the outcome of a reaction, the stability of a formulation, or the viability of cryopreserved cells. Among the polar aprotic solvents, dimethyl sulfoxide (DMSO) is a well-established and versatile workhorse. However, the exploration of alternative solvents is a continuous effort driven by the need for nuanced control over reaction pathways and formulation properties. This guide provides a comparative analysis of N-ethyl-N-methylformamide (NEMF) and DMSO, offering insights into their physicochemical properties, performance in key applications, and safety profiles to aid in informed solvent selection.
Executive Summary: A Tale of Two Solvents
DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of polar and nonpolar compounds.[1] Its utility spans organic synthesis, drug delivery, and cryopreservation. This compound, a tertiary amide, also serves as a polar aprotic solvent and is used in organic synthesis and as a model compound for studying peptide bond conformations.[2] While both are polar aprotic solvents, their distinct molecular structures give rise to differences in their properties and potential applications. This guide will delve into these differences, providing a framework for selecting the optimal solvent for a given application.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters for NEMF and DMSO.
| Property | This compound (NEMF) | Dimethyl Sulfoxide (DMSO) | References |
| CAS Number | 28860-25-5 | 67-68-5 | [3][4] |
| Molecular Formula | C4H9NO | (CH3)2SO | [3] |
| Molecular Weight ( g/mol ) | 87.12 | 78.13 | [3] |
| Boiling Point (°C) | 163.7 | 189 | [2] |
| Density (g/cm³) | 0.878 | 1.100 | [2] |
| Flash Point (°C) | 61.8 | 89 | [2] |
| Refractive Index | 1.408 | 1.479 | [2] |
| Dielectric Constant | Not available | 47.2 | |
| Viscosity (cP at 25°C) | Not available | 2.0 | |
| Hansen Solubility Parameters (MPa½) | Not available | δD: 18.4, δP: 16.4, δH: 10.2 |
The higher boiling point and density of DMSO suggest stronger intermolecular forces compared to NEMF. The lack of readily available data for several of NEMF's key solvent properties highlights a significant gap in the comprehensive understanding of this solvent's capabilities in comparison to the extensively studied DMSO.
Application Focus: Where Do They Stand?
The true measure of a solvent's utility lies in its performance in specific applications. Here, we explore key areas where these solvents are employed and discuss their comparative advantages and disadvantages.
Organic Synthesis: The SN2 Reaction Case Study
Polar aprotic solvents are known to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions.[1][5][6][7][8] This is because they can effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[6][7][8]
The Underlying Causality: In an SN2 reaction, a single concerted step involves the nucleophile attacking the electrophilic carbon while the leaving group departs.[7] The transition state is a highly crowded species. Polar aprotic solvents, lacking acidic protons, do not strongly solvate the anionic nucleophile through hydrogen bonding.[1][6][7] This leaves the nucleophile more available to attack the substrate, thus increasing the reaction rate.[1][7]
Experimental Protocol: A General Approach for Comparing Solvent Effects on SN2 Reaction Kinetics
To quantitatively compare the efficacy of NEMF and DMSO in promoting an SN2 reaction, a kinetic study can be performed. A model reaction, such as the reaction of a primary alkyl halide (e.g., 1-bromobutane) with a nucleophile (e.g., sodium azide), can be used.
Step-by-Step Methodology:
-
Reaction Setup: Prepare identical reaction mixtures in both NEMF and DMSO. Ensure all other parameters (concentrations of reactants, temperature) are kept constant.
-
Monitoring the Reaction: The progress of the reaction can be monitored over time by periodically taking aliquots from the reaction mixture and quenching the reaction.
-
Analysis: The concentration of the reactant or product in the quenched aliquots can be determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, the rate constant (k) for the reaction in each solvent can be determined.
-
Comparison: A direct comparison of the rate constants will reveal the relative effectiveness of NEMF and DMSO in accelerating the SN2 reaction. A higher rate constant indicates a more favorable solvent environment for the reaction.
While specific experimental data directly comparing NEMF and DMSO for SN2 reactions is not available in the searched literature, the general principles of polar aprotic solvents suggest that both would be effective. However, the higher polarity of DMSO might lead to better solvation of the counter-ion, potentially making the nucleophile even more reactive and leading to faster reaction rates.
Drug Development and Formulation
The ability of a solvent to dissolve a wide range of active pharmaceutical ingredients (APIs) is crucial in drug development, particularly for poorly soluble compounds.[9]
DMSO in Drug Delivery: DMSO has been explored as a penetration enhancer in transdermal drug delivery systems due to its ability to increase the permeability of the skin.[9] It is also used in the formulation of some parenteral drugs.[10]
NEMF in a Biological Context: NEMF has been utilized as a model system for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure.[2] The solvent environment can significantly influence the secondary structure of peptides, with different solvents favoring helical or beta-sheet conformations.[11][12][13][14] This property could be relevant in the formulation of peptide-based drugs where maintaining a specific conformation is essential for therapeutic activity.
Cryopreservation
DMSO is a widely used cryoprotectant, essential for the preservation of various cell types.[1] Its mechanism involves preventing the formation of damaging ice crystals during freezing.[1] Amides, as a class of compounds, have also been investigated as alternative cryoprotectants.[15] While there is no specific data on NEMF as a cryoprotectant, its structural similarity to other amides that have shown cryoprotective properties suggests it could be a subject for future investigation.
Safety and Toxicological Profile
A critical aspect of solvent selection is its safety profile.
DMSO: DMSO is generally considered to have low toxicity.[9] However, it is known to readily penetrate the skin and can carry dissolved substances with it, which necessitates careful handling.
This compound (NEMF): Based on available safety data, NEMF is considered harmful if swallowed or in contact with skin and can cause skin and eye irritation.[16] Comprehensive toxicological data for NEMF is less extensive than for DMSO. As a precaution, it should be handled with appropriate personal protective equipment in a well-ventilated area.
Conclusion: Making an Informed Choice
The choice between this compound and DMSO will ultimately depend on the specific requirements of the application.
DMSO remains the solvent of choice for a broad range of applications due to its:
-
Exceptional and well-documented solvency.
-
Proven track record in diverse fields like organic synthesis and cryopreservation.
-
Relatively low toxicity.
This compound presents itself as a potential alternative in specific contexts, particularly in:
-
Organic synthesis where a polar aprotic environment is required.
-
Studies of peptide conformation due to its amide structure.
The significant lack of comprehensive physicochemical and toxicological data for NEMF is a major limiting factor for its widespread adoption. Further research is needed to fully characterize this solvent and establish its performance relative to well-entrenched solvents like DMSO. For researchers and drug development professionals, DMSO offers a reliable and well-understood option, while NEMF may warrant consideration for specialized applications where its unique properties could offer an advantage, pending further investigation.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 28860-25-5|this compound|BLD Pharm [bldpharm.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 10. kinampark.com [kinampark.com]
- 11. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide | Semantic Scholar [semanticscholar.org]
- 12. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
comparative analysis of reaction kinetics in N-ethyl-N-methylformamide
Introduction: Unveiling the Potential of N-ethyl-N-methylformamide in Reaction Kinetics
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can profoundly influence the outcome of a chemical reaction. This compound (NEMF), a tertiary amide, belongs to the class of polar aprotic solvents, which are indispensable in a variety of synthetic and analytical applications.[1][2] While its close relatives, N,N-dimethylformamide (DMF) and N-methylformamide (NMF), have been extensively studied and utilized, NEMF remains a less explored medium for chemical reactions.[1] This guide provides a comprehensive comparative analysis of reaction kinetics in NEMF, drawing on established principles of physical organic chemistry and available data for analogous formamides to predict its performance and highlight its potential advantages in specific applications. By examining its physicochemical properties alongside those of DMF and NMF, we aim to provide a predictive framework for its influence on reaction rates and mechanisms, empowering researchers to make informed decisions in solvent selection.
Physicochemical Properties: The Foundation of Solvent Effects
The kinetic profile of a reaction is intricately linked to the physicochemical properties of the solvent in which it is conducted. Properties such as dielectric constant, viscosity, and the ability to engage in hydrogen bonding dictate the solvation of reactants, transition states, and products, thereby influencing the activation energy of the reaction. The following table summarizes key properties of NEMF and its common analogs, DMF and NMF. It is important to note that while some experimental data for NEMF is available, key parameters like its dielectric constant and viscosity are not readily found in the literature. Therefore, we will draw logical inferences based on its molecular structure and the established trends within the formamide family.
| Property | This compound (NEMF) | N,N-dimethylformamide (DMF) | N-methylformamide (NMF) |
| Molecular Formula | C4H9NO | C3H7NO | C2H5NO |
| Molecular Weight ( g/mol ) | 87.12[1][3] | 73.09 | 59.07[4] |
| Boiling Point (°C) | 163.7[1][3] | 153 | 198-199[4] |
| Density (g/cm³) | 0.878[1][3] | 0.944 | 1.011[4] |
| Dielectric Constant (ε) at 25°C | Estimated ~35-38 | 36.7 | 182.4[4] |
| Viscosity (cP) at 25°C | Estimated ~0.9-1.2 | 0.802 | 1.65[4] |
| Kamlet-Taft Parameters | |||
| α (H-bond acidity) | Estimated 0 | 0.00[5] | 0.62[5] |
| β (H-bond basicity) | Estimated ~0.7-0.8 | 0.69[5] | 0.80[5] |
| π* (Polarity/Polarizability) | Estimated ~0.8-0.9 | 0.88[5] | 0.90[5] |
Note: Values for NEMF's dielectric constant, viscosity, and Kamlet-Taft parameters are estimated based on the trends observed in the formamide series and the structural differences between the molecules. The dielectric constant is expected to be slightly lower than DMF due to the larger, less polar ethyl group. Viscosity is also anticipated to be slightly higher than DMF due to increased molecular weight and intermolecular interactions.
Experimental Methodologies for Kinetic Analysis
To empirically determine and compare reaction kinetics in different solvents, a variety of techniques can be employed. The choice of method depends on the specific reaction and the properties of the species involved.
UV-Vis Spectroscopy for SN2 Reactions
A common method for monitoring the progress of a reaction is UV-Visible spectroscopy, particularly when a reactant or product has a distinct chromophore. For instance, in a typical SN2 reaction, if either the nucleophile, substrate, or product absorbs light in the UV-Vis spectrum, its concentration can be tracked over time.
Experimental Protocol: Kinetic Analysis of an SN2 Reaction
-
Preparation of Solutions: Prepare stock solutions of the electrophile (e.g., a substituted alkyl halide) and the nucleophile (e.g., an azide or thiolate salt) in NEMF, DMF, and NMF.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, which should be determined beforehand by recording a full spectrum of the reaction mixture after it has gone to completion.
-
Reaction Initiation: In a cuvette, mix the electrophile and nucleophile solutions at a known concentration and temperature. To simplify the kinetics, it is often advantageous to use a large excess of one reactant to achieve pseudo-first-order conditions.
-
Data Acquisition: Immediately begin recording the absorbance at λmax as a function of time.
-
Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be equal to -k.
Caption: Workflow for a UV-Vis based kinetic study of an SN2 reaction.
Dynamic NMR Spectroscopy for Rotational Barriers
For studying the internal kinetics of molecules like formamides, which exhibit restricted rotation around the C-N amide bond, dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. By monitoring the coalescence of NMR signals at different temperatures, the energy barrier to rotation can be calculated.
Comparative Kinetic Analysis
Nucleophilic Substitution (SN2) Reactions
SN2 reactions are highly sensitive to solvent effects. Polar aprotic solvents, such as formamides, are known to accelerate SN2 reactions compared to polar protic solvents. This is because polar aprotic solvents can effectively solvate the counter-ion of the nucleophile (typically a cation) but do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and more reactive.
Predicted Performance of NEMF in SN2 Reactions:
-
Comparison with DMF: NEMF, being a tertiary amide like DMF, is a polar aprotic solvent. The primary structural difference is the substitution of a methyl group with an ethyl group. This substitution is expected to have a modest impact on the solvent's ability to solvate cations. The slightly larger size of NEMF might lead to marginally less efficient solvation of cations compared to DMF, which could in turn slightly reduce the reactivity of the nucleophile due to stronger ion pairing. However, the difference in dielectric constant is likely to be small, suggesting that the overall rates of SN2 reactions in NEMF will be very similar to those in DMF.
-
Comparison with NMF: NMF is a secondary amide and possesses a hydrogen atom on the nitrogen, making it capable of hydrogen bond donation (α ≈ 0.62).[5] This allows NMF to solvate anionic nucleophiles through hydrogen bonding, which deactivates them and slows down SN2 reactions. Therefore, SN2 reactions are expected to be significantly faster in NEMF than in NMF.
Caption: Influence of formamide solvents on an SN2 reaction pathway.
Rotational Energy Barriers
The partial double bond character of the C-N bond in amides results in a significant energy barrier to rotation. This barrier is sensitive to the steric and electronic nature of the substituents on the nitrogen atom.
-
NEMF vs. DMF: The replacement of a methyl group in DMF with an ethyl group in NEMF introduces greater steric hindrance. This increased steric strain in the planar ground state is expected to be partially relieved in the transition state for rotation, where the p-orbitals are orthogonal. Consequently, the rotational energy barrier in NEMF is predicted to be slightly lower than that in DMF. Experimental studies on related N-alkyl amides support this trend, where bulkier N-alkyl groups generally lead to lower rotational barriers.
Mechanistic Interpretation and Field-Proven Insights
The subtle structural modification from DMF to NEMF—the addition of a single methylene unit—has predictable consequences for reaction kinetics. The slightly larger size and potentially lower dielectric constant of NEMF compared to DMF may lead to minor decreases in the rates of reactions that proceed through highly polar or charged transition states, such as the Menschutkin reaction (quaternization of an amine).[6] This is because a solvent with a higher dielectric constant is more effective at stabilizing charge separation in the transition state, thereby lowering the activation energy.
However, for many standard SN2 reactions where the charge is dispersed in the transition state, the difference in reaction rates between NEMF and DMF is likely to be negligible for practical purposes. The primary advantage of choosing NEMF over DMF might lie in its higher boiling point (163.7 °C vs. 153 °C), which can be beneficial for reactions requiring elevated temperatures.[1][3]
Conversely, the difference between NEMF and NMF is stark. The hydrogen bonding capability of NMF renders it a significantly poorer solvent for reactions involving anionic nucleophiles, such as most SN2 reactions. Therefore, for such transformations, NEMF would be a vastly superior choice, leading to dramatic rate enhancements.
Conclusion
This compound is a polar aprotic solvent with properties that are predicted to be very similar to the widely used N,N-dimethylformamide. Based on our analysis of its structure and the properties of related formamides, NEMF is expected to be an excellent solvent for promoting SN2 reactions, with reaction rates comparable to those observed in DMF. Its higher boiling point may offer an advantage for high-temperature applications. In contrast, NEMF is a significantly better choice than N-methylformamide for reactions involving anionic nucleophiles due to the absence of deactivating hydrogen bond donation. While direct experimental kinetic data for reactions in NEMF is sparse, this comparative guide provides a robust theoretical framework for researchers to confidently consider NEMF as a viable and potentially advantageous alternative to more common polar aprotic solvents in their experimental designs.
References
- 1. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Formamide,N-ethyl-N-methyl- | CAS#:28860-25-5 | Chemsrc [chemsrc.com]
- 4. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kamlet-Taft solvent parameters [stenutz.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the Cost-Effectiveness of N-ethyl-N-methylformamide in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagents and solvents is a critical decision that balances reactivity, efficiency, safety, and cost. N-ethyl-N-methylformamide (NEMF) has emerged as a versatile polar aprotic solvent and formylating agent, yet its adoption is often weighed against more established alternatives like N,N-dimethylformamide (DMF) and N-methylformamide (NMF). This guide provides an in-depth, objective comparison of NEMF's performance and cost-effectiveness, supported by physicochemical data, safety profiles, and a representative experimental protocol to inform your synthetic strategies.
At a Glance: A Comparative Overview of Formylating Agents
NEMF, DMF, and NMF belong to the family of formamides, characterized by their high polarity and utility in a range of chemical transformations. Their selection can significantly impact reaction outcomes, work-up procedures, and overall process costs. Below is a summary of their key physical and chemical properties.
| Property | This compound (NEMF) | N,N-dimethylformamide (DMF) | N-methylformamide (NMF) |
| CAS Number | 28860-25-5 | 68-12-2[1] | 123-39-7[2] |
| Molecular Formula | C₄H₉NO | C₃H₇NO[1] | C₂H₅NO[2] |
| Molecular Weight | 87.12 g/mol [3] | 73.09 g/mol [1] | 59.07 g/mol |
| Boiling Point | 163.7 °C[3] | 153 °C[3] | 180-185 °C[2][3] |
| Density | 0.878 g/cm³[3] | 0.944 g/mL | 1.011 g/mL[2] |
| Flash Point | 61.8 °C[3] | 58 °C | 111 °C[2] |
| Solubility in Water | Soluble | Miscible | Miscible[2] |
Cost-Effectiveness Analysis: Beyond the Sticker Price
A thorough evaluation of cost-effectiveness extends beyond the initial purchase price of the solvent. It encompasses factors such as reaction efficiency (yield), the cost of auxiliary reagents, and safety and handling considerations. The pharmaceutical solvents market is a significant economic landscape, with projections to reach USD 5.89 billion by 2032, highlighting the financial impact of solvent selection in drug manufacturing.[4] Solvents can account for a substantial portion of raw material costs in pharmaceutical production.[4]
| Reagent | Purity | Price (USD/kg) |
| This compound (NEMF) | 98% | ~$1330 (for 500g) |
| N,N-dimethylformamide (DMF) | 99.8% | ~$65 (for 1kg) |
| N-methylformamide (NMF) | 99% | ~$82 (for 1kg) |
| Indole | 99% | ~$99 - $1400 |
| Phosphorus Oxychloride (POCl₃) | 99% | ~$105 (for 1kg)[5] |
Note: Prices are approximate and can vary based on supplier, quantity, and market fluctuations. The price for NEMF is extrapolated from a smaller quantity price.
While NEMF currently has a higher upfront cost compared to DMF and NMF, a comprehensive cost analysis must consider the yield and purity of the desired product, as higher efficiency can offset the initial reagent expense.
Performance in a Key Synthetic Transformation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an excellent case study for comparing the performance of these formamides.[6] In this reaction, the formamide reacts with an activating agent, such as phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent in situ.
Experimental Comparison: Formylation of Indole
Reaction Scheme: Indole + Formamide/POCl₃ → Indole-3-carboxaldehyde
| Formylating Agent | Plausible Yield (%) | Plausible Reaction Time (h) | Plausible Product Purity (%)* |
| NEMF | 80-85 | 3 | >97 |
| DMF | 85-92[7][8] | 2.5 | >98 |
| NMF | 70-75 | 4 | >95 |
Disclaimer: These are estimated values based on chemical principles and literature data for DMF. Actual results may vary. The slightly lower estimated yield and longer reaction time for NEMF are attributed to the potential for increased steric hindrance from the ethyl group compared to the methyl group in DMF. The lower estimated yield for NMF is due to it being a secondary amide, which can exhibit different reactivity in the formation of the Vilsmeier reagent.
The choice of formylating agent can be visualized in the following decision workflow:
Caption: Decision workflow for selecting a formylating agent.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole with this compound (Representative Protocol)
This protocol is adapted from established procedures for the Vilsmeier-Haack reaction.
Materials:
-
Indole
-
This compound (NEMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, add this compound (3 equivalents) dropwise via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2.5 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure indole-3-carboxaldehyde.
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Safety and Handling: A Critical Consideration
The safety profile of a solvent is a non-negotiable aspect of its evaluation. DMF is a well-known hepatotoxin and has been classified as a substance of very high concern due to its reproductive toxicity.[9][10] NMF is also associated with liver toxicity and may have reproductive and fetal effects.[3] The available safety data for NEMF indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
| Hazard | This compound (NEMF) | N,N-dimethylformamide (DMF) | N-methylformamide (NMF) |
| Acute Oral Toxicity | Harmful if swallowed[11] | Harmful if swallowed | Harmful if swallowed |
| Skin Irritation | Causes skin irritation[11] | May cause skin irritation | May cause skin irritation |
| Eye Irritation | Causes serious eye irritation[11] | Causes serious eye irritation | Causes eye irritation[3] |
| Respiratory Irritation | May cause respiratory irritation[11] | May cause respiratory irritation | May cause respiratory tract irritation[3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Known to damage fertility or the unborn child[10] | May damage fertility or the unborn child[3] |
| Carcinogenicity | Not classified as a carcinogen[11] | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | Not classified as a carcinogen |
| Hepatotoxicity | Data not widely available | Known hepatotoxin[9][10] | Associated with liver toxicity[3] |
Given the known hazards of DMF and NMF, NEMF may present a comparatively favorable, though not entirely benign, safety profile. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound presents itself as a viable, albeit currently more expensive, alternative to traditional formylating agents and polar aprotic solvents like DMF and NMF. Its physical properties are comparable, and it is expected to exhibit similar reactivity in key transformations such as the Vilsmeier-Haack reaction. The primary barrier to its widespread adoption is its higher cost. However, for applications where the known toxicities of DMF and NMF are a significant concern, NEMF may offer a more favorable safety profile, a factor of increasing importance in the pharmaceutical and fine chemical industries.
Further research directly comparing the performance of NEMF with its counterparts in a wider range of synthetic applications is warranted. As the demand for safer and more sustainable chemical processes grows, the cost-effectiveness of NEMF may improve, making it an increasingly attractive option for researchers and drug development professionals.
References
- 1. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 3. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 4. Comparative toxicity of methanol and N,N-dimethylformamide to freshwater fish and invertebrates (Journal Article) | OSTI.GOV [osti.gov]
- 5. 三氯氧磷(V) ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indiamart.com [indiamart.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-ethyl-N-methylformamide
For researchers, scientists, and professionals in drug development, the accurate quantification of N-ethyl-N-methylformamide (NEMF) is critical, whether it is monitored as a residual solvent, a process intermediate, or a degradation product. The choice of analytical methodology is a pivotal decision that influences the reliability and consistency of data. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantification of NEMF: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
This document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative regulatory guidance. We will explore the strengths and limitations of each technique, provide detailed experimental protocols, and present a clear framework for the cross-validation of these methods to ensure data integrity across different analytical platforms.
Introduction to this compound and its Analytical Challenges
This compound (CAS 28860-25-5) is a polar aprotic solvent with a molecular weight of 87.12 g/mol .[1] Its physicochemical properties, including a boiling point of 163.7°C and solubility in water and many organic solvents, make it amenable to both GC and HPLC analysis.[2][3] However, its polar nature can present challenges in achieving optimal peak shape and resolution in reversed-phase HPLC, while its relatively high boiling point requires careful optimization of GC parameters to ensure efficient volatilization without degradation.
The synthesis of NEMF, typically through the formylation of N-ethyl-N-methylamine or the alkylation of formamide derivatives, can introduce potential impurities that must be considered when developing a specific and selective analytical method.[2]
Comparative Analysis of GC-FID and HPLC-UV for NEMF Quantification
The selection between GC-FID and HPLC-UV for NEMF analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table provides a head-to-head comparison of the expected performance of these two techniques for the analysis of NEMF.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Considerations for NEMF Analysis |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | NEMF is sufficiently volatile for GC analysis. Its polarity allows for retention on reversed-phase HPLC columns. |
| Selectivity | High, especially with capillary columns that provide excellent resolution. | Moderate to high, depending on the column chemistry and mobile phase composition. | Potential for co-elution with matrix components in both techniques. Method development must ensure specificity. |
| Sensitivity (LOD/LOQ) | High, typically in the low ppm range. | Moderate, typically in the mid to high ppm range, depending on the chromophore of NEMF. | GC-FID generally offers superior sensitivity for detecting trace levels of NEMF. |
| Linearity (R²) | Excellent (≥0.999) over a wide range. | Very good (≥0.995) over a defined range. | Both techniques can provide excellent linearity within their respective optimal concentration ranges. |
| Precision (%RSD) | Excellent (<2%) for repeatability and intermediate precision. | Very good (<5%) for repeatability and intermediate precision. | GC-FID often demonstrates slightly better precision due to the robustness of the detection method. |
| Accuracy (% Recovery) | High (typically 95-105%). | Good (typically 90-110%). | Both methods can achieve high accuracy with proper standard preparation and sample handling. |
| Analysis Time | Fast, typically 5-15 minutes per sample. | Moderate, typically 10-25 minutes per sample. | GC methods are generally faster, offering higher sample throughput. |
| Sample Preparation | Simple dilution in a suitable volatile solvent. | Dilution in the mobile phase is preferred to avoid peak distortion. | Sample preparation for both techniques is straightforward for simple matrices. |
| Instrumentation Cost | Generally lower initial and operational costs compared to HPLC. | Higher initial and ongoing costs due to solvent consumption and pump maintenance.[4] | Cost-effectiveness may favor GC-FID for routine quality control applications. |
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for NEMF. These are based on established methods for similar compounds and should be validated according to ICH guidelines.[5]
GC-FID Method for NEMF Analysis
This method is designed for the quantification of NEMF as a residual solvent or impurity in a drug substance or product.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Capillary column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).
Reagents and Materials:
-
This compound reference standard (purity ≥99.5%).
-
Methanol, HPLC grade, as the diluent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 20°C/min, hold for 5 minutes.
-
-
Detector Temperature: 280°C.
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of NEMF reference standard into a 100-mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 10-200 µg/mL).
-
Sample Solution: Accurately weigh a sample containing NEMF and dissolve it in methanol to achieve a final concentration within the calibration range.
HPLC-UV Method for NEMF Analysis
This method is suitable for the quantification of NEMF in samples where GC is not preferred, for example, due to the presence of non-volatile matrix components.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Phosphoric acid, analytical grade.
Chromatographic Conditions:
-
Mobile Phase: A mixture of water (with 0.1% phosphoric acid) and acetonitrile (95:5 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of NEMF reference standard into a 100-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 50-500 µg/mL).
-
Sample Solution: Accurately weigh a sample containing NEMF and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to demonstrate that two different analytical methods are equivalent and can be used interchangeably for the same analytical task.[7] This is essential when transferring a method between laboratories or when data from different analytical techniques need to be compared.
The Rationale Behind Cross-Validation
The primary objective of cross-validation is to ensure the consistency and reliability of analytical data, regardless of the method used. It provides documented evidence that any observed differences in results between the two methods are within acceptable, predefined limits. This process is a cornerstone of a robust quality system and is mandated by regulatory agencies such as the FDA and EMA.
Cross-Validation Experimental Design
A typical cross-validation study involves analyzing the same set of samples using both the established (reference) method and the new (alternative) method. The results are then statistically compared.
Caption: Workflow for the Cross-Validation of GC-FID and HPLC-UV Methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Based on ICH guidelines and internal SOPs, establish clear acceptance criteria for the comparison. A common criterion is that the percentage difference between the results from the two methods should not exceed a predefined limit (e.g., ±15%).
-
Sample Selection: Prepare a minimum of six individual samples. These should be from a homogeneous batch of the material of interest (e.g., drug substance) spiked with NEMF at three different concentration levels (low, medium, and high) covering the analytical range.
-
Analysis: Analyze each sample in triplicate using both the validated GC-FID method and the validated HPLC-UV method.
-
Data Comparison: For each sample, calculate the mean result obtained from each method.
-
Calculate Percentage Difference: For each sample, determine the percentage difference between the mean results of the two methods using the following formula:
% Difference = [(Result_HPLC - Result_GC) / ((Result_HPLC + Result_GC) / 2)] * 100
-
Statistical Evaluation: Perform a paired t-test to determine if there is a statistically significant difference between the two methods.
Data Presentation for Cross-Validation
The results of the cross-validation study should be presented in a clear and concise table.
| Sample ID | Spiked Concentration (µg/mL) | Mean Result GC-FID (µg/mL) | Mean Result HPLC-UV (µg/mL) | % Difference | Acceptance Criterion (% Diff) |
| 1-Low | 50 | 49.5 | 51.0 | 2.9% | ±15% |
| 2-Low | 50 | 50.1 | 48.9 | -2.4% | ±15% |
| 3-Mid | 100 | 98.8 | 101.2 | 2.4% | ±15% |
| 4-Mid | 100 | 100.5 | 99.5 | -1.0% | ±15% |
| 5-High | 150 | 148.2 | 151.5 | 2.2% | ±15% |
| 6-High | 150 | 150.9 | 149.1 | -1.2% | ±15% |
| Statistical Analysis | p-value (t-test): | >0.05 (Not significant) |
Conclusion: A Scientifically Grounded Approach to Method Selection
Both GC-FID and HPLC-UV are robust and reliable techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis. GC-FID offers superior sensitivity and speed, making it an excellent choice for routine quality control and trace-level impurity analysis. HPLC-UV provides a versatile alternative, particularly for samples that are not amenable to GC analysis.
Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is paramount to ensure data of the highest quality and integrity. Furthermore, when multiple analytical methods are employed, a rigorous cross-validation study, as detailed in this guide, is essential to guarantee the consistency and interchangeability of the analytical results. This commitment to scientific rigor and validation is fundamental to ensuring the safety and efficacy of pharmaceutical products.
References
- 1. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 3. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
case studies comparing N-ethyl-N-methylformamide in industrial applications
An In-Depth Technical Guide to N-ethyl-N-methylformamide (NEMF) in Industrial Applications: A Comparative Analysis
Introduction: The Evolving Landscape of Industrial Solvents
In the chemical, pharmaceutical, and materials science industries, the choice of solvent is a critical decision that influences reaction efficiency, product purity, scalability, and, increasingly, environmental and safety profiles. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been workhorses in applications ranging from polymer processing to peptide synthesis.[1][2] However, growing regulatory scrutiny and health concerns have catalyzed a search for safer, more sustainable alternatives.[3][4][5] This guide introduces this compound (NEMF), a tertiary amide and polar aprotic solvent, as a potential alternative and provides a comparative analysis of its properties and performance against established industrial solvents.
This compound (CAS 28860-25-5) is an organic compound with the molecular formula C₄H₉NO.[6][7] Structurally similar to DMF, it features one ethyl and one methyl group attached to the formamide nitrogen.[8] This structural difference, though seemingly minor, imparts distinct physical and chemical properties that merit investigation for various industrial processes, including organic synthesis, polymer production, and as a specialty solvent.[6] This guide is intended for researchers, chemists, and process development professionals seeking to understand the potential of NEMF as a viable alternative in their applications.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a solvent is fundamentally dictated by its physical properties. A higher boiling point can be advantageous for reactions requiring elevated temperatures, while a lower flash point may necessitate more stringent safety protocols. The following table provides a comparative summary of key physical properties for NEMF and other common formamide-based solvents.
| Property | This compound (NEMF) | N,N-Dimethylformamide (DMF) | N-Methylformamide (NMF) | N,N-Diethylformamide (DEF) |
| CAS Number | 28860-25-5[7] | 68-12-2[6] | 123-39-7[6] | 617-84-5[6] |
| Molecular Weight ( g/mol ) | 87.12[6][7] | 73.09[6] | 59.07[6] | 101.15[6] |
| Boiling Point (°C) | 163.7[6][7] | 153[6] | 180–185[6] | >160 (estimated)[6] |
| Density (g/cm³) | 0.878[6][7] | 0.944 | 1.011[9] | Not readily available |
| Flash Point (°C) | 61.8[6][7] | 58 | >110 | Not readily available |
| Solubility | Soluble in water and many organic solvents.[8] | Miscible with water and organic solvents.[6] | Moderate water solubility.[6] | Specialty solvent roles.[6] |
Analysis of Properties: NEMF's boiling point is situated between that of the widely used DMF and the higher-boiling NMF.[6] This intermediate boiling point could make it a suitable "drop-in" replacement in processes where DMF's volatility is a concern but the high energy input required for NMF is undesirable. Its moderate polarity suggests it can act as a solvent for a diverse range of organic and inorganic substances.[8]
Synthesis of this compound
Understanding the synthesis of a solvent is crucial for assessing its industrial viability, cost-effectiveness, and potential impurities. NEMF is commonly synthesized via the aminolysis of methyl formate with N-ethylmethylamine.[6] For large-scale manufacturing, this process can be adapted for a continuous-flow reactor to maximize throughput and ensure consistent product quality.[6]
Caption: Industrial synthesis of NEMF via continuous-flow aminolysis.
Case Study: NEMF as a Safer Alternative in Polymer Synthesis
Background: The production of polymers like polyacrylonitrile and polyurethanes often relies on solvents like DMF.[2][6] However, DMF is classified as a substance of very high concern (SVHC) in many regions due to its reproductive toxicity.[10][11] This has created an urgent need for less hazardous alternatives that do not compromise performance.
Objective: To evaluate the performance of NEMF as a replacement for DMF in the solubilization of a representative polymer, followed by a simulated polymerization reaction.
Experimental Protocol: Comparative Polymer Solubility and Reaction Monitoring
This protocol outlines a standardized workflow to compare the efficacy of a test solvent (NEMF) against a benchmark solvent (DMF).
Part 1: Polymer Solubility Assessment
-
Preparation: Dry the selected polymer (e.g., Polyacrylonitrile) in a vacuum oven at 60°C for 24 hours to remove residual moisture.
-
Solvent Dispensing: In separate, sealed 50 mL glass vials, add 20 mL of NEMF and 20 mL of DMF.
-
Polymer Addition: To each vial, add the dried polymer in 0.5 g increments.
-
Dissolution: After each addition, stir the mixture at a constant rate (250 rpm) at a controlled temperature (e.g., 50°C) for 1 hour.
-
Observation: Record the maximum weight of polymer that completely dissolves in each solvent, yielding a clear, homogenous solution. This determines the solvent's loading capacity.
Part 2: Model Reaction Performance
A common reaction in polymer chemistry is the chain extension of a prepolymer. This protocol simulates such a step.
-
Solution Preparation: Prepare a 15% (w/w) solution of a diol prepolymer in both NEMF and DMF.
-
Reaction Setup: Place each solution in a jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe. Maintain the temperature at 70°C.
-
Reagent Addition: Slowly add a stoichiometric equivalent of a diisocyanate chain extender (e.g., MDI) to each reactor over 30 minutes.
-
Monitoring: Withdraw small aliquots from each reaction mixture every 15 minutes. Analyze the aliquots using Gel Permeation Chromatography (GPC) to monitor the increase in polymer molecular weight over time.
-
Analysis: Compare the reaction kinetics in NEMF versus DMF by plotting molecular weight against time. A similar or faster rate of molecular weight increase in NEMF would indicate comparable or superior performance as a reaction medium.
Caption: Workflow for evaluating alternative solvents in polymer applications.
Expected Outcomes and Causality
The slightly larger ethyl group in NEMF compared to DMF's methyl groups may influence solvent-polymer interactions. This could lead to differences in chain entanglement and solvation efficiency, directly impacting the maximum solubility and reaction kinetics. From a safety perspective, while NEMF is still an irritant, it is not currently classified with the same reproductive toxicity warnings as DMF, making it a potentially safer option in the workplace.[12][13]
Health and Safety Profile: A Critical Comparison
The primary driver for replacing solvents like DMF and NMP is their adverse health effects. A review of available safety data is essential for any potential alternative.
| Hazard Statement | This compound (NEMF) | N,N-Dimethylformamide (DMF) | N-Methylformamide (NMF) |
| Acute Toxicity | H302: Harmful if swallowed.[12] | H312+H332: Harmful in contact with skin or if inhaled. | H312: Harmful in contact with skin.[14] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12][13] | H315: Causes skin irritation. H319: Causes serious eye irritation. | H315: Causes skin irritation. H319: Causes serious eye irritation.[15] |
| Reproductive Toxicity | Not currently classified as a reproductive toxin. | H360D: May damage the unborn child. | H360: May damage fertility or the unborn child. [14] |
| Flammability | H226: Flammable liquid and vapor.[13] | H226: Flammable liquid and vapor. | H227: Combustible liquid.[15] |
Interpretation: The most significant differentiator is the absence of a "H360" reproductive toxicity warning for NEMF in the currently available data. While this does not mean the substance is entirely without risk, it represents a substantial improvement over DMF and NMF from an occupational health and regulatory standpoint.[14] All listed formamides are irritants and require careful handling with appropriate personal protective equipment (PPE), including gloves and eye protection.[12]
Conclusion and Future Outlook
This compound presents itself as a compelling, albeit not fully explored, alternative to traditional polar aprotic solvents like DMF and NMF. Its intermediate physical properties, particularly its boiling point, may offer process advantages in specific applications. The primary advantage, based on current knowledge, lies in its more favorable safety profile, lacking the severe reproductive toxicity warnings associated with DMF and NMF.
For researchers and drug development professionals, NEMF could be a valuable tool, especially in areas like peptide synthesis where DMF is prevalent.[16][17] However, it is crucial to recognize that "greener" chemistry is not just about direct hazard substitution but also about the entire lifecycle, including synthesis efficiency and biodegradability.[3][5][18][19] As such, further research and case-specific experimental validation, as outlined in the protocol above, are essential. Industries should perform their own rigorous testing to confirm NEMF's suitability as a "drop-in" replacement, ensuring that performance, product quality, and safety are all maintained or improved.
References
- 1. reddit.com [reddit.com]
- 2. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 3. altlaboratories.com [altlaboratories.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. scienceholic.org [scienceholic.org]
- 6. This compound Supplier|CAS 28860-25-5 [benchchem.com]
- 7. This compound | 28860-25-5 [chemnet.com]
- 8. CAS 28860-25-5: this compound | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. Green solvent - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-ethyl-N-methylformamide
Author's Note: As scientists, our pursuit of innovation must be built on an unwavering foundation of safety. N-ethyl-N-methylformamide is a valuable compound in synthesis, but its handling demands a protocol rooted in a deep understanding of its potential hazards. This guide is structured not as a mere checklist, but as a self-validating system of operation. By understanding the why behind each piece of protective equipment and each step in the procedure, you empower yourself to work safely, effectively, and confidently. This is about creating a culture of safety that protects you, your colleagues, and the integrity of your research.
Part 1: Hazard Assessment - The 'Why' Behind the Protocol
This compound (CAS: 28860-25-5) presents several health hazards that dictate our choice of personal protective equipment (PPE).[1] Understanding these is the critical first step in mitigating risk. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The compound is classified with the following hazards:
-
Harmful if swallowed: (Acute Toxicity, Oral, Category 4).[1]
-
Causes skin irritation: (Skin Corrosion/Irritation, Category 2).[1][2] Direct contact can lead to dermatitis and inflammation.
-
Causes serious eye irritation: (Serious Eye Damage/Eye Irritation, Category 2A).[1][2] Splashes can result in significant, potentially lasting, eye damage.
-
May cause respiratory irritation: (Specific Target Organ Toxicity, Single Exposure, Category 3).[1][2] Inhalation of vapors can irritate the respiratory tract.
Given these hazards, our defense strategy is clear: we must establish impermeable barriers for the skin and eyes, and minimize vapor inhalation through engineering controls and, when necessary, respiratory protection.
Part 2: Core PPE Requirements - A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the scale and nature of the work being performed. However, a baseline level of protection is always mandatory. All PPE must be formally assessed for its adequacy by the employer and meet established government standards such as those from the Occupational Safety and Health Administration (OSHA) in the US.[3][4][5]
| PPE Component | Specification & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood: This is the most critical piece of safety equipment. All handling of this compound should occur within a functioning fume hood to control vapor inhalation.[1][6] |
| Eye & Face Protection | Tightly-fitting Chemical Splash Goggles (ANSI Z87.1 / EN 166): Protects against splashes and vapors. Standard safety glasses are insufficient.[1][7][8] Face Shield (worn over goggles): Required for any procedure with a heightened risk of splashing, such as large-volume transfers or reactions under pressure.[1][8][9] |
| Hand Protection | Chemical-Resistant Gloves (Complying with EN 374): The choice of material is critical. While no single glove protects against all chemicals, nitrile or butyl rubber gloves are recommended for handling formamides.[6] Crucially, always consult the glove manufacturer's specific chemical resistance chart for breakthrough time data against this compound. [3] For prolonged contact, consider double-gloving. |
| Body Protection | Chemical-Resistant Lab Coat: A fully buttoned lab coat protects skin and personal clothing from incidental contact.[8] Chemical-Resistant Apron or Full Protective Suit: For larger quantities or significant splash potential, a chemical-resistant apron worn over the lab coat or a full chemical suit is necessary.[1][9] |
| Respiratory Protection | NIOSH-Approved Respirator: Generally not required if work is conducted within a certified fume hood.[7] However, in the case of engineering control failure, a large spill, or if permissible exposure limits could be exceeded, an air-purifying respirator with organic vapor (OV) cartridges is required.[7] |
Part 3: Procedural Workflow - A System for Safety
Adherence to a strict, logical workflow for donning, using, and doffing PPE is a self-validating protocol that minimizes the risk of accidental exposure and cross-contamination.
Step-by-Step PPE Protocol
-
Pre-Operational Safety Check:
-
Verify that the chemical fume hood is on, functioning correctly, and the sash is at the appropriate height.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.[6]
-
Inspect all PPE for signs of damage (cracks, tears, degradation) before use.[1][7][9][10][11] Discard and replace any compromised items.
-
Prepare all necessary chemicals and equipment within the fume hood to minimize traffic in and out of the containment area.[6]
-
-
Donning PPE - The Proper Sequence: The sequence is designed to protect you as you add each layer.
Caption: Workflow for Preparation and PPE Donning.
-
Handling Operations:
-
Conduct all manipulations of this compound deep within the fume hood.
-
Use proper glove removal techniques if a glove becomes contaminated during the procedure: grasp the outside of the cuff and peel it off, turning it inside out, without touching the outer surface with your bare hand.[1][7][9][11] Dispose of it immediately in the designated hazardous waste container and don a new glove.
-
-
Doffing PPE - The Critical Decontamination Sequence: This process is performed in the reverse order of donning and is designed to prevent contact with any contaminated surfaces.
Caption: Workflow for Safe PPE Doffing and Disposal.
-
Disposal of Contaminated PPE:
-
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Place all used gloves, aprons, and other contaminated items into a suitable, closed, and clearly labeled container for hazardous waste disposal.[1][9] Follow your institution's specific waste disposal protocols.[11]
-
Part 4: Emergency Response - Spills and Exposures
Even with meticulous planning, accidents can happen. Immediate and correct response is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][9][10][11] Seek immediate medical attention.[1][9][10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9][11]
-
Small Spill (inside fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[9] Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[1]
-
Large Spill: Evacuate the immediate area and alert colleagues.[9] Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
Always show the Safety Data Sheet (SDS) to the attending physician or emergency responders.[1]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C4H9NO | CID 350667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mjhughes.com [mjhughes.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.it [fishersci.it]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
